4-bromo-1-tosyl-1H-pyrazole
Description
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Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOINRPMVFMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554844 | |
| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116228-41-2 | |
| Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-bromo-1-tosyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-bromo-1-tosyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals, and its strategic functionalization is paramount for developing novel therapeutic agents[1][2]. This document details two primary synthetic routes, offering researchers the flexibility to select a strategy based on starting material availability and laboratory capabilities. The core of this guide is a detailed, field-proven protocol for the N-tosylation of 4-bromo-1H-pyrazole, which is often the more direct and efficient approach. An alternative route via the bromination of 1-tosyl-1H-pyrazole is also discussed. This guide is designed for researchers, chemists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a cornerstone of contemporary drug design, valued for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][3]. The compound this compound (CAS No. 116228-41-2) serves as a particularly valuable building block for several reasons:
-
The 4-Bromo Position: The bromine atom at the C4 position of the pyrazole ring is a versatile synthetic handle. It is ideally positioned for participation in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[4]. This allows for the controlled and precise introduction of diverse molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR).
-
The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the pyrazole nitrogen. This is critical in multi-step syntheses where the acidic N-H proton could interfere with subsequent reactions involving strong bases or organometallic reagents. The tosyl group is stable under a variety of reaction conditions but can be removed when necessary.
-
Combined Utility: The combination of a reactive bromine atom and a protected nitrogen makes this molecule an ideal intermediate for constructing complex, polysubstituted pyrazole derivatives, which are frequently pursued in drug discovery programs[2].
Overview of Synthetic Strategies
Two logical and validated retrosynthetic pathways can be envisioned for the . The choice between them typically depends on the commercial availability and cost of the starting materials.
-
Route A (Recommended): N-Tosylation of commercially available 4-bromo-1H-pyrazole. This is the most direct approach.
-
Route B (Alternative): Electrophilic bromination of 1-tosyl-1H-pyrazole. This route requires the initial synthesis of the N-tosylated pyrazole.
Caption: Primary synthetic routes to this compound.
Recommended Synthetic Protocol: N-Tosylation of 4-bromo-1H-pyrazole (Route A)
This method is favored for its efficiency and reliance on the readily available starting material, 4-bromo-1H-pyrazole.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic substitution mechanism. The base deprotonates the acidic N-H proton of the pyrazole ring, creating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl) and displacing the chloride leaving group.
Caption: Mechanism of N-Tosylation.
Experimental Protocol
This protocol is adapted from standard tosylation and N-protection procedures[3][5][6].
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. | Amount (10 mmol scale) | Molar Eq. | Notes |
| 4-bromo-1H-pyrazole | 2075-45-8 | 146.97 g/mol | 1.47 g | 1.0 | Starting material. |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 2.10 g | 1.1 | Reagent grade, ensure it is dry. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 2.1 mL (1.52 g) | 1.5 | Use freshly distilled over CaH₂. |
| 4-Dimethylaminopyridine (DMAP) | 1192-15-0 | 122.17 g/mol | 122 mg | 0.1 | Catalyst. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 50 mL | - | Reaction solvent. |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | ~30 mL | - | For workup. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | ~30 mL | - | For workup. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | ~30 mL | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | Drying agent. |
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Base and Catalyst: Sequentially add triethylamine (2.1 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol) to the cooled solution.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The product spot should be significantly less polar than the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl (30 mL) to quench the reaction and neutralize the excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford this compound as a solid.
Characterization
-
Physical State: Expected to be a white to off-white solid.
-
Molecular Weight: 301.16 g/mol [7].
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
¹³C NMR (predicted, CDCl₃, 101 MHz):
-
δ ~146 (C-SO₂).
-
δ ~142 (Pyrazole C5).
-
δ ~134 (C-CH₃ of tosyl).
-
δ ~130 (CH of tosyl).
-
δ ~128 (CH of tosyl).
-
δ ~127 (Pyrazole C3).
-
δ ~95 (C-Br of pyrazole).
-
δ ~22 (CH₃ of tosyl). (Note: These are estimated chemical shifts based on known data for similar structures)[10].
-
Alternative Synthetic Protocol: Bromination of 1-tosyl-1H-pyrazole (Route B)
This route is a viable alternative if 1-tosyl-1H-pyrazole is more readily available than its 4-bromo counterpart.
Reaction Mechanism
This reaction is a classic electrophilic aromatic substitution. The pyrazole ring, even when N-tosylated, is sufficiently electron-rich to react with an electrophilic bromine source like N-bromosuccinimide (NBS). The attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the ring.
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Introduction: The Strategic Importance of 4-bromo-1-tosyl-1H-pyrazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-bromo-1-tosyl-1H-pyrazole
In the landscape of modern drug discovery and synthetic organic chemistry, the pyrazole scaffold is a privileged heterocycle, forming the core of numerous approved pharmaceutical agents like Celecoxib and Viagra.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry. The strategic functionalization of this ring system is paramount for modulating pharmacological activity.
This guide focuses on This compound (CAS No. 116228-41-2), a highly versatile and synthetically valuable intermediate.[3] The molecule is engineered for maximum utility:
-
The 4-Bromo Group : This serves as a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It provides a reliable site for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4]
-
The N1-Tosyl Group : The p-toluenesulfonyl (tosyl) group is not merely a placeholder. It functions as a robust protecting group that modulates the reactivity of the pyrazole ring. As a potent electron-withdrawing group, it influences the electronics of the heterocycle and can direct regioselectivity in certain reactions. Crucially, it can be reliably cleaved under specific conditions to reveal the N-H proton, allowing for further derivatization.[5][6]
This document provides an in-depth exploration of the synthesis, core chemical properties, and extensive synthetic applications of this compound, offering field-proven insights for researchers in drug development and process chemistry.
Synthesis and Physicochemical Characterization
The most direct and common synthesis of this compound involves the N-tosylation of commercially available 4-bromo-1H-pyrazole. This approach is efficient and scalable.
Experimental Protocol: Synthesis of this compound
Methodology:
-
Reaction Setup : To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium hydride (1.1 eq.).
-
Tosylating Agent Addition : Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same solvent. The slow addition is critical to control the exotherm of the reaction.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification : Upon completion, quench the reaction with water. If using an organic solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
Causality Behind Choices :
-
Base : Triethylamine is a convenient and mild organic base. For a more robust and irreversible deprotonation, sodium hydride is used, which can drive the reaction to completion more effectively.
-
Solvent : Anhydrous aprotic solvents are essential to prevent the hydrolysis of tosyl chloride and the formation of unwanted byproducts.
-
Temperature Control : Starting the reaction at 0 °C mitigates the initial exothermic reaction upon addition of the highly reactive tosyl chloride, preventing potential side reactions and ensuring a controlled process.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 116228-41-2 | [3][7][8] |
| Molecular Formula | C₁₀H₉BrN₂O₂S | [3] |
| Molecular Weight | 301.16 g/mol | [7] |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥98% | [7] |
| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H), 7.8 (d, 2H), 7.6 (s, 1H), 7.3 (d, 2H), 2.4 (s, 3H) | [4] (Analogous) |
| ¹³C NMR (CDCl₃) | δ ~146, 139, 134, 130, 128, 127, 95, 22 | [9] (Analogous) |
Note: Exact NMR shifts may vary slightly based on solvent and instrument calibration. The provided values are typical for this structural class.
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of aryl halides with boronic acids or their esters.[10] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup : In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent and Degassing : Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.), under a positive pressure of inert gas.
-
Heating : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 4-aryl-1-tosyl-1H-pyrazole product.[11][12]
Expertise & Causality :
-
Catalyst Choice : Pd(dppf)Cl₂ is a robust and highly effective catalyst for Suzuki couplings involving heteroaryl halides.[11] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base and Solvent : The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10] The choice of solvent ensures that both the organic and inorganic reagents are sufficiently soluble.
Heck-Mizoroki Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins.[13][14] This reaction allows for the introduction of vinyl groups at the C4 position of the pyrazole core.
Protocol: Heck Reaction with this compound
-
Reaction Setup : Combine this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), a palladium source like Pd(OAc)₂ (0.05 eq.), and a phosphine ligand such as P(o-tolyl)₃ (0.1 eq.) in a sealed tube.
-
Base and Solvent : Add a base, typically a hindered organic base like triethylamine or a solid inorganic base like K₂CO₃ (1.5-2.0 eq.), and a polar aprotic solvent such as DMF or acetonitrile.
-
Heating : Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Workup and Purification : After cooling, filter the reaction mixture to remove inorganic salts, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.[15][16]
Expertise & Causality :
-
Ligand : The phosphine ligand is crucial for stabilizing the Pd(0) active species and promoting the oxidative addition step.[14]
-
Base : The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[17] This allows for the direct amination of the C4 position of the pyrazole ring.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a specialized phosphine ligand (e.g., tBuDavePhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).
-
Reagent Addition : Add this compound (1.0 eq.), the desired amine (1.2 eq.), and an anhydrous solvent such as toluene or dioxane.
-
Heating : Seal the vessel and heat to 80-110 °C until the reaction is complete.
-
Workup and Purification : Cool the mixture, quench carefully with water, and extract with an organic solvent. The product is purified by column chromatography.[18][19]
Expertise & Causality :
-
Ligand Selection : The success of Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like tBuDavePhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[19][20]
-
Inert Atmosphere : The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Therefore, maintaining strictly anaerobic conditions is essential for catalytic turnover and to prevent catalyst decomposition.
Caption: Key cross-coupling reactions of this compound.
Deprotection (Detosylation)
The ultimate utility of the tosyl group is its removability. Cleavage of the N-S bond unmasks the N-H of the pyrazole ring, providing a site for further functionalization or for the final active pharmaceutical ingredient (API) structure.
Protocol: Cleavage of the N-Tosyl Group
-
Reaction Setup : Dissolve the N-tosylated pyrazole (1.0 eq.) in a suitable solvent like THF or a mixture of EtOH/DMSO.
-
Base Addition : Add a strong base, such as potassium t-butoxide (KOtBu) or sodium ethoxide (NaOEt) (2.0-3.0 eq.).
-
Reaction Conditions : Stir the reaction at temperatures ranging from -30 °C to 45 °C, depending on the substrate and base used.[5] The reaction is typically complete within a few hours.
-
Workup and Purification : Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent. After standard workup, the N-H pyrazole can be purified by crystallization or chromatography.
Expertise & Causality :
-
Mechanism : The deprotection proceeds via a nucleophilic attack on the sulfonyl group or an elimination pathway, facilitated by the strong base. The choice of base and temperature is critical to achieve clean conversion without degrading other functional groups on the molecule.[5][21]
Caption: Synthetic utility of the N-tosyl group via deprotection.
Conclusion
This compound is a quintessential example of a modern building block in synthetic chemistry. It is engineered for versatility, offering a stable, reactive handle for a multitude of high-yield, regioselective transformations. Its participation in cornerstone reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allows for the systematic and efficient construction of complex molecular architectures. The reliability of the tosyl group as both a protecting and activating group, coupled with its straightforward removal, solidifies the role of this compound as an indispensable tool for researchers and scientists dedicated to the advancement of drug discovery and materials science.
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- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. (2021). Acta Crystallographica Section E: Crystallographic Communications.
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A Comprehensive Technical Guide to 4-bromo-1-tosyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-bromo-1-tosyl-1H-pyrazole, a versatile heterocyclic compound with significant applications in synthetic chemistry and drug discovery. With the CAS Number 116228-41-2, this molecule serves as a critical building block for the synthesis of a wide array of more complex molecular architectures.[1][2][3] This document will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for the modern researcher.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrazole featuring a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group attached to one of the nitrogen atoms of the pyrazole ring. This unique substitution pattern imparts a valuable combination of stability and reactivity, making it a cornerstone intermediate in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116228-41-2 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrN₂O₂S | [3] |
| Molecular Weight | 301.16 g/mol | [2][3] |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Store in a cool, dry place | [3] |
The tosyl group acts as a robust protecting group for the pyrazole nitrogen, enhancing the compound's stability and allowing for selective reactions at other positions. Simultaneously, the bromine atom at the C4 position serves as a versatile synthetic handle for a variety of cross-coupling reactions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available pyrazole precursor. The following protocol is a representative method based on established synthetic transformations for analogous compounds.
Conceptual Workflow of Synthesis
The synthesis logically proceeds through the bromination of a protected pyrazole, followed by the introduction of the tosyl group. This sequence is critical to ensure the desired regioselectivity.
Sources
Spectroscopic Data of 4-bromo-1-tosyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-tosyl-1H-pyrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous pharmaceuticals, and the strategic placement of a bromine atom and a tosyl protecting group offers a handle for further synthetic modifications, making it a valuable building block in drug discovery and development.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective.
Molecular Structure and Key Features
The structure of this compound combines a five-membered aromatic pyrazole ring with a bromine substituent at the 4-position and a p-toluenesulfonyl (tosyl) group attached to one of the nitrogen atoms. This arrangement dictates the expected spectroscopic signatures.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule.[4][5][6][7] For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), for optimal signal dispersion.
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
Expected ¹H NMR Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-3 (pyrazole) | 7.5 - 7.8 | Doublet | 1H | ~2-3 | The electron-withdrawing tosyl group and adjacent nitrogen deshield this proton. It will be coupled to H-5. |
| H-5 (pyrazole) | 8.0 - 8.3 | Doublet | 1H | ~2-3 | This proton is also deshielded and coupled to H-3. |
| H-2', H-6' (tosyl) | 7.8 - 8.0 | Doublet | 2H | ~8-9 | Protons ortho to the sulfonyl group are significantly deshielded. They are coupled to the meta protons. |
| H-3', H-5' (tosyl) | 7.3 - 7.5 | Doublet | 2H | ~8-9 | Protons meta to the sulfonyl group are less deshielded and coupled to the ortho protons. |
| CH₃ (tosyl) | 2.4 - 2.5 | Singlet | 3H | - | The methyl group protons are in a shielded environment and appear as a singlet. |
Causality in Interpretation: The electron-withdrawing nature of the tosyl group and the bromine atom significantly influences the chemical shifts of the pyrazole protons, shifting them downfield. The characteristic AA'BB' splitting pattern of the p-substituted tosyl group is a key diagnostic feature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule.[4][9] Each unique carbon atom in this compound will give a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.[8]
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Expected ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole) | 130 - 135 | Aromatic pyrazole carbon. |
| C-4 (pyrazole) | 90 - 95 | The carbon directly attached to the bromine atom will be significantly shielded due to the heavy atom effect. |
| C-5 (pyrazole) | 140 - 145 | Aromatic pyrazole carbon, deshielded by the adjacent nitrogen. |
| C-1' (tosyl) | 135 - 140 | Quaternary carbon of the tosyl group attached to the sulfur atom. |
| C-2', C-6' (tosyl) | 128 - 132 | Aromatic carbons ortho to the sulfonyl group. |
| C-3', C-5' (tosyl) | 125 - 129 | Aromatic carbons meta to the sulfonyl group. |
| C-4' (tosyl) | 145 - 150 | Quaternary carbon of the tosyl group attached to the methyl group. |
| CH₃ (tosyl) | 20 - 25 | Aliphatic carbon of the methyl group. |
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust method for structure confirmation. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm connectivity.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Grind 1-2 mg of the compound with ~100 mg of dry KBr and press it into a thin, transparent pellet.[8] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3200 | C-H stretch | Aromatic (pyrazole and tosyl) |
| 1590 - 1610 | C=C stretch | Aromatic rings |
| 1350 - 1380 | Asymmetric SO₂ stretch | Sulfonyl |
| 1160 - 1190 | Symmetric SO₂ stretch | Sulfonyl |
| 1000 - 1100 | S-N stretch | Sulfonamide |
| 600 - 800 | C-Br stretch | Bromo group |
Authoritative Grounding: The characteristic strong absorptions for the sulfonyl group (SO₂) are definitive markers for the presence of the tosyl moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11]
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected MS Data and Interpretation
-
Molecular Ion Peak ([M+H]⁺): The expected molecular weight of this compound (C₁₀H₉BrN₂O₂S) is 300.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed at m/z [M+H]⁺ and [M+2+H]⁺ with nearly equal intensity.
-
Fragmentation: Common fragmentation pathways may involve the loss of the tosyl group or cleavage of the pyrazole ring.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and experimental protocols. By following these methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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4-bromo-1-tosyl-1H-pyrazole molecular weight
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-bromo-1-tosyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, particularly its molecular weight. It also delves into the rationale behind its synthesis and its significance as a versatile intermediate in medicinal chemistry and drug development.
Core Physicochemical Properties
The foundational characteristics of a chemical compound are critical for its application in research and development. For this compound, a precise understanding of its molecular weight is paramount for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.
Molecular Formula and Structure
The systematic name this compound defines its structure unambiguously. It consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position nitrogen.
-
Pyrazole Core : C₃H₄N₂
-
4-Bromo Substitution : A bromine atom replaces a hydrogen atom at the C4 position.
-
1-Tosyl Substitution : A tosyl group (CH₃C₆H₄SO₂-) replaces the hydrogen atom at the N1 position.
This assembly of atoms results in the molecular formula: C₁₀H₉BrN₂O₂S .
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows.[1]
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 10 | 12.011[2][3][4][5][6] | 120.110 |
| Hydrogen | H | 9 | 1.008[7][8][9][10] | 9.072 |
| Bromine | Br | 1 | 79.904[11][12][13][14][15] | 79.904 |
| Nitrogen | N | 2 | 14.007[16][17][18][19][20] | 28.014 |
| Oxygen | O | 2 | 15.999[21][22][23][24] | 31.998 |
| Sulfur | S | 1 | 32.065[25][26][27][28] | 32.065 |
| Total | 301.163 |
Therefore, the molecular weight of this compound is 301.16 g/mol .
Synthesis and Rationale
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, driven by their wide range of biological activities.[29] The introduction of a tosyl group and a bromine atom onto the pyrazole scaffold serves specific, strategic purposes.
Synthetic Strategy Overview
A common pathway to this compound involves a multi-step sequence, typically starting from a 1,3-dicarbonyl compound.
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An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Bromo-1-tosyl-1H-pyrazole
Introduction
4-Bromo-1-tosyl-1H-pyrazole is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyrazole core, a common scaffold in biologically active molecules, functionalized with a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group on a ring nitrogen.[1] The bromine atom serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments.[2] The tosyl group acts as a robust protecting group for the pyrazole nitrogen, enhancing stability and modifying the electronic properties of the ring system. This guide provides a detailed exploration of the primary starting materials and synthetic strategies to access this valuable intermediate, focusing on the underlying chemical principles and providing field-tested experimental protocols.
Core Synthetic Strategy: A Two-Step Sequential Functionalization
The most direct and commonly employed strategy for the synthesis of this compound involves a two-step sequence starting from the parent heterocycle, 1H-pyrazole. This approach is favored for its linearity and reliance on well-understood, high-yielding transformations.
-
Step 1: Electrophilic Bromination. The pyrazole ring is first regioselectively brominated at the C4 position to yield the key intermediate, 4-bromo-1H-pyrazole.
-
Step 2: N-Tosylation. The N-H proton of 4-bromo-1H-pyrazole is then substituted with a p-toluenesulfonyl group.
This logical progression allows for the isolation and purification of the brominated intermediate before proceeding to the final step.
Caption: Primary two-step synthetic workflow.
Section 1: Synthesis of the Key Intermediate: 4-Bromo-1H-pyrazole
The critical first step is the selective introduction of a bromine atom onto the pyrazole ring. This is achieved via electrophilic aromatic substitution.
Primary Route: Direct Bromination of 1H-Pyrazole
Causality & Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible carbon, leading to high regioselectivity for bromination at this site. Common brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) serve as the source of the electrophilic bromine species (Br⁺ or its equivalent).[2]
Starting Materials & Reagents Overview:
| Reagent/Material | Role | Key Considerations |
| 1H-Pyrazole | Starting Material | Commercially available, should be pure and dry. |
| N-Bromosuccinimide (NBS) | Brominating Agent | Solid, easier to handle than liquid bromine. Often preferred for mild conditions. |
| Elemental Bromine (Br₂) | Brominating Agent | Highly reactive and corrosive liquid. Effective but requires careful handling. |
| Dichloromethane (DCM) | Solvent | Common inert solvent for NBS brominations. |
| Acetic Acid | Solvent | Often used with liquid bromine. |
| Sodium Bicarbonate (aq.) | Quenching Agent | Neutralizes acidic byproducts (HBr) and destroys excess bromine. |
| Sodium Thiosulfate (aq.) | Quenching Agent | Effectively quenches excess bromine. |
Detailed Experimental Protocol (Representative)
This protocol utilizes N-Bromosuccinimide for a controlled and efficient bromination.
-
Reaction Setup: To a solution of 1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (approx. 5 volumes). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 4-bromo-1H-pyrazole.
Alternative Route: De Novo Ring Synthesis
In cases where substituted pyrazoles are desired or when starting from non-pyrazole precursors is advantageous, the 4-bromopyrazole core can be constructed directly. A highly efficient method is the one-pot condensation/bromination reaction.[2][3]
Causality & Mechanistic Insight: This approach first involves the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound condenses with a hydrazine to form the pyrazole ring.[4] By including the brominating agent in the same pot, the newly formed, electron-rich pyrazole is immediately brominated in situ. This avoids a separate isolation step, improving overall efficiency.[2][5]
Caption: One-pot synthesis of substituted 4-bromopyrazoles.
Section 2: N-Tosylation of 4-Bromo-1H-pyrazole
With the 4-bromo-1H-pyrazole intermediate in hand, the final step is the installation of the tosyl group onto the ring nitrogen.
Causality & Mechanistic Insight: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., triethylamine, sodium hydride). The resulting pyrazolide anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride and forming the N-S bond.[6][7] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less reactive substrates.[8][9]
Starting Materials & Reagents Overview:
| Reagent/Material | Role | Key Considerations |
| 4-Bromo-1H-pyrazole | Starting Material | Should be pure and completely dry. |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | Solid, should be of high purity. Can be corrosive. |
| Triethylamine (TEA) or Pyridine | Base | Scavenges the HCl byproduct. Must be anhydrous. |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst (Optional) | Nucleophilic catalyst; use in substoichiometric amounts (0.05-0.1 eq.). |
| Dichloromethane (DCM) | Solvent | Common inert solvent. Must be anhydrous. |
| Sodium Hydride (NaH) | Strong Base (Alternative) | Used for less reactive systems to fully deprotonate the pyrazole. Requires anhydrous THF and careful handling. |
Detailed Experimental Protocol
This protocol is a standard procedure for N-tosylation using triethylamine as the base.
-
Reaction Setup: Dissolve 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Add 4-(dimethylaminopyridine) (DMAP, 0.1 eq.).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq.) dropwise.
-
Tosylation: To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) slowly, either as a solid portion-wise or as a solution in a small amount of anhydrous DCM. Ensure the temperature is maintained at 0 °C.[8]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction by TLC until completion.[8]
-
Work-up: Dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Washing: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford this compound as a pure solid.
Section 3: Alternative Global Synthetic Strategies
While the sequential bromination-tosylation is standard, alternative strategies exist that may offer advantages depending on the specific synthetic context.
Route Variation: Tosylation Followed by Bromination
It is also possible to reverse the order of operations: first protect the 1H-pyrazole with a tosyl group and then perform the electrophilic bromination.
Causality & Mechanistic Insight: The N-tosyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution compared to the parent N-H pyrazole. However, the ring remains sufficiently activated for bromination at the C4 position to occur, often in excellent yields. This route can be advantageous if the tosylated pyrazole is already available or if the reaction conditions for bromination are more compatible with the protected intermediate. A study by He et al. demonstrated that N-tosylated pyrazol-5-amines can be efficiently brominated at the C4 position using NBS in DMSO, achieving high yields.[10]
Comparative Yields:
| Route | Step 1 Yield | Step 2 Yield | Reference |
| Tosylation then Bromination | High (N-Tosylation) | ~90% (Bromination of N-Tosyl pyrazole derivative) | [10] |
Convergent Synthesis Approaches
More advanced strategies can construct the final this compound skeleton in a more convergent fashion. For example, a temperature-controlled synthesis of 1-tosyl-1H-pyrazoles from α,β-alkynic N-tosylhydrazones has been reported.[11] By starting with a brominated α,β-alkynic precursor, this method could potentially provide direct access to the target molecule or a closely related analogue.
Conclusion
The synthesis of this compound is most reliably achieved through a robust two-step sequence starting from commercially available 1H-pyrazole. The initial electrophilic bromination at the C4 position, followed by N-tosylation, provides a logical and high-yielding pathway to the target compound. Understanding the causality behind each step—the inherent electronic properties of the pyrazole ring dictating regioselectivity and the nucleophilicity of the deprotonated nitrogen enabling tosylation—is key to successful execution. Alternative strategies, including reversing the reaction sequence or employing de novo ring construction, offer valuable flexibility for researchers and process development professionals, allowing the synthetic route to be tailored to specific substrate requirements and efficiency goals.
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Electrophilic Bromination of 1-Tosyl-1H-Pyrazole: A Strategic Approach for Synthetic and Medicinal Chemists
An In-depth Technical Guide:
Executive Summary
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged scaffold is therefore of paramount importance to drug discovery programs. This technical guide provides an in-depth analysis of the electrophilic bromination of 1-tosyl-1H-pyrazole, a key intermediate for molecular elaboration. We will dissect the mechanistic principles governing the reaction's regioselectivity, present a field-proven experimental protocol, and discuss the strategic application of the resulting 4-bromo-1-tosyl-1H-pyrazole in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical chemical transformation.
The Strategic Importance of N-Tosyl Pyrazoles
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a highly sought-after motif in pharmaceutical design.[1] The N-H at position 1 can act as a hydrogen bond donor, while the pyridine-like nitrogen at position 2 serves as an acceptor, enabling diverse interactions with biological targets.[1] This versatility has led to the development of numerous blockbuster drugs incorporating the pyrazole core.
Bromination: Installing a Versatile Synthetic Handle
The introduction of a bromine atom onto an aromatic ring is a foundational strategy in organic synthesis. Aryl bromides are exceptionally stable and serve as versatile precursors for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig).[2][3] This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, brominated building blocks.
The 1-Tosyl Group: A Controller of Reactivity
While the pyrazole ring is inherently electron-rich and reactive towards electrophiles, this high reactivity can sometimes lead to a lack of selectivity and undesired side reactions, such as poly-halogenation.[4] The installation of a p-toluenesulfonyl (tosyl) group at the N1 position serves two critical functions:
-
Protection: It protects the N-H proton from undesired reactions.[5]
-
Deactivation: As a potent electron-withdrawing group, the tosyl substituent significantly deactivates the pyrazole ring towards electrophilic attack.[5] This attenuation of reactivity is crucial for achieving controlled, mono-bromination.
This deliberate modulation of the electronic character of the pyrazole ring is a key strategic decision that enables clean and predictable outcomes.
Mechanistic Underpinnings: A Focus on Regioselectivity
Electrophilic Aromatic Substitution on Pyrazole
The electrophilic substitution of pyrazole is mechanistically analogous to that of other aromatic systems. The reaction proceeds through a two-step addition-elimination pathway involving a positively charged intermediate known as a Wheland or sigma complex.[6] The regiochemical outcome is dictated by the relative stability of the possible Wheland intermediates formed upon electrophilic attack at the C3, C4, or C5 positions.
The Inherent C4-Selectivity of the Pyrazole Ring
For an unsubstituted or N1-substituted pyrazole, electrophilic attack overwhelmingly favors the C4 position.[6][7] This preference can be rationalized by examining the resonance structures of the Wheland intermediates:
-
Attack at C3 or C5: This results in an intermediate where the positive charge is placed on a nitrogen atom that is part of an azomethine unit (C=N+), a highly unstable and energetically unfavorable arrangement.[6]
-
Attack at C4: This pathway allows the positive charge to be delocalized across the C3-N2-N1-C5 framework without placing a formal positive charge on the pyridine-like N2 nitrogen. This results in a significantly more stable intermediate, making the C4 position the kinetic and thermodynamic product.
The presence of the electron-withdrawing tosyl group at N1 further depletes electron density from the N1 and adjacent C5 positions, reinforcing the inherent preference for electrophilic attack at the more electron-rich and sterically accessible C4 carbon.
Field-Validated Experimental Protocol
Rationale for Reagent Selection
While molecular bromine (Br₂) can be used, it is highly corrosive and its use can generate stoichiometric amounts of HBr, often leading to side reactions.[4] N-Bromosuccinimide (NBS) is a superior alternative for this transformation.[8] It is a crystalline, easy-to-handle solid that serves as a source of an electrophilic bromine atom ("Br⁺"). Reactions with NBS are typically cleaner, proceed under milder conditions, and avoid the generation of corrosive byproducts.[8][9] Dimethylformamide (DMF) is an excellent solvent choice due to its ability to dissolve the polar starting material and stabilize the charged intermediates of the reaction.[9]
Step-by-Step Synthesis of this compound
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure the desired product is obtained with high purity.
Materials & Equipment:
-
1-Tosyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-tosyl-1H-pyrazole (1.0 eq). Dissolve the solid in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the cooled solution in small portions over 20 minutes. Maintaining the temperature at 0 °C is critical to control the reaction rate and minimize side products.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes following the complete addition of NBS.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an eluent such as 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Add a small amount of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine source. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This removes residual DMF and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques. The following data serves as a reference for this compound (CAS 116228-41-2).[10]
-
Molecular Weight: 301.16 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.07 (d, 1H), 7.85 (d, 2H), 7.59 (d, 1H), 7.35 (d, 2H), 2.43 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 146.4, 142.8, 134.5, 131.2, 130.2, 127.4, 93.9, 21.8.
Data Visualization
Table 1: Comparison of Brominating Agents for Pyrazoles
| Brominating Agent | Typical Solvent(s) | Conditions | Advantages | Disadvantages | Reference(s) |
| Br₂ | CH₂Cl₂, AcOH | 0 °C to RT | Inexpensive, powerful | Corrosive, generates HBr, can lead to polybromination | [4][11] |
| NBS | DMF, CH₂Cl₂, CCl₄ | 0 °C to RT | Easy to handle solid, mild, high selectivity | More expensive than Br₂ | [8][9] |
| N-Bromosaccharin | Solvent-free | RT | Efficient, mild conditions | Less common than NBS | [2] |
| Oxone® / NaBr | H₂O / CH₃CN | RT | Green chemistry approach, uses bromide salt | Requires an oxidant, aqueous workup | [7] |
Diagram: Mechanism of Electrophilic Bromination
Caption: Mechanism of C4-bromination on 1-tosyl-1H-pyrazole.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Application in Drug Discovery
The true value of this compound lies in its capacity as a versatile building block for library synthesis and lead optimization. The C4-bromo substituent is perfectly poised for a multitude of palladium-catalyzed cross-coupling reactions. This enables the rapid introduction of diverse chemical functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position.
For a drug development professional, this means that from a single, readily prepared intermediate, a vast chemical space can be explored. The tosyl group can be retained in the final molecule or removed under specific conditions to reveal the N-H for further functionalization or to act as a hydrogen bond donor in the final pharmacophore. The synthesis of complex pyrazole-based kinase inhibitors, GPCR modulators, and anti-infective agents often relies on such a strategy, where a halogenated intermediate is the linchpin of the entire synthetic route.
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- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (2023).
- Krayer, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E. [Link]
- Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. (n.d.).
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An In-Depth Technical Guide to the Stability and Storage of 4-bromo-1-tosyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Intricacies of a Key Synthetic Intermediate
As a Senior Application Scientist, I have frequently encountered the challenges researchers face in handling and storing complex organic molecules. 4-bromo-1-tosyl-1H-pyrazole, a versatile intermediate in pharmaceutical synthesis, is a prime example of a compound whose stability is paramount to the success of multi-step synthetic campaigns. This guide is born out of the necessity for a centralized, in-depth resource that moves beyond generic handling instructions. It is designed to provide a comprehensive understanding of the chemical behavior of this molecule, empowering you to make informed decisions that ensure its integrity from the moment it arrives in your lab to its final use. By delving into the causality behind its potential degradation and outlining robust, self-validating protocols, this document aims to be an indispensable tool in your research endeavors.
Chemical and Physical Properties of this compound
Understanding the inherent properties of this compound is fundamental to predicting its behavior and establishing appropriate handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂S | [1] |
| Molecular Weight | 301.16 g/mol | [1] |
| CAS Number | 116228-41-2 | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | Commercially available up to 98% | [1] |
Key Structural Features Influencing Stability
The stability of this compound is governed by the interplay of its three key functional components: the pyrazole ring, the N-tosyl group, and the bromine substituent.
-
Pyrazole Ring: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The aromatic nature of the pyrazole ring contributes to its overall stability.[2]
-
N-Tosyl Group: The tosyl (p-toluenesulfonyl) group serves as a protecting group for the pyrazole nitrogen. The sulfonamide linkage is generally stable but can be susceptible to cleavage under certain conditions.[3]
-
Bromine Substituent: The bromine atom at the 4-position of the pyrazole ring is a key reactive site, often utilized in cross-coupling reactions.[4] However, the carbon-bromine bond in aromatic systems can be susceptible to photolytic cleavage.
Potential Degradation Pathways
Several potential degradation pathways should be considered to ensure the long-term stability of this compound. These are primarily driven by hydrolysis, photolysis, and thermal stress.
Hydrolytic Degradation: Cleavage of the N-Tosyl Group
The sulfonamide bond, while generally robust, can undergo hydrolysis under certain pH conditions. Studies on sulfonamides have shown they are generally hydrolytically stable under neutral and alkaline conditions (pH 7 and 9), with longer half-lives. However, under acidic conditions (pH 4), the rate of hydrolysis can increase for some sulfonamides.[5] The mechanism of acid-catalyzed hydrolysis of sulfonamides suggests that protonation of the amine group makes the sulfonic group a more reactive site for nucleophilic attack by water.
The primary degradation products from the hydrolysis of the N-tosyl group would be 4-bromopyrazole and p-toluenesulfonic acid.
Caption: Hydrolytic degradation of this compound.
Photodegradation: Cleavage of the Carbon-Bromine Bond
Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[6] The energy from light can induce homolytic cleavage of the C-Br bond, generating a pyrazolyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, leading to the formation of impurities.
Caption: Photolytic degradation of this compound.
Thermal Degradation
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage and handling protocols are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which can facilitate hydrolysis and oxidation. |
| Light | Amber vial or light-proof container | To protect the C-Br bond from photolytic cleavage.[6][10] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | To provide an inert and impermeable barrier to moisture and air. |
Handling Procedures
Due to its potential sensitivity to moisture and light, handling of this compound requires careful attention to detail.
Protocol for Weighing and Dispensing:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound under a stream of inert gas (argon or nitrogen) or inside a glove box.[11]
-
Weighing: For precise measurements, especially of hygroscopic materials, it is crucial to work quickly to minimize exposure to the atmosphere. Using an anti-static weighing boat can also improve accuracy.[12]
-
Sealing: After dispensing the desired amount, flush the container with inert gas before tightly resealing the cap.
Caption: Recommended storage and handling workflow.
Incompatible Materials
To prevent unintended reactions and degradation, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: Can potentially react with the pyrazole ring or other parts of the molecule.
-
Strong Acids: May catalyze the hydrolysis of the N-tosyl group.
-
Strong Bases: Could potentially promote elimination or other reactions.
Analytical Methods for Stability Monitoring
Regularly assessing the purity of this compound is crucial for ensuring the reliability of experimental results. The following analytical techniques are recommended for stability monitoring.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the gold standard for monitoring the purity of a compound and detecting the formation of degradation products.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: A C18 reverse-phase column is a good starting point for this type of molecule.[13][14]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., with formic or phosphoric acid for pH control) and an organic solvent like acetonitrile or methanol should be optimized to achieve good separation of the parent compound from any potential impurities.[13]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[15] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products. The HPLC method should then be shown to resolve the main peak from all degradation product peaks.[16][17]
-
Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and detecting the presence of impurities.[18] The appearance of new signals or changes in the integration of existing signals can indicate degradation. For instance, the hydrolysis of the tosyl group would lead to the appearance of signals corresponding to 4-bromopyrazole and p-toluenesulfonic acid.[3][19][20][21]
Conclusion: A Proactive Approach to Stability
The long-term stability of this compound is not a matter of chance, but a direct result of a proactive and informed approach to its storage and handling. By understanding its inherent chemical properties, being aware of its potential degradation pathways, and implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of this valuable synthetic intermediate. This commitment to best practices will not only safeguard the material itself but also enhance the reliability and reproducibility of the downstream synthetic transformations in which it is employed, ultimately contributing to the success of complex drug discovery and development programs.
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Introduction and Physicochemical Overview
An In-depth Technical Guide to the Solubility Profile of 4-bromo-1-tosyl-1H-pyrazole
Abstract: this compound is a heterocyclic compound with significant potential as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, formulation, and ADMET studies. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for its empirical determination using the gold-standard shake-flask method, and essential safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling and utilizing this compound.
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules.[1][2] The structure incorporates a pyrazole ring, a bromine substituent at the 4-position, and a p-toluenesulfonyl (tosyl) group attached to a nitrogen atom. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.
The tosyl group, being a large, moderately nonpolar moiety with polar sulfonyl-oxygen bonds, significantly influences the molecule's overall polarity. The bromo-pyrazole core itself is a polar aromatic system.[2] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and in nonpolar aliphatic solvents such as hexane.[3] Conversely, it is predicted to have favorable solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) and some polar protic solvents (e.g., ethanol, isopropanol).
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁BrN₂O₂S | Derived from structure |
| Molecular Weight | 301.16 g/mol [4] | Sum of atomic weights |
| Appearance | Likely a white to off-white solid | Based on related tosylated pyrazoles which are often crystalline solids.[5] |
| Polarity | Intermediate, with polar and nonpolar regions | Combination of polar pyrazole and sulfonyl groups with nonpolar aromatic rings. |
| Aqueous Solubility | Poor | The large, hydrophobic tosyl group is expected to dominate, limiting interaction with water. |
| Organic Solubility | Good in polar aprotic solvents (DMSO, DMF, Acetone, Ethyl Acetate); Moderate in polar protic solvents (Ethanol, Methanol); Poor in nonpolar solvents (Hexane, Toluene). | The "like dissolves like" principle suggests solvents of intermediate polarity will be most effective.[3] |
Experimental Determination of Equilibrium Solubility
For drug development and process chemistry, predicted solubility is insufficient. Accurate, quantitative data must be obtained experimentally. The shake-flask method is the universally recognized gold-standard for determining equilibrium solubility due to its reliability and reproducibility.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.[3][6]
General Workflow for Solubility Determination
The logical flow for determining the solubility of this compound involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
This protocol outlines the necessary steps for accurately measuring the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Ethyl Acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[3]
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures undissolved solid remains visible at equilibrium is crucial.[6]
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6] Visual confirmation of remaining solid is necessary.
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period.
-
To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[3]
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[3]
-
-
Quantification (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (selecting an appropriate column, mobile phase, and detection wavelength).
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered saturated sample (potentially after appropriate dilution) and determine its concentration by interpolating its peak area against the calibration curve.[7]
-
-
Data Reporting: Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
Data Presentation
Experimental results should be compiled into a clear and concise format to allow for easy comparison across different solvent systems.
Table 2: Example Solubility Data Table for this compound
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Notes |
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Biorelevant media |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] | Common stock solution solvent |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling
-
Hazards: Assumed to be hazardous. Related compounds cause skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemically resistant gloves, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid dust formation. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. While theoretical predictions based on its structure provide initial guidance, this guide emphasizes the necessity of empirical measurement. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to generate the accurate quantitative data required for informed decision-making in synthesis, purification, and formulation development. Adherence to proper safety protocols is essential when handling this and related chemical compounds.
References
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The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," leading to a remarkable number of successful therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the biological significance of the pyrazole core, intended for professionals in drug discovery and development. We will explore its fundamental properties, its role in numerous FDA-approved drugs, and its diverse pharmacological applications, with a focus on anti-inflammatory and anticancer therapies. Furthermore, this guide will delve into key structure-activity relationships, common synthetic strategies, and detailed experimental protocols for the biological evaluation of pyrazole-based compounds.
The Pyrazole Core: Physicochemical Properties and Pharmacophoric Value
The pyrazole ring is a weak base that is aromatic in nature.[1] Its distinct electronic and structural features make it an attractive pharmacophore in drug design. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] The pyrazole core is also considered a bioisostere for other aromatic rings like benzene and imidazole, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability.[2][3] The ability to readily modify the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its pharmacological profile.[4][5]
A Privileged Scaffold: Pyrazole in FDA-Approved Therapeutics
The therapeutic importance of the pyrazole core is underscored by its presence in a multitude of FDA-approved drugs. These medications target a diverse array of proteins and are used to treat a wide range of conditions, from inflammation and pain to cancer and viral infections. The following table provides a summary of key pyrazole-containing drugs and their clinical applications.
| Drug Name (Brand Name) | Primary Target(s) | Therapeutic Indication(s) |
| Celecoxib (Celebrex) | Cyclooxygenase-2 (COX-2) | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[6][7] |
| Rimonabant (Acomplia) | Cannabinoid Receptor 1 (CB1) | Anti-obesity (withdrawn) |
| Sildenafil (Viagra) | cGMP-specific phosphodiesterase type 5 (PDE5) | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| Crizotinib (Xalkori) | ALK, ROS1, MET | Non-Small Cell Lung Cancer[8] |
| Ruxolitinib (Jakafi) | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera[8] |
| Erdafitinib (Balversa) | Fibroblast Growth Factor Receptor (FGFR) | Urothelial Carcinoma[8] |
| Asciminib (Scemblix) | ABL1 | Chronic Myeloid Leukemia[8] |
| Avapritinib (Ayvakit) | KIT, PDGFRA | Gastrointestinal Stromal Tumor[8] |
| Encorafenib (Braftovi) | BRAF | Melanoma, Colorectal Cancer[8] |
| Pirtobrutinib (Jaypirca) | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma[8] |
| Pralsetinib (Gavreto) | RET | Lung Cancer, Thyroid Cancer[8] |
Key Pharmacological Applications of the Pyrazole Scaffold
The versatility of the pyrazole core has led to its exploration in numerous therapeutic areas. Here, we highlight its significance in two major fields: anti-inflammatory and anticancer drug discovery.
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
The development of selective COX-2 inhibitors revolutionized the management of inflammatory conditions by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] The pyrazole scaffold is a key feature of many of these selective inhibitors, most notably Celecoxib.
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][10] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Structure-Activity Relationship (SAR): For diaryl-substituted pyrazoles like Celecoxib, key SAR features for potent and selective COX-2 inhibition include:
-
A central pyrazole ring.
-
A sulfonamide or a similar acidic moiety at the N1-phenyl ring, which is critical for binding to the hydrophilic side pocket of the COX-2 active site.
-
A p-methyl group on the C5-phenyl ring, which fits into a hydrophobic pocket of the COX-2 enzyme.
The following diagram illustrates the general workflow for evaluating potential COX-2 inhibitors.
Caption: Workflow for the preclinical evaluation of pyrazole-based COX-2 inhibitors.
Anticancer Activity: Targeting Kinases and Beyond
The pyrazole core is a prominent feature in a growing number of small-molecule kinase inhibitors used in cancer therapy.[12][13][14] Its ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of various kinases makes it a valuable scaffold for designing potent and selective inhibitors.[15]
Mechanism of Action: Pyrazole-based kinase inhibitors function by competing with ATP for binding to the catalytic site of oncogenic kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[16][17] Different pyrazole derivatives have been developed to target a wide range of kinases, including EGFR, CDKs, and BTK.[16][17]
Structure-Activity Relationship (SAR): The SAR for pyrazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles include:
-
The pyrazole ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Substituents at various positions on the pyrazole ring are crucial for achieving selectivity and potency by interacting with specific amino acid residues in the kinase active site.
-
Modifications to the pyrazole core can be used to modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.
The signaling pathway below illustrates the role of a generic pyrazole-based kinase inhibitor in blocking cancer cell proliferation.
Caption: Inhibition of a generic oncogenic kinase signaling pathway by a pyrazole-based inhibitor.
Synthetic Strategies for Pyrazole Derivatives
The synthesis of the pyrazole core is well-established, with several classical and modern methods available to medicinal chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18][19][20] Other notable methods include 1,3-dipolar cycloaddition reactions and multi-component reactions.[18] The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.
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Foreword: The 4-Bromopyrazole Synthon - A Cornerstone in Modern Chemistry
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromopyrazoles
The pyrazole nucleus is a privileged scaffold in contemporary drug discovery and materials science, appearing in molecules with a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1][2] Among the various functionalized pyrazoles, 4-bromopyrazole stands out as a uniquely versatile and highly reactive intermediate.[1] Its strategic importance lies in the C4-bromine atom, a reliable synthetic handle that unlocks a gateway to molecular diversity through a host of modern cross-coupling methodologies.
This guide provides an in-depth exploration of the reactivity of the C-Br bond at the C4 position of the pyrazole ring. We will move beyond simple reaction lists to dissect the underlying electronic principles governing this reactivity and provide field-proven, detailed protocols for the most critical transformations. This document is intended for researchers, medicinal chemists, and process development professionals who seek to leverage the full synthetic potential of 4-bromopyrazoles.
Understanding the C4-Position: Electronic Properties and Bond Reactivity
The reactivity of a halogen on an aromatic ring is not uniform; it is profoundly influenced by the electronic nature of the heterocycle itself. In the five-membered pyrazole ring, the C4 position is generally recognized as the least reactive towards traditional palladium-catalyzed cross-coupling reactions compared to the C3 and C5 positions.[3] This is a direct consequence of the electronic distribution within the ring.
The reactivity of 4-halopyrazoles in these reactions is primarily dictated by the strength of the carbon-halogen bond, which follows the established trend: C-I < C-Br < C-Cl.[4] This makes the C-Br bond an excellent compromise between reactivity and stability. 4-Iodopyrazoles, while more reactive, can be less stable and more prone to side reactions like dehalogenation.[4] Conversely, 4-chloropyrazoles are often more cost-effective but demand more active and specialized catalyst systems for efficient transformation.[4] The 4-bromopyrazole, therefore, represents a synthetic "sweet spot," offering robust reactivity with predictable outcomes using a wide array of commercially available catalysts.
Factors that modulate the reactivity of the C4-Br bond include:
-
N-Substitution: The nature of the substituent on the pyrazole nitrogen (N1) can significantly impact the ring's electron density and, consequently, the ease of oxidative addition at the C4-Br bond. Protecting groups or large, sterically hindering groups can influence catalyst approach and reaction kinetics.
-
C3/C5 Substitution: Electron-withdrawing or -donating groups at the adjacent C3 and C5 positions can electronically tune the reactivity of the C4 position.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization
The transformation of the C4-Br bond is dominated by palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile pathways for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most utilized method for generating biaryl structures and introducing alkyl, alkenyl, or alkynyl fragments.[5][6]
Causality in Protocol Design: The choice of palladium source, ligand, and base is critical for success. Pre-catalysts like XPhos Pd G2 are often employed for their high activity and stability.[7] The ligand, such as XPhos, provides the necessary steric bulk and electron-donating character to facilitate the key steps of oxidative addition and reductive elimination.[8] A base (e.g., K₃PO₄ or K₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6] The solvent system, often a mixture of an organic solvent like dioxane and water, ensures the solubility of both organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Arylation of 4-Bromopyrazole
-
Objective: To synthesize a 4-aryl-pyrazole derivative.
-
Reagents:
-
4-Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.5-2.0 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Dioxane (4 mL) and Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 4-bromopyrazole, arylboronic acid, palladium pre-catalyst, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 4-aryl-pyrazole product.[8]
-
Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazoles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (3.5) | K₃PO₄ | 86 | [8] |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (3.5) | K₃PO₄ | 81 | [8] |
| 3 | 4-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 (3.5) | K₃PO₄ | 61 | [8] |
| P1 is an XPhos-derived precatalyst. |
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
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A Comprehensive Technical Guide to 4-Bromo-1-tosyl-1H-pyrazole: Commercial Availability, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-bromo-1-tosyl-1H-pyrazole, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its strategic functionalization is key to discovering novel therapeutic agents.[1] This document elucidates the critical role of the tosyl protecting group and the 4-bromo substituent, offering a comprehensive overview of the compound's commercial availability, logical synthetic pathways, and core applications, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols and process logic are provided to empower scientists in leveraging this versatile intermediate for accelerated drug discovery programs.
Chapter 1: The Strategic Value of this compound in Medicinal Chemistry
The pyrazole heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its metabolic stability and ability to participate in hydrogen bonding interactions make it an ideal scaffold for modulating biological targets. However, the synthesis of complex, substituted pyrazoles requires precise control over reactivity and regioselectivity.
This is where the unique structure of This compound offers a distinct advantage. The molecule is engineered with two key features that address common synthetic challenges:
-
The N1-Tosyl Group (p-toluenesulfonyl): The tosyl group serves as a robust and electron-withdrawing protecting group for the pyrazole nitrogen. Its primary functions are to:
-
Prevent Unwanted Side Reactions: It deactivates the N1 position, preventing it from interfering in reactions intended for other parts of the molecule.
-
Direct Regioselectivity: In certain reactions, it can influence the regiochemical outcome of subsequent substitutions on the pyrazole ring.
-
Enhance Stability and Handling: It often converts the parent NH-pyrazole into a more stable, crystalline solid that is easier to handle and purify.
-
-
The C4-Bromo Substituent: The bromine atom at the 4-position is not merely a placeholder; it is a versatile synthetic handle. It is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the direct and efficient installation of diverse aryl, heteroaryl, or alkyl groups at a specific vector on the pyrazole core, which is fundamental for structure-activity relationship (SAR) studies in drug discovery.
This guide serves as a comprehensive technical resource, bridging the gap between procurement and application of this high-value chemical intermediate.
Chapter 2: Physicochemical Properties and Identification
Accurate identification and safe handling are paramount in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | [3] |
| CAS Number | 116228-41-2 | [3][4] |
| Molecular Formula | C₁₀H₉BrN₂O₂S | [4] |
| Molecular Weight | 301.16 g/mol | [4] |
| Typical Purity | ≥98% | [5] |
| Appearance | White to off-white solid | General Supplier Data |
Safety & Handling: While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related compounds like 4-bromo-1H-pyrazole suggest that it should be handled with care. Assume the compound is a skin and eye irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
Chapter 3: Commercial Availability and Procurement
This compound is readily available from various specialty chemical suppliers catering to the research and development sector. Its availability in research quantities (milligrams to grams) facilitates its use in early-stage discovery projects without the need for immediate in-house synthesis.
Representative Commercial Suppliers:
| Supplier | Representative Product/Catalog No. | Notes |
| Apollo Scientific | OR90053 | Available in 250mg, 1g, and 5g quantities.[5] |
| Parchem | — | Lists CAS 116228-41-2 as a supplied product.[3] |
| United States Biological | 430548 | Marketed as highly purified.[4] |
| BLD Pharmatech | BD283639 | Offers a 98% purity grade. |
| chemPUR | — | Lists CAS 116228-41-2 in their catalog. |
| ChemUniverse | — | Provides quotes for bulk inquiries.[6] |
Procurement Considerations:
-
Intended Use: Suppliers universally designate this compound for "Research Use Only," prohibiting its use in food, drugs, or for consumer purposes.[5][7]
-
Purity: For applications like catalysis where trace metals can be detrimental, sourcing a high-purity grade (e.g., >98%) is crucial.
-
Lead Time: While stocked by some vendors, others may synthesize it on demand. Always verify stock status and lead times with the supplier.
Chapter 4: Synthesis and Methodologies
Although commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The most logical route is a two-step process starting from the commercially available 4-bromo-1H-pyrazole.
Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol: N-Tosylation of 4-Bromo-1H-pyrazole
This protocol is a representative method adapted from standard procedures for the N-tosylation of nitrogen heterocycles.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq)) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the pyrazole anion.
-
Scientist's Note: The choice of base is critical. NaH is a strong, non-nucleophilic base that ensures complete deprotonation but requires strictly anhydrous conditions. K₂CO₃ is a milder, easier-to-handle base but may require longer reaction times or gentle heating.
-
-
Tosylation: Add a solution of p-toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.05 eq) in the same anhydrous solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Chapter 5: Core Applications in Synthetic Chemistry
The primary value of this compound lies in its utility as a programmable building block for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
5.1 Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[8] The 4-bromo position of the pyrazole is highly amenable to this transformation.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling of this compound
This protocol is based on standard literature procedures for Suzuki couplings with aryl bromides.[9][10]
-
Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen. A properly inerted atmosphere is critical for catalytic turnover and preventing catalyst decomposition.
-
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography to yield the 4-aryl-1-tosyl-1H-pyrazole product.
5.2 Deprotection of the N-Tosyl Group
After the desired modifications have been made to the pyrazole core, the tosyl group can be removed to reveal the N-H pyrazole, which may be crucial for biological activity.
-
Rationale for Deprotection: The N-H proton of a pyrazole can act as a hydrogen bond donor, a critical interaction for binding to many biological targets. The bulky, electron-withdrawing tosyl group must often be removed in the final steps of a synthesis.
-
Methodology: Deprotection can be achieved under various conditions. A mild and effective method involves using a base like cesium carbonate (Cs₂CO₃) in a protic solvent mixture like THF/Methanol.[11] Other stronger conditions, such as sodium in liquid ammonia or strong acids, have also been reported but may not be compatible with sensitive functional groups.[12][13]
Chapter 6: Conclusion
This compound is more than just a chemical; it is a strategic tool for synthetic and medicinal chemists. Its commercial availability lowers the barrier to entry for complex pyrazole synthesis. The tosyl group provides essential control over reactivity, while the 4-bromo position serves as a reliable and versatile anchor point for molecular elaboration via robust cross-coupling chemistry. By understanding its properties, synthesis, and applications as detailed in this guide, researchers can more effectively design and execute synthetic campaigns, accelerating the journey from a simple building block to a potential life-saving therapeutic.
References
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- Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH Source: ChemBuyersGuide.com URL:[Link]
- Title: A simple and mild method for the removal of the NIm-tosyl protecting group Source: The Journal of Organic Chemistry (via SciSpace) URL:[Link]
- Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions Source: National Institutes of Health (NIH) URL:[Link]
- Title: Manufacturer of Pharmaceutical Intermediates Source: Innov
- Title: Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles Source: ResearchG
- Title: Removal of the tosyl and nosyl groups Source: ResearchG
- Title: Deprotection of N-tosylated indoles and related structures using cesium carbonate Source: ResearchG
- Title: 4-Bromo-1H-pyrazole Source: Amerigo Scientific URL:[Link]
- URL: [https://www.researchgate.
- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Ark
- Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: National Institutes of Health (NIH) URL:[Link]
- Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions Source: SciELO México URL:[Link]
- Title: 4-Bromo-1-ethyl-1H-pyrazole Source: AbacipharmTech URL:[Link]
- Title: Request Bulk Quote Source: ChemUniverse URL:[Link]
- Title: A simple and mild method for the removal of the NIm-tosyl protecting group Source: ACS Public
- Title: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids Source: ResearchG
- Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles Source: MDPI URL:[Link]
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: National Institutes of Health (NIH) URL:[Link]
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Core Safety Principles and Hazard Identification
An In-Depth Technical Guide to the Safe Handling of 4-bromo-1-tosyl-1H-pyrazole
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a key building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a safe and compliant laboratory environment. The narrative structure is designed to flow from hazard identification to proactive control measures and reactive emergency procedures, providing a holistic safety framework.
This compound, like many halogenated heterocyclic compounds, possesses a specific hazard profile that necessitates careful handling. While a dedicated Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety profile can be constructed by analyzing data from structurally analogous pyrazoles. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.
The causality behind these hazards lies in the chemical's structure: the reactive bromo- and tosyl- functional groups on the pyrazole core can interact with biological macromolecules, leading to irritation and potential sensitization upon contact or inhalation.
Globally Harmonized System (GHS) Classification
Based on aggregated data from closely related 4-bromo-pyrazole analogues, the anticipated GHS classification for this compound is summarized below.[1][2][3][4][5][6][7] This classification should be treated as the minimum standard for safety assessments.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | ! (Exclamation Mark) |
| Serious Eye Damage / Irritation | Category 2A / 1 | H318/H319: Causes serious eye damage/irritation | ! (Exclamation Mark) / 腐蚀 (Corrosion) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | ! (Exclamation Mark) |
Exposure Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls to contain the chemical at its source, supplemented by appropriate PPE to protect the individual operator.
Engineering Controls: The Primary Barrier
All manipulations of solid this compound, including weighing, transferring, and adding to reaction vessels, must be performed within a certified chemical fume hood.[8] This is the most crucial step in preventing respiratory exposure to fine particulates of the compound. The fume hood provides adequate ventilation to capture and exhaust any dust or vapors generated, protecting both the user and the general laboratory environment.[5][9][10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for proper engineering controls but is essential for safeguarding against accidental contact.[11][12][13] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6][7][14] | Protects against accidental splashes and airborne dust. For larger scale operations (>1 L) or tasks with a higher splash risk, chemical splash goggles are required.[14] A face shield worn over safety glasses/goggles may be warranted.[11][14] |
| Hand Protection | Nitrile gloves.[15] | Provides a suitable barrier for incidental contact with solvents and the solid compound. It is critical to check gloves for tears before use and to change them immediately if contamination is suspected.[15] For prolonged handling, consider double-gloving. |
| Body Protection | Flame-resistant laboratory coat.[14] | A lab coat, fully fastened, provides protection for skin and personal clothing. Ensure the coat is made of a material appropriate for the chemicals being used in the overall experiment.[15] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if necessary).[3][5][6][7] | A respirator is typically not required if all work is conducted within a functioning fume hood. However, if engineering controls are insufficient or during a large spill cleanup, a respirator with an appropriate filter for organic vapors and particulates (e.g., Type ABEK) should be used.[7] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is paramount for minimizing risk. This SOP covers the lifecycle of the chemical within a typical laboratory workflow.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol Steps
-
Preparation and Pre-Work Checklist:
-
Conduct a thorough review of this guide and any available Safety Data Sheets for all reactants.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][5]
-
Don all required PPE: lab coat, nitrile gloves, and chemical safety goggles.[6][7]
-
Verify that the chemical fume hood is operational and has a current certification.
-
-
Handling and Experimental Use (Inside Fume Hood):
-
Transport the chemical container from storage to the fume hood in a secondary, shatter-proof container.
-
When weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder. Minimize the creation of dust.[3][4][5]
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing or generating dust.
-
-
Post-Handling and Cleanup:
-
After use, securely seal the primary container.
-
Decontaminate the work surface within the fume hood.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed waste container for halogenated organic waste.[17]
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8][18]
-
Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep away from sources of ignition or excessive heat.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4] The tosyl group can be sensitive to strong bases or nucleophiles, and the pyrazole ring system can react under various conditions.
-
Hazardous Decomposition: In the event of a fire or thermal decomposition, hazardous products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3][4][7]
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][9][16] |
| Minor Spill (<5g in a fume hood) | Wearing appropriate PPE, sweep up the solid material, taking care not to create dust.[3][9] Place into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials in the waste container. |
| Major Spill (>5g or outside a fume hood) | Evacuate the immediate area and alert laboratory personnel. Prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[8] |
| Fire | Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[7][9] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[4][5][7] |
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste according to all local, regional, and national regulations.[5][7]
-
Solid Waste: All surplus this compound and materials contaminated with it (gloves, weigh boats, silica gel, etc.) must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[17]
-
Liquid Waste: Reaction mixtures and solutions containing this compound should be disposed of in a designated Halogenated Organic Liquid Waste container.
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[5][9][10] Brominated organic compounds require specialized disposal, often involving high-temperature incineration at a licensed facility to ensure complete destruction and to scrub harmful byproducts like hydrogen bromide from the effluent gas.[19][20][21]
Conclusion
This compound is a valuable synthetic intermediate whose risks can be effectively managed through a disciplined approach to safety. The core principles of this management strategy are: understanding the material's hazards (irritation), consistently using engineering controls (fume hood), rigorously adhering to PPE requirements, and following established protocols for handling and disposal. By integrating these practices into all laboratory operations, researchers can work with this compound confidently and safely.
References
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- PubChem. (n.d.). 4-bromo-1-(oxan-2-yl)-1H-pyrazole. National Center for Biotechnology Information.
- PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. National Center for Biotechnology Information.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Chemtalk. (n.d.). Bromine water - disposal.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole. (n.d.).
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Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-bromo-1-tosyl-1H-pyrazole: Synthesis, Reactivity, and Applications
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, this compound has emerged as a particularly valuable and versatile building block. Its utility stems from a trifecta of chemical features: a stable pyrazole core, a strategically placed bromine atom at the C4 position, and a robust N-tosyl protecting group.
The pyrazole ring system is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The bromine atom serves as a highly effective synthetic handle, enabling a vast array of palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.[3] The N-tosyl group not only protects the pyrazole nitrogen from unwanted side reactions but also modulates the electronic properties of the ring, influencing its reactivity. Furthermore, it can be reliably removed when desired, revealing the N-H moiety for further functionalization.
This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, key chemical transformations, and practical applications of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use.
| Property | Value | Reference |
| CAS Number | 116228-41-2 | [4] |
| Molecular Formula | C₁₀H₉BrN₂O₂S | |
| Molecular Weight | 301.16 g/mol | [4] |
| Appearance | Typically a white to off-white solid | |
| Purity | Commercially available at ≥98% | [4] |
Synthesis of this compound
The most direct and common synthesis of the title compound involves the N-tosylation of commercially available 4-bromo-1H-pyrazole. This approach is efficient and leverages readily accessible starting materials.
Synthetic Workflow: N-Tosylation of 4-bromo-1H-pyrazole
The reaction proceeds by deprotonating the pyrazole nitrogen with a suitable base, creating a nucleophilic anion that subsequently attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Tosylation
Objective: To synthesize this compound from 4-bromo-1H-pyrazole.
Materials:
-
4-bromo-1H-pyrazole (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. The reaction is exothermic and produces H₂ gas, necessitating careful addition at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes.
-
Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pyrazole anion solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness: The aqueous washes are critical to remove the DMF solvent and inorganic salts, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Key Chemical Transformations and Reactivity
The synthetic power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. This compound couples efficiently with a wide range of aryl- and heteroarylboronic acids or their pinacol esters.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-aryl-1-tosyl-1H-pyrazoles.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Pd(dppf)Cl₂ is an excellent, air-stable pre-catalyst that is highly effective for coupling heteroaryl halides.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) until the starting material is consumed as monitored by TLC or LC-MS.[5]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, a critical transformation for synthesizing compounds with applications in pharmaceuticals and materials science.[6] The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl bromides.[7]
Objective: To synthesize 4-amino-1-tosyl-1H-pyrazole derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., tBuDavePhos or XPhos, 4-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Reactant Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Finally, add the amine coupling partner. Expertise: The order of addition can be important. Preparing the active catalyst in the presence of the aryl halide before adding the amine can sometimes prevent catalyst deactivation.
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Buchwald-Hartwig aminations can be sensitive, and optimization of temperature and reaction time may be required.[8]
-
Workup: After cooling, quench the reaction with water, and extract with an organic solvent like ethyl acetate. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography on silica gel.
Deprotection of the N-Tosyl Group
The final step in many synthetic sequences involving this building block is the removal of the tosyl group. This is typically achieved under basic conditions.
Objective: To cleave the tosyl group and generate the 4-substituted-1H-pyrazole.
Materials:
-
N-tosyl pyrazole derivative (1.0 eq)
-
Base (e.g., Sodium ethoxide (NaOEt) or Potassium t-butoxide (KOtBu))
-
Solvent (e.g., THF, Ethanol/DMSO mixture)[9]
Procedure:
-
Setup: Dissolve the 4-substituted-1-tosyl-1H-pyrazole in the chosen solvent (e.g., THF).
-
Base Addition: Add a solution or solid portion of the strong base (e.g., KOtBu, 3.0 eq) at a controlled temperature (e.g., -30 °C to room temperature, depending on substrate sensitivity).[9]
-
Reaction: Stir the reaction at the chosen temperature, monitoring by TLC for the disappearance of the starting material.
-
Quenching and Workup: Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by chromatography or recrystallization as needed.
Conclusion
This compound stands as a testament to the power of strategic functionalization in chemical synthesis. Its predictable reactivity, particularly in robust and versatile cross-coupling reactions, makes it an indispensable tool for the rapid construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities across various scientific disciplines.
References
- Pharmarecipere. The Expanding Role of 4-Bromo-1H-pyrazole in Pharmaceutical Discovery. [Link]
- National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- Wikipedia.
- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- ResearchGate. Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. [Link]
- ScienceDirect. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
- PubMed Central. Current status of pyrazole and its biological activities. [Link]
- MDPI.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of 4-Arylpyrazoles
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-1-tosyl-1H-pyrazole: Protocols, Optimization, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous commercial drugs and clinical candidates for treating a spectrum of diseases.[1][2] The targeted synthesis of 4-aryl-1H-pyrazoles, in particular, is a critical strategy in drug discovery, allowing for the exploration of chemical space to optimize pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the crucial carbon-carbon bond between the pyrazole core and various aryl or heteroaryl moieties.[3][4]
This application note provides a comprehensive guide to the Suzuki coupling of this compound. The tosyl (Ts) group serves a dual purpose: it acts as a robust protecting group for the acidic N-H proton of the pyrazole ring, preventing potential catalyst inhibition and side reactions, and it modulates the electronic properties of the substrate.[5][6] We will delve into the reaction mechanism, detail optimized protocols for both conventional and microwave-assisted synthesis, present key data, and offer field-proven troubleshooting advice to empower researchers in their synthetic endeavors.
Pillar 1: The Mechanism of Action - A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[7][8] The electron density at the carbon center of the C-Br bond significantly influences the rate of this step.
-
Transmetalation : The halide on the Pd(II) complex is exchanged for an organic group from the organoboron reagent (e.g., an arylboronic acid). This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then transfers its organic group to the palladium center.[3][4]
-
Reductive Elimination : The two organic groups on the palladium complex (the pyrazole and the aryl group) couple and are expelled from the coordination sphere, forming the desired 4-aryl-1-tosyl-1H-pyrazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Pillar 2: Experimental Design and Optimization
The success of the Suzuki coupling hinges on the judicious selection of several key parameters. For heteroaryl halides like this compound, careful optimization is crucial.
-
Palladium Catalyst & Ligand : While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide superior results, especially for challenging substrates.[1][9] Systems using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ or pre-formed palladium precatalysts can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[10][11]
-
Base Selection : The base is critical for activating the boronic acid for transmetalation. Common inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] For many heteroaryl couplings, cesium carbonate (Cs₂CO₃) is superior, often leading to significantly higher yields.[1] The choice of base can also influence the rate of side reactions.
-
Solvent System : A mixture of an organic solvent and water is typically required. Solvents like 1,4-dioxane, 1,2-dimethoxyethane (DME), or toluene are used to solubilize the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1][12] The ratio of organic solvent to water can have a remarkable influence on the reaction yield.[1]
-
Reaction Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote catalyst decomposition and undesirable side reactions, such as hydrodehalogenation (debromination).[13] Microwave irradiation offers a significant advantage by allowing for rapid heating to a precise temperature, often dramatically reducing reaction times from hours to minutes and improving yields.[1][14]
Data Summary: Optimizing Key Reaction Parameters
The following table summarizes typical conditions and outcomes for the coupling of this compound with phenylboronic acid, illustrating the impact of different catalysts, bases, and solvents.
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2.5) | DME/H₂O | 100 | 12 h | Moderate |
| 2 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 10 min | >90%[1] |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 2-4 h | High[5] |
| 4 | RuPhos-Pd G2 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 30 min | >90%[11] |
Pillar 3: Field-Proven Experimental Protocols
Here we provide two robust, step-by-step protocols for the synthesis of 4-aryl-1-tosyl-1H-pyrazoles. It is imperative that all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.
Caption: General experimental workflow for the Suzuki coupling reaction.
Protocol 1: Microwave-Assisted Suzuki Coupling (High-Throughput)
This method is ideal for rapid synthesis and optimization, leveraging microwave energy to achieve high yields in minimal time.[1][14]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Microwave reaction vial with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (e.g., 158 mg, 0.5 mmol), the desired arylboronic acid (0.55-0.6 mmol), and cesium carbonate (407 mg, 1.25 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (11.6 mg, 0.01 mmol).
-
Add DME (3 mL) and deionized water (1.2 mL).
-
Seal the vial securely with a crimp cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 90-120°C for 5-15 minutes.[1][14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-1-tosyl-1H-pyrazole.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol uses standard laboratory heating equipment and is suitable for larger-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%) or similar bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 315 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the phosphine ligand (e.g., RuPhos, 18.6 mg, 0.04 mmol).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). This can be done by bubbling argon through the solvent mixture for 15-20 minutes.
-
Using a syringe, add the degassed solvent (e.g., 5 mL) to the Schlenk flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1 (steps 8-11).
Data Summary: Substrate Scope
The following table demonstrates the versatility of the Suzuki coupling with this compound, showcasing yields obtained with various boronic acids using optimized conditions.
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-tosyl-1H-pyrazole | >90% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-tosyl-1H-pyrazole | >90% |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-1-tosyl-1H-pyrazole | 85-95% |
| 4 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)-1-tosyl-1H-pyrazole | 80-90% |
| 5 | 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-1-tosyl-1H-pyrazole | 75-85% |
| 6 | 2,6-Dimethylphenylboronic acid | 4-(2,6-Dimethylphenyl)-1-tosyl-1H-pyrazole | 60-75% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality of reagents (e.g., boronic acid decomposed).4. Ineffective base or solvent system. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure proper degassing of solvents and use of a good inert gas technique.3. Use fresh boronic acid or consider converting it to a more stable pinacol ester.4. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Re-optimize the solvent ratio. |
| Significant Debromination | Hydrodehalogenation is a common side reaction where the bromine is replaced by hydrogen.[13][15] This can be promoted by high temperatures or certain base/solvent combinations. | 1. Lower the reaction temperature.2. Screen different bases; sometimes a weaker base can mitigate this.3. Ensure the reaction is not run for an unnecessarily long time. |
| Protodeborylation | The boronic acid reagent decomposes back to the corresponding arene before it can couple. This is common with unstable heteroaryl boronic acids.[5] | 1. Use a slight excess (1.5-2.0 equiv.) of the boronic acid.2. Use a more stable boronate, such as a pinacol (Bpin) or MIDA ester.3. Use milder conditions (lower temperature, shorter reaction time) if possible. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly efficient and versatile method for the synthesis of valuable 4-arylpyrazole building blocks. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields across a broad scope of substrates. The microwave-assisted protocol, in particular, offers a pathway for rapid reaction optimization and discovery, making this transformation an indispensable tool in the modern medicinal chemistry laboratory.
References
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 806-808. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Cano, R., & Yus, M. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 15(22), 3894-3933. [Link]
- Fustero, S., Román, R., & Sanz-Cervera, J. F. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- L-A. de Sousa, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2184-2193. [Link]
- Kysil, A., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8573-8581. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
- Ichikawa, H., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(41). [Link]
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2133-2140. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4478. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Reddy, T. S., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(19), 30-37. [Link]
- Wikipedia. (n.d.). Tosyl group.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
- Gholivand, K., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12189-12201. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Dvornikovs, V., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 215-231. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
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- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Functionalization of Pyrazoles: Application Notes for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-tosyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a privileged heterocyclic motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design. Consequently, methods for the precise and efficient functionalization of the pyrazole ring are of paramount importance to researchers in medicinal and materials chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the construction of carbon-carbon and carbon-nitrogen bonds, offering a direct route to novel pyrazole derivatives.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-1-tosyl-1H-pyrazole. The tosyl (Ts) group serves as a robust protecting group for the pyrazole nitrogen, enhancing stability and influencing the electronic nature of the heterocyclic ring.[5] Understanding the interplay between the catalyst, ligands, bases, and the tosyl-protected substrate is critical for achieving high-yielding and selective transformations.
The Role of the Tosyl Protecting Group
The selection of a protecting group for the pyrazole nitrogen is a critical experimental choice. The tosyl group, being strongly electron-withdrawing, modulates the reactivity of the pyrazole ring. This electronic effect can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[6][7] Furthermore, its steric bulk can play a role in the regioselectivity of certain reactions. The tosyl group is stable under a variety of reaction conditions, yet it can be removed post-coupling to yield the free N-H pyrazole, adding to its synthetic utility.[8][9]
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, generally proceed through a common catalytic cycle.[6][10] This cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps of transmetalation (in Suzuki, Sonogashira) or migratory insertion (in Heck) and reductive elimination lead to the formation of the desired product and regeneration of the active palladium(0) catalyst.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes & Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of this compound. The choice of catalyst, ligand, base, and solvent is critical for success and is often substrate-dependent.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[10][11] For the coupling of this compound, a variety of palladium catalysts and ligands can be employed, with the choice often depending on the electronic and steric nature of the boronic acid coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 (Microwave) |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) |
| Boronic Acid | 1.2 equivalents | 1.5 equivalents |
| Base | K₂CO₃ (2.5 equivalents) | Cs₂CO₃ (3.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DME/H₂O (4:1) |
| Temperature | 90 °C | 120 °C |
| Time | 12-24 hours | 15-30 minutes |
Protocol 1: Conventional Heating
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields.[1][12]
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), and cesium carbonate (1.5 mmol).
-
Add PdCl₂(dppf) (0.015 mmol).
-
Add degassed DME (4 mL) and degassed water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of N-aryl pyrazoles, which are prevalent in medicinal chemistry.[7][13][14] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[15][16]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Amine | 1.2 equivalents |
| Base | NaOtBu (1.5 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 100-110 °C |
| Time | 8-16 hours |
Protocol 3: Buchwald-Hartwig Amination
-
To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk tube.
-
Add the solvent (toluene or dioxane, 10 mL) and stir for 10 minutes.
-
In a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Heat the reaction to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purify by flash column chromatography.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles, valuable intermediates for further transformations.[17][18] This reaction typically employs a dual catalyst system of palladium and copper(I).[17]
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) |
| Copper Source | CuI (5 mol%) |
| Alkyne | 1.5 equivalents |
| Base | Triethylamine (Et₃N) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Time | 4-12 hours |
Protocol 4: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol) and CuI (0.05 mmol).
-
Evacuate and backfill with an inert atmosphere.
-
Add THF or DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol).
-
Finally, add Pd(PPh₃)₄ (0.03 mmol).
-
Stir at room temperature or gently heat to 60 °C until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Heck-Mizoroki Reaction: Formation of C-C Bonds with Alkenes
The Heck-Mizoroki reaction allows for the arylation of alkenes, producing 4-vinylpyrazoles.[19][20] The choice of base and the addition of a phosphine ligand are critical for achieving good yields and selectivity.
Table 4: Recommended Conditions for Heck-Mizoroki Reaction
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) |
| Alkene | 1.5 equivalents |
| Base | Et₃N or K₂CO₃ (2.0 equivalents) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100 °C |
| Time | 12-24 hours |
Protocol 5: Heck-Mizoroki Reaction
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add the desired alkene (1.5 mmol) and triethylamine (2.0 mmol).
-
Add DMF or acetonitrile (10 mL).
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields: Increase catalyst loading, screen different ligands, or try a different base. Ensure all reagents and solvents are anhydrous and degassed.
-
Side Reactions: Lowering the reaction temperature may reduce the formation of byproducts. For Suzuki couplings, homo-coupling of the boronic acid can be minimized by using a slight excess of the halo-pyrazole.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. The use of more robust ligands or lower reaction temperatures may be necessary.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile tool for the synthesis of a diverse range of functionalized pyrazoles. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. Careful consideration of the reaction parameters and an understanding of the underlying mechanistic principles are key to achieving successful outcomes in the development of novel molecules for pharmaceutical and materials science applications.
References
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- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19045-19069. [Link]
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- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2001). ChemInform, 32(35). [Link]
- Babinski, D. J., Aguilar, H. R., Still, R., & Frantz, D. E. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915–5923. [Link]
- Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach AB. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2290–2303. [Link]
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013). Catalysis Science & Technology, 3(2), 475-489. [Link]
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). European Journal of Organic Chemistry, 2015(18), 3959-3965. [Link]
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- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). The Journal of Organic Chemistry, 85(15), 9897–9905. [Link]
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Application Note & Protocols: Strategic Synthesis of 4-Aryl-1-tosyl-1H-pyrazoles for Drug Discovery
Abstract
The 4-aryl-1-tosyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial agents. The tosyl group at the N1 position often serves as a crucial pharmacophore or a versatile synthetic handle for further functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 4-aryl-1-tosyl-1H-pyrazoles. We will delve into the mechanistic rationale behind key synthetic strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of 4-Aryl-1-tosyl-1H-pyrazoles
Pyrazoles and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds extensively studied for their diverse and potent biological activities.[1] The introduction of an aryl group at the C4 position and a tosyl group at the N1 position imparts specific physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The tosyl group, in particular, can act as a bioisostere for other functional groups or be utilized in subsequent cross-coupling reactions to build molecular complexity. The development of robust and versatile synthetic routes to access these molecules is therefore of paramount importance in the drug discovery pipeline.
Mechanistic Rationale and Strategic Synthetic Approaches
The synthesis of 4-aryl-1-tosyl-1H-pyrazoles can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss two primary and highly effective strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and a Convergent Synthesis via 1,3-Dipolar Cycloaddition .
Strategy 1: Suzuki-Miyaura Cross-Coupling
This approach is a powerful and widely used method for forming carbon-carbon bonds. In the context of our target molecule, it involves the coupling of a 4-halo-1-tosyl-1H-pyrazole with an arylboronic acid. The key advantages of this method are its broad substrate scope, high functional group tolerance, and generally high yields.[2][3]
Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-1-tosyl-1H-pyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 4-aryl-1-tosyl-1H-pyrazole product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategy 2: 1,3-Dipolar Cycloaddition of Tosylhydrazones
A highly efficient and regioselective method involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a tosylhydrazone) with a suitable dipolarophile, such as a nitroalkene.[4] This approach constructs the pyrazole core and introduces the aryl and tosyl groups in a single, convergent step.
Reaction Mechanism:
-
Formation of Nitrile Imine: In the presence of a base, the tosylhydrazone eliminates p-toluenesulfinic acid to form a reactive nitrile imine intermediate.
-
1,3-Dipolar Cycloaddition: The nitrile imine undergoes a concerted [3+2] cycloaddition with the nitroalkene. The regioselectivity of this step is governed by the electronic and steric properties of the substituents.
-
Elimination and Aromatization: The resulting pyrazoline intermediate undergoes elimination of nitrous acid to afford the aromatic 4-aryl-1-tosyl-1H-pyrazole.
Caption: Reaction pathway for the 1,3-dipolar cycloaddition synthesis.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of 4-aryl-1-tosyl-1H-pyrazoles. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 4-Aryl-1-tosyl-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol is adapted from methodologies described for Suzuki cross-coupling on pyrazole systems.[2]
Step 1: Synthesis of 4-Iodo-1-tosyl-1H-pyrazole
-
Materials: 4-Iodo-1H-pyrazole, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-iodo-1-tosyl-1H-pyrazole.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Materials: 4-Iodo-1-tosyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), 1,2-dimethoxyethane (DME), water.
-
Procedure:
-
In a microwave-safe vial, combine 4-iodo-1-tosyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and Na₂CO₃ (2.5 eq).
-
Add DME and water (10:1 v/v) to the vial.
-
Seal the vial and heat in a microwave reactor at 120 °C for 10-20 minutes.[2]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 4-aryl-1-tosyl-1H-pyrazole.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-tosyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-tosyl-1H-pyrazole | 82 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazole | 88 |
| 4 | Naphthalene-2-boronic acid | 4-(Naphthalen-2-yl)-1-tosyl-1H-pyrazole | 75 |
Protocol 2: One-Pot Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on the reaction of tosylhydrazones with nitroalkenes.[4]
-
Materials: Aromatic aldehyde, tosylhydrazine, nitromethane, base (e.g., DBU), solvent (e.g., acetonitrile).
-
Procedure:
-
Formation of Tosylhydrazone: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and tosylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 2-4 hours. The tosylhydrazone often precipitates and can be collected by filtration.
-
Formation of Nitroalkene: In a separate flask, condense the corresponding aromatic aldehyde (1.0 eq) with nitromethane (1.2 eq) in the presence of a base like ammonium acetate in acetic acid, and heat to reflux for 2-4 hours. The product can be isolated by pouring the reaction mixture into ice water and filtering the precipitate.
-
Cycloaddition: To a solution of the tosylhydrazone (1.0 eq) and the nitroalkene (1.1 eq) in acetonitrile, add DBU (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 4-aryl-1-tosyl-1H-pyrazole.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling strategy.
Troubleshooting and Optimization
-
Low Yields in Suzuki Coupling:
-
Catalyst Inactivity: Ensure the Pd(0) catalyst is not oxidized. It may be beneficial to use a pre-catalyst or to perform the reaction under a strictly inert atmosphere.
-
Base Ineffectiveness: The choice of base can be critical. If Na₂CO₃ is not effective, other bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be screened.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation. Using a slight excess of the boronic acid and ensuring anhydrous conditions (prior to the addition of water) can be helpful.
-
-
Regioselectivity Issues:
-
In syntheses starting from unsymmetrical precursors, such as the reaction of hydrazine with a 1,3-dicarbonyl compound, a mixture of regioisomers can be formed. Careful control of reaction conditions (temperature, solvent, pH) is necessary. For unambiguous synthesis of the 1,4-disubstituted pattern, the Suzuki or 1,3-dipolar cycloaddition methods are generally preferred.[5]
-
-
Difficult Purification:
-
Residual palladium catalysts can sometimes be challenging to remove. Washing the organic extract with an aqueous solution of thiourea or using a palladium scavenger can be effective.
-
If the product is highly polar, reverse-phase chromatography may be a suitable purification method.
-
Conclusion
The synthesis of 4-aryl-1-tosyl-1H-pyrazoles is a critical task in modern drug discovery. The Suzuki-Miyaura cross-coupling and 1,3-dipolar cycloaddition of tosylhydrazones represent two of the most robust and versatile strategies to access these valuable compounds. By understanding the underlying reaction mechanisms and following well-defined experimental protocols, researchers can efficiently synthesize a diverse library of these scaffolds for biological evaluation. The insights provided in this application note are intended to empower scientists to accelerate their research and development efforts in this important area of medicinal chemistry.
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- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 488-497. [Link]
- Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (2010). Bioorganic & Medicinal Chemistry, 18(14), 4965-4974. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). Molecules, 26(11), 3326. [Link]
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2006). Letters in Organic Chemistry, 3(1), 44-47. [Link]
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2016). Journal of Applicable Chemistry, 5(4), 785-793. [Link]
- Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (2010). Bioorganic & Medicinal Chemistry, 18(14), 4965-74. [Link]
- SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES, 68(11), 2229-2232. [Link]
- Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. (2004). Tetrahedron, 60(49), 11327-11336. [Link]
- Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019). Journal of the Brazilian Chemical Society, 30(8), 1756-1763. [Link]
- Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2022). Letters in Drug Design & Discovery, 19(11), 1017-1029. [Link]
- Synthesis of Some New Chalcone and 4,5-Dihydro-1H-Pyrazole Derivatives as Potential Antimicrobial Agents. (2017). Jordan Journal of Chemistry, 12(1), 29-41. [Link]
- Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). (n.d.).
- Synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones, pyrazolines and their antimicrobial, in silico antimalarial evaluations. (2015). Applied Biochemistry and Biotechnology, 175(1), 43-64. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry, 18(33), 6495-6505. [Link]
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry, 66(13), 4700–4703. [Link]
- Reaction scheme for the synthesis of pyrazoles a-c from tosylhydrazones. (n.d.).
- Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. (2016). Tetrahedron Letters, 57(30), 3326-3329. [Link]
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1404. [Link]
- One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2009). Organic Letters, 11(9), 2097-2100. [Link]
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- Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023). Molecules, 28(22), 7596. [Link]
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Application Notes & Protocols: 4-bromo-1-tosyl-1H-pyrazole in Fragment-Based Drug Discovery
Introduction: The Fragment-Based Approach to Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach. It begins by identifying low-molecular-weight compounds, typically under 300 Daltons, known as "fragments," that bind with low affinity (in the millimolar to micromolar range) to a biological target.[2] The intrinsic value of this method lies in the high quality of the initial hits. Because of their small size and low complexity, fragments can achieve more efficient and higher-quality interactions with the target protein.[3] This foundation allows for a more rational and structure-guided evolution of these fragments into potent, drug-like molecules through a process called hit-to-lead optimization.[3][4]
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile synthetic handles.[5][6][7] This application note provides a detailed guide for researchers on the strategic use of a specific, highly valuable pyrazole derivative, 4-bromo-1-tosyl-1H-pyrazole , within the FBDD workflow. We will explore the unique chemical attributes of this fragment and provide detailed protocols for its application in primary screening, hit validation, and subsequent optimization.
The Strategic Value of this compound as a Fragment
The utility of this compound in FBDD stems from the distinct roles of its three key components: the pyrazole core, the bromine atom at the 4-position, and the tosyl group at the N1 position.
-
Pyrazole Core: This five-membered aromatic heterocycle provides a rigid scaffold with defined hydrogen bond donor and acceptor capabilities, which are crucial for specific interactions within a protein's binding pocket.[6] Its presence is common in kinase inhibitors and other targeted therapies.[8][9]
-
4-Bromo Substituent: The bromine atom is a critical feature for FBDD. It serves as a versatile synthetic handle for subsequent hit-to-lead optimization. Through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the bromine can be replaced with a wide variety of other chemical groups, enabling the "fragment growing" strategy.[10][11] Furthermore, the electron-withdrawing nature of bromine can influence the electronics of the pyrazole ring, and its size can promote favorable interactions in halogen-rich binding pockets.
-
N1-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two primary purposes. First, it acts as a protecting group, directing substitution reactions to other positions on the pyrazole ring. Second, it significantly modulates the physicochemical properties of the fragment. The bulky and lipophilic nature of the tosyl group can be exploited to probe larger, more hydrophobic regions of a binding site. It can be readily removed under various conditions if a smaller, more polar N-H group is desired in later-stage analogs.
Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| CAS Number | 116228-41-2 | Unique identifier for sourcing and data retrieval.[12] |
| Molecular Weight | 301.17 g/mol | Falls slightly outside the strict "Rule of Three" (<300 Da), but its rich functionality justifies its inclusion in many fragment libraries. |
| Formula | C10H9BrN2O2S | Provides elemental composition.[12] |
| Reactivity | Stable solid, amenable to various coupling reactions at the bromine position. | The bromine atom is a key vector for synthetic elaboration.[10] |
Experimental Workflows and Protocols
The successful implementation of this compound in an FBDD campaign requires a multi-step, integrated biophysical approach to screen for binding, validate hits, and provide structural context for optimization.[13]
Caption: FBDD workflow from initial screening to lead optimization.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Objective: To identify if this compound binds to and stabilizes the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
10x SYPRO Orange dye.
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (100 mM in DMSO).
-
Quantitative PCR (qPCR) instrument.
-
96- or 384-well PCR plates.
Methodology:
-
Preparation of Fragment Solution: Prepare a working solution of this compound at 10 mM in the screening buffer containing 10% DMSO. This will give a final screening concentration of 1 mM with 1% DMSO.
-
Assay Plate Setup:
-
In each well, add 18 µL of the protein solution.
-
Add 2 µL of the 10 mM fragment working solution.
-
For control wells, add 2 µL of buffer with 10% DMSO (protein + vehicle control).
-
For a no-protein control, add 18 µL of buffer and 2 µL of the fragment solution.
-
-
Dye Addition: Add 2.5 µL of 10x SYPRO Orange dye to each well. The final volume should be ~22.5 µL.
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Monitor fluorescence continuously.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation (this is often automated by the instrument software).
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the vehicle control is considered a preliminary hit.
-
Trustworthiness Check: A positive hit should show a clear, dose-dependent increase in Tm when the fragment concentration is varied.
Protocol 2: Hit Validation and Affinity Determination using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique in FBDD as it can unambiguously confirm binding and provide structural information.[14][15] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak interactions.[16]
Objective: To confirm the binding of this compound and estimate its dissociation constant (Kd).
Materials:
-
Isotopically unlabeled, purified target protein (20-50 µM).
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O).
-
This compound (1-2 mM final concentration).
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
Methodology (STD-NMR):
-
Sample Preparation: Prepare two NMR samples:
-
Sample A (Reference): 1 mM this compound in NMR buffer.
-
Sample B (Protein + Fragment): 1 mM this compound and 20 µM protein in NMR buffer.
-
-
Acquire Reference Spectrum: Acquire a standard 1D ¹H spectrum for Sample A. This will show the chemical shifts of the free fragment.
-
Acquire STD Spectra:
-
For Sample B, acquire two spectra.
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
Data Processing:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting spectrum is the STD spectrum.
-
Only protons of the fragment that are in close proximity to the saturated protein will show signals in the STD spectrum, confirming a binding event.
-
-
Affinity Estimation (Kd):
-
Acquire a series of STD spectra at a fixed protein concentration but with varying concentrations of the fragment.
-
Measure the amplification factor (STD_amp) for a specific proton of the fragment.
-
Plot STD_amp versus fragment concentration and fit the data to the equation: STD_amp = (STD_max * [Ligand]) / (Kd + [Ligand]) to determine the Kd.
-
Caption: Logic flow for hit detection using STD-NMR.
Protocol 3: Structural Characterization via X-Ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex.[2] This provides direct visualization of the binding mode and the specific interactions that anchor the fragment, which is invaluable for the next phase of optimization.
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the apo-protein using methods like vapor diffusion (sitting or hanging drop).
-
Fragment Soaking:
-
Prepare a solution of this compound (e.g., 10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer the apo-protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps (Fo-Fc maps) for positive density corresponding to the bound fragment.
-
Model the this compound into the density and refine the structure to achieve good R-factors and geometry.
-
Hit-to-Lead Optimization: Growing from the Bromine Handle
Once a validated hit with a confirmed binding mode is obtained, the hit-to-lead phase begins. The 4-bromo position is the primary vector for applying a "fragment growing" strategy.[3][17]
Caption: Hit-to-lead strategy using fragment growing.
Example Protocol: Suzuki Coupling for Fragment Elaboration
Objective: To synthesize a small library of analogs by coupling various boronic acids to the 4-position of the pyrazole ring.
Materials:
-
This compound.
-
A selection of aryl and heteroaryl boronic acids.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., Na₂CO₃).
-
Solvent (e.g., Dioxane/Water mixture).
General Procedure:
-
In a reaction vial, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), Na₂CO₃ (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., Dioxane:Water 4:1).
-
Seal the vial and heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Characterize the final compound by ¹H NMR and mass spectrometry.
This iterative process of structure-based design, synthesis, and biological evaluation is the core of transforming a low-affinity fragment hit into a high-potency lead compound.[18]
Conclusion
This compound is a strategically designed fragment that offers medicinal chemists a powerful starting point for FBDD campaigns. Its pyrazole core provides a proven scaffold for biological activity, while the N-tosyl group and, most importantly, the 4-bromo substituent provide the necessary tools for probing the target's binding site and executing a rational, structure-guided hit-to-lead optimization. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their drug discovery programs.
References
- Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06). Oxford Academic. [Link]
- Fragment Screening. Drug Discovery. [Link]
- Practical aspects of NMR-based fragment screening. PubMed. [Link]
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013-07-19). PNAS. [Link]
- Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]
- Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06). Bioscience Horizons. [Link]
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- NMR Spectroscopy in Fragment-Based Drug Design.
- NMR fragment screening. (2016-01-13). CureFFI.org. [Link]
- Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. PubMed. [Link]
- Styrylpyrazoles: Properties, Synthesis and Transform
- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). PubMed Central. [Link]
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- Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Special Issue : Fragment-to-Lead Optimiz
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). MDPI. [Link]
- Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009-01-22). PubMed. [Link]
- Different hit-to-lead optimization strategies (fragment growing,...
- Hit-to-Lead & Lead Optimiz
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Application Notes & Protocols: Leveraging 4-Bromo-1-tosyl-1H-pyrazole for the Synthesis of Kinase Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs, particularly protein kinase inhibitors (PKIs).[1][2] This is attributed to its unique electronic properties, synthetic tractability, and its ability to act as a versatile bioisostere.[1] Among the various functionalized pyrazoles, 4-bromo-1-tosyl-1H-pyrazole has emerged as a critical and highly versatile building block for the construction of complex kinase inhibitors. This guide provides an in-depth exploration of its application, focusing on the strategic rationale behind its use and detailed, field-proven protocols for its successful implementation in drug discovery workflows.
Strategic Importance of this compound in Kinase Inhibitor Synthesis
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Small molecule inhibitors targeting the ATP-binding site of kinases have revolutionized cancer therapy.[1] The pyrazole ring is a key pharmacophore found in several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[1]
The utility of this compound stems from two key features:
-
The Bromo Substituent at the C4 Position: This halogen atom serves as a versatile synthetic handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are fundamental in modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables the strategic installation of various aryl, heteroaryl, and amino moieties, which are often crucial for achieving high potency and selectivity against a specific kinase target.
-
The Tosyl (Tosyl) Protecting Group at the N1 Position: The tosyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions during the functionalization of the C4 position.[6] Secondly, its electron-withdrawing nature can influence the reactivity of the pyrazole ring, potentially enhancing the efficiency of the cross-coupling reactions at the C4 position. The tosyl group can be reliably removed under specific conditions to reveal the free N-H, which is often a critical hydrogen bond donor for interaction with the kinase hinge region.[6][7]
Core Synthetic Strategies and Mechanistic Considerations
The primary application of this compound in kinase inhibitor synthesis revolves around palladium-catalyzed cross-coupling reactions. The choice between a Suzuki-Miyaura or a Buchwald-Hartwig reaction depends on the desired final structure of the inhibitor.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or aryl-heteroaryl scaffolds, which are common motifs in Type I and Type II kinase inhibitors.[8][9] The reaction involves the coupling of an organoboron species (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst for this transformation.[9] Other palladium catalysts, often in combination with specialized phosphine ligands, can also be employed to optimize yields and reaction times, particularly for challenging substrates.[10] The choice of ligand is critical as it influences the stability and reactivity of the active palladium species.
-
Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is typically used. The base is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF) and water is often employed to ensure the solubility of both the organic and inorganic reagents.[11]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing compounds containing an arylamine linkage.[12] In the context of kinase inhibitors, this reaction is invaluable for introducing substituted anilines or other amino-heterocycles that can form key interactions within the ATP-binding pocket.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and a bulky, electron-rich phosphine ligand such as Xantphos or tBuDavePhos is often required.[5][13] The ligand plays a crucial role in facilitating the reductive elimination step, which forms the desired C-N bond.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and generate the active palladium-amido complex.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are the solvents of choice to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.[14]
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Arylboronic acid | 1.2 - 1.5 equiv | Coupling partner |
| Pd(PPh3)4 | 0.05 - 0.1 equiv | Catalyst |
| 2 M aq. Na2CO3 | 2.0 - 3.0 equiv | Base |
| Solvent (e.g., 1,4-Dioxane) | To desired concentration | Reaction medium |
| Microwave Temperature | 120-150 °C | Accelerate reaction |
| Microwave Time | 15-45 min | Reaction duration |
Step-by-Step Methodology:
-
To a microwave reaction vial, add this compound, the arylboronic acid, and Pd(PPh3)4.
-
Add the solvent followed by the aqueous sodium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature for the designated time.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Amine | 1.1 - 1.3 equiv | Coupling partner |
| Pd2(dba)3 | 0.02 - 0.05 equiv | Palladium source |
| Xantphos | 0.04 - 0.1 equiv | Ligand |
| Cs2CO3 | 1.5 - 2.0 equiv | Base |
| Solvent (e.g., 1,4-Dioxane) | Anhydrous, to concentration | Reaction medium |
| Temperature | 80-110 °C | Reaction temperature |
| Time | 4-24 h | Reaction duration |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the amine, cesium carbonate, Pd2(dba)3, and Xantphos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Deprotection of the Tosyl Group
The removal of the tosyl group is a critical final step to unveil the kinase inhibitor scaffold.
| Reagent/Parameter | Quantity/Condition | Purpose |
| N-tosylated pyrazole | 1.0 equiv | Starting material |
| Cesium Carbonate (Cs2CO3) | 3.0 equiv | Deprotecting agent |
| Solvent (e.g., THF/MeOH 2:1) | To desired concentration | Reaction medium |
| Temperature | Room Temperature to Reflux | Reaction temperature |
| Time | 1-24 h | Reaction duration |
Step-by-Step Methodology:
-
Dissolve the N-tosylated pyrazole in a mixture of THF and methanol.[7]
-
Add cesium carbonate to the solution.
-
Stir the mixture at the appropriate temperature, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography or recrystallization.
Self-Validating Systems and Troubleshooting
Reaction Monitoring: Consistent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Compare the reaction mixture to the starting materials to confirm consumption and product formation.
Troubleshooting Common Issues:
-
Low Yield in Suzuki Coupling:
-
Cause: Inactive catalyst or inefficient transmetalation.
-
Solution: Use fresh catalyst. Ensure the base is of good quality and sufficiently soluble. Consider a different palladium/ligand system.[10]
-
-
Low Yield in Buchwald-Hartwig Amination:
-
Cause: Presence of oxygen or water, sterically hindered amine.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. For hindered amines, a more electron-rich and bulky ligand may be required.[12]
-
-
Incomplete Deprotection:
-
Cause: Insufficient base or reaction time.
-
Solution: Increase the equivalents of cesium carbonate or the reaction temperature. For very stubborn substrates, stronger basic conditions or alternative deprotection methods may be necessary.[7]
-
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of pyrazole-based kinase inhibitors. Its strategic utility in facilitating key C-C and C-N bond-forming reactions through well-established palladium-catalyzed cross-coupling protocols makes it an invaluable starting material. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this key intermediate in the design and synthesis of novel and potent kinase inhibitors for the advancement of drug discovery.
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- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry, 12(45), 9098-9103.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules, 27(19), 6645.
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- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Note: A Comprehensive Guide to the Sonogashira Coupling of 4-bromo-1-tosyl-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of carbon-carbon bonds between sp² and sp-hybridized centers is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures.[1] The Sonogashira cross-coupling reaction stands as a premier method for this transformation, prized for its reliability and operational simplicity under mild conditions.[2][3] This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of 4-bromo-1-tosyl-1H-pyrazole, a versatile building block for synthesizing novel heterocyclic compounds. Alkynyl-substituted pyrazoles are significant scaffolds in medicinal chemistry and materials science, appearing in pharmaceuticals, natural products, and organic materials.[4][5] This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and strategies for optimization and troubleshooting.
Scientific Principles and Mechanistic Overview
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction couples terminal alkynes with aryl or vinyl halides.[4] Its success hinges on a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[2][3] This synergistic catalysis allows the reaction to proceed under mild conditions, often at room temperature, with a broad tolerance for various functional groups.[2][6]
The Dual Catalytic Cycle
The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism is still a subject of study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[7]
-
Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The cycle begins with the active Pd(0) species, typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition with the aryl halide (this compound), inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate.[6][8] The reactivity order for halides is generally I > OTf > Br >> Cl.[6]
-
Transmetalation: The key step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
-
-
Copper Cycle (Alkyne Activation):
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne. This complexation increases the acidity of the terminal proton.[8]
-
Deprotonation: An amine base (e.g., triethylamine, diisopropylamine) deprotonates the activated alkyne to form a key copper(I) acetylide intermediate.[8][9] This species is now a potent nucleophile ready for transmetalation to the palladium center.
-
The synergy between the two metals is crucial; palladium excels at activating the aryl halide, while copper efficiently generates the nucleophilic acetylide species under mild basic conditions.[1]
Field-Proven Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene. Adjustments may be necessary for different alkyne substrates.
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Suggested Grade | Notes |
| This compound | 950645-02-2 | C₁₀H₉BrN₂O₂S | 317.16 | >97% | Starting aryl halide.[10] |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | C₈H₆ | 102.13 | >98% | Coupling partner. |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | >98% | Palladium precatalyst. |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | >98% | Co-catalyst. |
| Triethylamine (TEA) or Diisopropylamine (DIPEA) | 121-44-8 | C₆H₁₅N | 101.19 | Anhydrous, >99.5% | Base and often co-solvent. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous | Reaction solvent. |
Equipment
-
Two- or three-neck round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Condenser.
-
Inert gas line (Nitrogen or Argon) with a bubbler.
-
Syringes and needles for liquid transfers.
-
Standard glassware for work-up and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Methodology
The following workflow outlines the critical stages of the experimental procedure.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. golden.com [golden.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-1-tosyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopyrazoles and the Buchwald-Hartwig Reaction
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 4-aminopyrazoles are key building blocks in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[2] The efficient and versatile synthesis of these intermediates is therefore a critical endeavor in drug discovery and development.
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[3][4] This palladium-catalyzed cross-coupling reaction provides a direct and modular route to synthesize aryl and heteroaryl amines from the corresponding halides.[3][5] This guide provides a detailed examination and a practical, field-tested protocol for the Buchwald-Hartwig amination of 4-bromo-1-tosyl-1H-pyrazole, a key intermediate for accessing a diverse range of 4-aminopyrazole derivatives.
The tosyl (Ts) protecting group on the pyrazole nitrogen serves a dual purpose.[6] It enhances the stability of the pyrazole ring and modulates its electronic properties, which can be beneficial for the subsequent cross-coupling reaction.[6] Furthermore, the tosyl group can be readily removed under various conditions to yield the free amine, adding to the synthetic utility of this approach.[6]
Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate.[7][8] This is often the rate-determining step of the catalytic cycle.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3][8]
dot graph "Buchwald_Hartwig_Amination_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeAddition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="L_n(Ar)Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Amido_Complex [label="L_n(Ar)Pd(II)-NR₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxidativeAddition [label=""]; ArylHalide -> OxidativeAddition [label=""]; OxidativeAddition -> PdII_Complex [label=""]; PdII_Complex -> AmineCoordination [label=""]; Amine -> AmineCoordination [label=""]; Base -> AmineCoordination [label=""]; AmineCoordination -> PdII_Amido_Complex [label=""]; PdII_Amido_Complex -> ReductiveElimination [label=""]; ReductiveElimination -> Product [label=""]; ReductiveElimination -> Pd0 [label="Regeneration of Catalyst"]; } caption: "Catalytic Cycle of the Buchwald-Hartwig Amination."
Key Experimental Parameters and Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For the amination of this compound, the following considerations are paramount:
| Parameter | Recommended Choice | Rationale & Key Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice can depend on the specific ligand and reaction conditions. |
| Ligand | Xantphos or a bulky biarylphosphine ligand (e.g., tBuBrettPhos, BrettPhos) | The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[9][10] Xantphos is a versatile and often effective ligand for a broad range of substrates.[10][11] |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Cs₂CO₃ and K₃PO₄ are generally effective and compatible with a wide range of functional groups.[8] Stronger bases like NaOtBu can also be used but may not be compatible with all substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, polar aprotic solvents are typically used to ensure the solubility of the reactants and catalyst system. The choice of solvent can influence the reaction rate and yield. |
| Temperature | 80-110 °C | The reaction generally requires elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)
-
Xantphos (2-10 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), cesium carbonate (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe to the reaction vessel. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-1-tosyl-1H-pyrazole.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Reactants:\n- this compound\n- Amine\n- Base (Cs₂CO₃)\n- Pd Catalyst & Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Anhydrous Solvent\n(Toluene or Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Mixture\n(Vacuum/Inert Gas Cycles)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Heat to 100 °C\nwith Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, Dilute, and Filter\nthrough Celite", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Concentrate and Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Solvent; Solvent -> Degas; Degas -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } caption: "Experimental Workflow for Buchwald-Hartwig Amination."
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: In some cases, hydrodehalogenation of the starting material can be a competing side reaction. This can sometimes be suppressed by adjusting the ligand, base, or solvent.
-
Substrate Scope: While the Buchwald-Hartwig amination is broadly applicable, the optimal conditions can vary for different amine nucleophiles.[9] Primary and secondary aliphatic and aromatic amines are generally good coupling partners. Sterically hindered amines may require more forcing conditions.
-
Deprotection of the Tosyl Group: The resulting N-tosyl protected aminopyrazole can be deprotected under various conditions, such as treatment with a strong acid (e.g., HBr in acetic acid) or reducing agents (e.g., magnesium in methanol), to yield the free 4-aminopyrazole.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide range of 4-aminopyrazole derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct these valuable building blocks for drug discovery and development. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
- Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014-01-13). [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020-10-12). [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles - ResearchG
- Tosyl group - Wikipedia. [Link]
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- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
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- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: A Guide to the Strategic Functionalization of the Pyrazole C4-Position
Introduction: The Pyrazole C4-Position in Modern Drug Discovery
The pyrazole motif is a cornerstone of medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates. Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it a privileged scaffold. The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological profile of a molecule. Among the available positions, the C4-position holds particular significance. Due to the electron-rich nature of the pyrazole ring, the C4-position is the most nucleophilic and, therefore, highly susceptible to electrophilic substitution, making it a prime target for introducing molecular diversity.[1][2][3] This guide provides an in-depth exploration of established and contemporary protocols for the selective functionalization of the pyrazole C4-position, offering researchers, scientists, and drug development professionals a practical resource for harnessing the full potential of this versatile heterocycle.
I. Electrophilic Halogenation: Gateway to Further Functionalization
The introduction of a halogen atom at the C4-position is a foundational strategy in pyrazole chemistry. 4-Halopyrazoles are not only valuable intermediates for cross-coupling reactions but can also directly contribute to a molecule's biological activity.[4][5]
Causality Behind Experimental Choices
The preferential halogenation at the C4-position is a direct consequence of the electronic distribution within the pyrazole ring.[1][6] The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, leading to an increase in electron density at the C4-position, making it the most favorable site for electrophilic attack. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are widely employed as mild and effective halogenating agents, often negating the need for harsh conditions or catalysts.[4][6][7]
Experimental Protocol: C4-Bromination of a Generic Pyrazole using NBS
This protocol describes a general procedure for the C4-bromination of a pyrazole derivative.
Materials:
-
Pyrazole substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrazole substrate in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the organic solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-bromopyrazole.
Self-Validation: The success of the reaction can be confirmed by NMR and mass spectrometry. The disappearance of the C4-H signal in the 1H NMR spectrum and the appearance of a characteristic isotopic pattern for bromine in the mass spectrum are indicative of successful bromination.
II. Vilsmeier-Haack Formylation: Introducing a Versatile Aldehyde
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, with the C4-position of pyrazoles being a prime target.[8][9] The resulting pyrazole-4-carbaldehydes are invaluable synthetic intermediates, readily convertible into a wide array of functional groups.[10][11]
Mechanism and Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[8] This electrophilic species is then attacked by the electron-rich C4-position of the pyrazole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The reaction's success hinges on the anhydrous conditions required for the stable formation of the Vilsmeier reagent.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles and their Antimicrobial Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Pyrazole Scaffold in Antimicrobial Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a privileged scaffold in the design of novel therapeutic agents.[5] This guide provides a comprehensive overview of the synthesis of substituted pyrazoles and the subsequent evaluation of their antimicrobial potential, offering both theoretical insights and practical, step-by-step protocols.
The continued emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[6][7] Synthetically derived compounds, such as substituted pyrazoles, offer a promising avenue for the discovery of novel antibiotics with unique mechanisms of action. This document is designed to empower researchers in this critical endeavor by providing a robust framework for the synthesis and biological evaluation of this important class of heterocyclic compounds.
Part 1: Synthesis of Substituted Pyrazoles - From Classical Reactions to Modern Approaches
The synthesis of the pyrazole ring is a well-established field in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] Its enduring popularity stems from its simplicity, generally high yields, and the wide availability of starting materials.[11][12][13]
Causality Behind the Knorr Synthesis: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[8][9][14] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[9] The use of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[8][10]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Synthesis
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.
Materials:
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine, hydrazine hydrate) (1.0-1.2 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a minimal amount of ethanol.
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution. Note: The reaction can be exothermic.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure substituted pyrazole.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).
Synthesis from α,β-Unsaturated Ketones (Chalcones)
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[1][15][16][17] This approach is particularly useful for accessing pyrazoline intermediates, which can be subsequently oxidized to pyrazoles if desired.
Causality Behind the Chalcone-Based Synthesis: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration. The initial nucleophilic attack of the hydrazine on the electron-deficient β-carbon is a key step. The subsequent cyclization is driven by the formation of a stable five-membered ring.
Protocol 2: Synthesis of a Pyrazoline from a Chalcone and Hydrazine Hydrate
This protocol outlines the synthesis of a pyrazoline derivative from a chalcone.
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.[1]
-
Add hydrazine hydrate (1.2 eq) to the solution.[1]
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[1]
-
Characterize the product using appropriate spectroscopic techniques.
Multi-Component Reactions (MCRs) for Pyrazole Synthesis
Modern synthetic strategies increasingly favor multi-component reactions (MCRs) due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[18][19] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.[20][21][22]
A common three-component approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[18] This method often proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization-dehydration sequence.
Diagram 2: A Three-Component Synthesis of Substituted Pyrazoles
Caption: A simplified representation of a one-pot, three-component pyrazole synthesis.
Part 2: Antimicrobial Screening of Synthesized Pyrazoles
Once a library of substituted pyrazoles has been synthesized and characterized, the next crucial step is to evaluate their antimicrobial activity. A tiered screening approach is often employed, starting with primary screening to identify active compounds, followed by secondary screening to quantify their potency.
Primary Screening: Identifying Antimicrobial Hits
Primary screening methods are designed to be rapid and cost-effective, allowing for the testing of a large number of compounds.[6][23] Common methods include the disk diffusion assay and the agar well diffusion assay. These qualitative or semi-quantitative assays provide an initial indication of whether a compound possesses antimicrobial activity by observing a zone of growth inhibition around the compound.[23]
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)
Compounds that show activity in primary screening are then subjected to secondary screening to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25] The broth microdilution method is a widely used and standardized technique for MIC determination due to its efficiency and requirement for small volumes of reagents.[24][26][27]
Protocol 3: Broth Microdilution Method for MIC Determination
This protocol details the steps for determining the MIC of synthesized pyrazole derivatives against a panel of bacteria.
Materials:
-
Synthesized pyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[4]
-
Sterile 96-well microtiter plates[28]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
1. Preparation of Compound Stock Solutions: a. Dissolve the synthesized pyrazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the solvent has no intrinsic antimicrobial activity at the concentrations used.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[26]
3. Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[28] b. Add 100 µL of the compound stock solution to the first well of a row, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound. d. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[24][25] c. The results can also be read using a microplate reader to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
Diagram 3: Workflow for Antimicrobial Screening of Synthesized Pyrazoles
Caption: A streamlined workflow for the antimicrobial screening of newly synthesized pyrazole compounds.
Data Presentation: Summarizing Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate the analysis of structure-activity relationships (SAR). A tabular format is ideal for this purpose.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Pyrazole Derivatives
| Compound ID | R¹ | R³ | R⁵ | S. aureus MIC | B. subtilis MIC | E. coli MIC | K. pneumoniae MIC |
| PZ-01 | H | CH₃ | C₆H₅ | 64 | 128 | >256 | >256 |
| PZ-02 | H | C₆H₅ | C₆H₅ | 32 | 64 | 128 | 256 |
| PZ-03 | C₆H₅ | CH₃ | C₆H₅ | 16 | 32 | 64 | 128 |
| PZ-04 | C₆H₅ | C₆H₅ | p-Cl-C₆H₄ | 8 | 16 | 32 | 64 |
| Control | - | - | - | 4 | 8 | 16 | 32 |
Note: This is example data. The control would be a standard antibiotic.
Conclusion and Future Directions
This guide has provided a detailed overview of the synthesis of substituted pyrazoles and the subsequent evaluation of their antimicrobial properties. By understanding the underlying principles of the synthetic reactions and employing standardized screening protocols, researchers can efficiently identify novel pyrazole-based compounds with promising antimicrobial activity. Future work in this area should focus on exploring diverse substitution patterns to establish robust structure-activity relationships, elucidating the mechanism of action of the most potent compounds, and optimizing their pharmacokinetic and toxicological profiles for potential development as therapeutic agents. The combination of rational drug design, efficient synthetic chemistry, and rigorous biological evaluation will be paramount in the ongoing fight against infectious diseases.
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- Gerstenberger, M. R., et al. (2018). Consecutive three-component synthesis of 1-substituted pyrazoles from boronic acids, di(Boc)diimide, and 1,3-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 14, 1485-1492. [Link]
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- Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. (2020). Organic Letters, 22(3), 809-813. [Link]
- Narayana, B., et al. (2006). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 11(7), 538-548. [Link]
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- Li, X., et al. (2013). One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Organic Letters, 15(22), 5786-5789. [Link]
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large-scale synthesis of 4-bromo-1-tosyl-1H-pyrazole
An Application Guide for the Robust, Large-Scale Synthesis of 4-bromo-1-tosyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the , a critical building block in modern medicinal chemistry and drug development. The protocol detailed herein is a robust, two-step process commencing with the regioselective bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by N-tosylation to produce the final product. This guide is designed for researchers, scientists, and process chemists, offering in-depth procedural details, mechanistic insights, critical safety protocols, and analytical validation methods. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the process effectively. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural accuracy.
Introduction: The Strategic Importance of this compound
Pyrazole derivatives are a cornerstone of pharmaceutical research, appearing in drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The compound this compound (CAS No. 116228-41-2) has emerged as a particularly valuable intermediate.[3] Its structure offers two key points for synthetic diversification:
-
The C4-Bromine Atom: Serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of highly functionalized pyrazole cores.[4]
-
The N1-Tosyl Group: Functions as a robust protecting group that activates the pyrazole ring for certain transformations and can be removed under specific conditions if required. More importantly, it directs lithiation to the C5 position, enabling further selective functionalization.
The increasing demand for novel pyrazole-based compounds necessitates a reliable and scalable synthesis of this key intermediate.[1] This guide presents a field-proven, two-step synthetic route designed for safety, efficiency, and scalability.
Overall Synthetic Strategy
The synthesis is executed in two distinct, high-yielding steps. First, 1H-pyrazole undergoes an electrophilic aromatic substitution at the C4 position using liquid bromine. The resulting 4-bromo-1H-pyrazole intermediate is then functionalized at the N1 position with a p-toluenesulfonyl (tosyl) group using tosyl chloride under basic conditions.
Caption: Mechanism of the electrophilic bromination of pyrazole.
Critical Safety Considerations: Handling Liquid Bromine
WARNING: Liquid bromine is extremely toxic, corrosive, and a strong oxidizing agent. [5]Inhalation can cause severe respiratory damage, and skin contact results in painful chemical burns. [6]All operations must be conducted in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): A full-face shield, chemical splash goggles, a neoprene apron, and heavy-duty nitrile or butyl rubber gloves are mandatory. [7]Disposable gloves are insufficient.
-
Spill Management: A neutralizing agent, such as a 10% sodium thiosulfate solution, must be immediately accessible. In case of a spill, cordon off the area, neutralize with sodium thiosulfate, and absorb with a chemical absorbent.
-
Engineering Controls: Use equipment made of borosilicate glass or other bromine-resistant materials. Ensure a safety shower and eyewash station are unobstructed and operational. [8]
Detailed Protocol: Synthesis of 4-bromo-1H-pyrazole
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel connected to a scrubber system containing 10% sodium thiosulfate solution.
-
Reagent Charging: Charge the reactor with 1H-pyrazole (1.00 kg, 14.68 mol, 1.0 equiv.) and glacial acetic acid (8.0 L).
-
Cooling: Start agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Bromine Addition: Slowly add liquid bromine (0.79 L, 2.47 kg, 15.42 mol, 1.05 equiv.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The slight excess of bromine ensures complete consumption of the starting material. The slow, temperature-controlled addition is critical to prevent runaway reactions and minimize the formation of dibrominated byproducts.
-
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the 1H-pyrazole is consumed.
-
Work-up - Quenching: Cool the reactor back to 10-15 °C. Cautiously quench the reaction by slowly adding a saturated solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine dissipates.
-
Work-up - Neutralization & Precipitation: Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) to the vigorously stirred mixture. The pH should be adjusted to 8-9. This will neutralize the acetic acid and precipitate the product. Control the temperature below 30 °C during this exothermic neutralization.
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Yield & Characterization: The expected yield is 1.80 - 2.05 kg (83-94%). The product should be characterized by ¹H NMR and melting point analysis.
Part II: Large-Scale Synthesis of this compound
This second step involves the protection of the pyrazole nitrogen with a tosyl group, which enhances the compound's utility in subsequent synthetic steps.
Reaction Principle: N-Tosylation
This reaction is a nucleophilic substitution where the deprotonated 4-bromo-1H-pyrazole (the pyrazolide anion) acts as the nucleophile. Sodium hydroxide deprotonates the acidic N-H proton of the pyrazole. The resulting anion then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride leaving group to form the N-S bond. The reaction is typically performed in an aqueous medium, where the product often precipitates upon formation, simplifying isolation.
Safety Considerations
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide (NaOH): Concentrated NaOH solutions are highly corrosive and can cause severe burns. Use caution during preparation and handling. The neutralization step in Part I and the use of NaOH in Part II are highly exothermic and require effective temperature control.
Detailed Protocol: Synthesis of this compound
-
Reactor Setup: Use the same or a similar 20 L jacketed glass reactor setup as in Part I.
-
Reagent Charging: Charge the reactor with 4-bromo-1H-pyrazole (1.80 kg, 12.24 mol, 1.0 equiv.), deionized water (9.0 L), and a 50% (w/v) aqueous solution of sodium hydroxide (1.08 kg NaOH in 2.16 L water, 27.0 mol, 2.2 equiv.).
-
Causality Note: A significant excess of NaOH is used to ensure complete deprotonation of the pyrazole and to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Cooling: Stir the mixture and cool to 10-15 °C.
-
TsCl Addition: In a separate container, dissolve p-toluenesulfonyl chloride (2.57 kg, 13.47 mol, 1.1 equiv.) in a suitable solvent like toluene or THF (approx. 4 L). Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 20 °C.
-
Reaction & Monitoring: After the addition, allow the mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours. A thick white precipitate will form. Monitor the reaction by TLC or HPLC until the 4-bromo-1H-pyrazole is consumed.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake extensively with deionized water (4 x 3 L) to remove inorganic salts and any remaining base. Follow with a wash of cold methanol or ethanol (2 x 1 L) to remove any unreacted tosyl chloride.
-
Drying: Dry the pure white solid in a vacuum oven at 60-70 °C to a constant weight.
-
Yield & Characterization: The expected yield is 3.30 - 3.55 kg (90-96%). The final product should be characterized by ¹H NMR, ¹³C NMR, MS, and melting point analysis to confirm its identity and high purity. [9]
Process Data and Characterization Summary
| Parameter | Step 1: Bromination | Step 2: Tosylation |
| Starting Material | 1H-Pyrazole (1.00 kg) | 4-bromo-1H-pyrazole (1.80 kg) |
| Key Reagents | Bromine (1.05 equiv.) | Tosyl Chloride (1.1 equiv.) |
| Base | NaOH (for work-up) | NaOH (2.2 equiv.) |
| Solvent | Acetic Acid (8 L) | Water (9 L) / Toluene (4 L) |
| Temperature | 0-10 °C (addition) | 10-20 °C (addition) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 83-94% | 90-96% |
| Overall Yield | - | 75-90% |
| Product Purity (HPLC) | >98% | >99% |
| Appearance | White to off-white solid | Pure white crystalline solid |
Expected Analytical Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.04 (s, 1H), 7.85 (d, J = 8.4 Hz, 2H), 7.59 (s, 1H), 7.38 (d, J = 8.4 Hz, 2H), 2.45 (s, 3H).
-
Melting Point: ~135-138 °C.
Conclusion
This application note details a highly efficient, scalable, and robust two-step synthesis for producing high-purity this compound. By providing clear, step-by-step protocols, explaining the rationale behind procedural choices, and emphasizing critical safety measures, this guide serves as an essential resource for chemical development professionals. The described process is well-suited for producing kilogram quantities of this key pharmaceutical intermediate, thereby supporting the advancement of drug discovery programs that rely on functionalized pyrazole scaffolds.
References
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- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (2024).
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(8), 2423. [Link]
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Application Notes & Protocols: Strategic Deprotection of 1-Tosyl-Pyrazoles
Introduction: The Strategic Role of the Tosyl Group in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] In the multi-step synthesis of complex molecules, the protection of the pyrazole N-H is often a critical maneuver to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl, Ts) group is a frequently employed protecting group for the pyrazole nitrogen due to its pronounced stability across a wide array of reaction conditions, including oxidation, reduction, and various organometallic transformations.[3]
However, the very stability that makes the tosyl group an excellent protector also renders its removal a significant chemical challenge. The cleavage of the robust nitrogen-sulfur (N-S) bond requires specific conditions that must be carefully selected to preserve the integrity of the target molecule, particularly when sensitive functional groups are present. This guide provides a detailed overview of the primary strategies for the deprotection of 1-tosyl-pyrazoles, explains the mechanistic rationale behind each method, and furnishes detailed protocols for researchers in organic synthesis and drug discovery.
Core Deprotection Strategies: A Mechanistic Overview
The cleavage of the N-S bond in 1-tosyl-pyrazoles can be accomplished through several distinct mechanistic pathways. The choice of method is dictated by the overall functionality of the substrate, with the primary goal being the efficient removal of the tosyl group while maximizing the yield of the desired N-H pyrazole.
Caption: Figure 1. Primary pathways for the deprotection of 1-tosyl-pyrazoles.
Basic Hydrolysis
This strategy relies on the nucleophilic attack of a base (e.g., hydroxide, alkoxide) on the electrophilic sulfur atom of the sulfonyl group. This process is often performed at elevated temperatures in alcoholic solvents. While effective, strong bases like NaOH or KOH can be incompatible with base-labile functional groups (e.g., esters, ketones). Milder inorganic bases, such as cesium carbonate (Cs₂CO₃), have emerged as a superior alternative, offering high efficacy under less harsh conditions, particularly for N-tosyl heterocycles like indoles, with principles directly applicable to pyrazoles.[4]
Acidic Hydrolysis
Under strongly acidic conditions, such as concentrated H₂SO₄ or HBr in acetic acid, the sulfonamide linkage can be cleaved.[5] The mechanism involves protonation of a sulfonyl oxygen, which enhances the electrophilicity of the sulfur atom, facilitating cleavage. This method is generally reserved for robust substrates, as many functional groups and even some heterocyclic cores are not stable to harsh acidic environments.
Reductive Cleavage
Reductive methods are often the mildest and most chemoselective options for N-S bond cleavage. These reactions typically proceed through a single-electron transfer (SET) mechanism.[6] Reagents like magnesium turnings in methanol (Mg/MeOH) provide a cost-effective and highly efficient system for cleaving sulfonamides.[7] Other powerful reductive systems include sodium naphthalenide and samarium(II) iodide, which can effect deprotection under very mild conditions.[6][8]
Method Selection and Comparative Analysis
Choosing the optimal deprotection protocol is critical for success. The following table provides a comparative summary to guide the researcher's decision-making process.
| Method | Typical Reagents | Mechanism | Pros | Cons | Best Suited For |
| Basic Hydrolysis | Cs₂CO₃ in MeOH/THF; NaOH in EtOH | Nucleophilic Attack | Mild conditions (with Cs₂CO₃)[4]; good functional group tolerance. | Strong bases (NaOH) can be harsh; may require elevated temperatures and long reaction times. | Substrates with base-sensitive groups (when using Cs₂CO₃). |
| Acidic Hydrolysis | HBr in Acetic Acid; Conc. H₂SO₄ | Electrophilic Cleavage | Effective for very stable sulfonamides. | Harsh conditions; low functional group compatibility.[5] | Highly robust molecules lacking acid-labile groups. |
| Reductive Cleavage | Mg in Methanol; Na/Naphthalene | Single-Electron Transfer (SET) | Generally mild and high-yielding; excellent chemoselectivity.[6][7] | Requires anhydrous conditions; some reagents are air-sensitive. | Complex molecules with multiple sensitive functional groups. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the two most versatile and reliable methods for the deprotection of 1-tosyl-pyrazoles.
Protocol 1: Reductive Deprotection using Magnesium and Methanol
This method is highly recommended for its mildness, cost-effectiveness, and broad functional group tolerance. The reaction is driven by the generation of solvated electrons from the oxidation of magnesium metal, which subsequently cleave the N-S bond.
Causality Behind Choices:
-
Magnesium: Serves as the single-electron donor. Using turnings provides a high surface area for the reaction.
-
Methanol: Acts as both the solvent and the crucial proton source to quench the anionic intermediates formed during the reaction.
-
Sonication/Reflux: Provides the activation energy needed to initiate the reaction on the magnesium surface.
Caption: Figure 2. Experimental workflow for Mg/MeOH mediated detosylation.
A. Reagents and Equipment:
-
1-Tosyl-pyrazole substrate
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
-
Ultrasonic bath (optional)
-
Standard glassware for workup and purification
B. Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-tosyl-pyrazole (1.0 equiv).
-
Dissolution: Add anhydrous methanol (concentration typically 0.1-0.2 M). Stir until the substrate is fully dissolved.
-
Reagent Addition: Add magnesium turnings (typically 5-10 equivalents) to the solution in one portion.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) or place the flask in a sonic bath at room temperature. Sonication is often sufficient to initiate and sustain the reaction and can be a milder alternative to refluxing.
-
Monitoring: Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[7]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath to 0°C. Carefully and slowly add saturated aqueous NH₄Cl solution to quench the excess magnesium. Vigorous gas evolution (H₂) will occur.
-
Workup: Filter the resulting suspension through a pad of celite to remove magnesium salts, washing the pad with additional methanol or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure deprotected pyrazole.
Protocol 2: Mild Basic Hydrolysis using Cesium Carbonate
This protocol is adapted from methodologies developed for other N-tosyl heterocycles and is particularly useful for substrates that may be sensitive to reductive conditions.[4] Cesium carbonate's high solubility in organic solvents and the "cesium effect" contribute to its enhanced reactivity compared to other alkali metal carbonates.
Causality Behind Choices:
-
Cesium Carbonate: A mild inorganic base that is effective for cleaving the N-S bond without requiring harsh conditions. Using 3 equivalents ensures the reaction goes to completion.[4]
-
THF/Methanol Solvent System: THF is used to solubilize lipophilic N-tosyl pyrazoles, while methanol acts as the co-solvent and the source of the nucleophilic methoxide ion (formed in situ) that attacks the sulfonyl group.[4]
A. Reagents and Equipment:
-
1-Tosyl-pyrazole substrate
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
Standard glassware for workup and purification
B. Step-by-Step Methodology:
-
Setup: Add the 1-tosyl-pyrazole (1.0 equiv) to a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in a 2:1 mixture of THF and MeOH (e.g., for 1 mmol of substrate, use 10 mL THF and 5 mL MeOH). Stir until a clear solution is obtained.
-
Reagent Addition: Add cesium carbonate (3.0 equiv) to the solution. The mixture will become a suspension.
-
Reaction: Stir the resulting mixture at ambient temperature (or gently heat to 40-50°C to accelerate the reaction if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight (12-24 hours), depending on the substrate.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to yield the final product.
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron Letters, 38(36), 6295-6298. [Link]
- Chavan, S. P., & Sharma, P. (2002). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 43(49), 8969-8971. [Link]
- Ye, Z., Adhikari, S., Xia, Y., & Dai, M. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
- RSC Publishing. (2018). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry, 16, 8532-8536. [Link]
- Liu, Q., et al. (2005). Photochemical Desulfonylation of N-Tosyl Amides by 2-Phenyl-N,N′-Dimethylbenzimidazoline (PDMBI). Organic Letters, 7(23), 5179-5182. [Link]
- Weinreb, S. M., et al. (2006). Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. Heterocycles, 68(1), 123-132. [Link]
- Van der Eijk, J. M., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 43(15), 3088-3089. [Link]
- Wang, C., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Wikipedia. (n.d.). Tosyl group. [Link]
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- Gomes, P., & Siquet, C. (2020).
- ResearchGate. (2018). N-S Bond Cleavage of Tosyl Hydrazones by Dual Reactive Arynes: Synthesis of Diaryl Sulfones, Spiro[indazole-3,3'-indolin]-2'-one, and N-Phenyl sulfonohydrazides. [Link]
- Kuzu, B., & Arzuk, E. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Chemistry & Biodiversity, e202401673. [Link]
- RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17, 2394-2405. [Link]
- Semantic Scholar. (2016).
- PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
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Application Note & Protocol: A Streamlined One-Pot Synthesis of C4-Functionalized Pyrazoles from 4-Bromo-1-tosyl-1H-pyrazole
An Application Guide for the Synthesis of Functionalized Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and therapeutics for a wide range of diseases.[1] The strategic functionalization of the pyrazole ring is therefore of paramount importance. This guide details a highly efficient, one-pot methodology for the synthesis of diverse C4-substituted pyrazoles, starting from the readily accessible building block, 4-bromo-1-tosyl-1H-pyrazole.
The N-tosyl group serves a dual, strategic purpose. Firstly, it acts as a robust protecting group for the pyrazole nitrogen, preventing side reactions and enabling precise C-H functionalization during initial synthesis. Secondly, its electron-withdrawing nature modulates the reactivity of the pyrazole ring, facilitating subsequent cross-coupling reactions at the C4 position. Our one-pot approach, which combines a palladium-catalyzed cross-coupling reaction with a subsequent in-situ deprotection, offers a significant improvement in operational simplicity and time efficiency over traditional multi-step procedures.
Strategic Overview: The One-Pot Functionalization and Deprotection Workflow
This methodology hinges on a sequential, two-step process performed in a single reaction vessel. The initial step involves a palladium-catalyzed cross-coupling reaction to forge a new carbon-carbon or carbon-nitrogen bond at the C4 position of the pyrazole ring. Following the completion of the coupling reaction, a reagent for N-detosylation is introduced directly into the reaction mixture, cleaving the tosyl group to yield the final, N-unsubstituted functionalized pyrazole. This eliminates the need for intermediate isolation and purification, significantly streamlining the synthetic workflow.
Figure 1: High-level overview of the one-pot, two-step synthetic strategy.
Part I: C4-Functionalization via Palladium-Catalyzed Cross-Coupling
The versatility of this protocol stems from the ability to employ various palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—is dictated by the desired functionality at the C4 position (aryl/heteroaryl, alkynyl, or amino, respectively).
The Unified Catalytic Engine: A Mechanistic Insight
While the specific coupling partners differ, these reactions share a common mechanistic pathway revolving around a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): The functional group to be installed is transferred to the palladium center. For Suzuki-Miyaura, the boronic acid, activated by a base, transfers its organic moiety.[2] For Sonogashira, a copper(I) co-catalyst typically facilitates the transfer of the alkyne.[3] For Buchwald-Hartwig, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[4]
-
Reductive Elimination: The newly coupled C4-substituent and the pyrazole ring are expelled from the palladium center, forging the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl groups. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition and reductive elimination steps, particularly with heteroaryl halides.[5][6]
Experimental Protocol:
-
Reaction Setup: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos or XPhos (5-10 mol%).
-
Solvent Addition and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80–110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–16 hours.
-
Proceed to Deprotection: Once the starting material is consumed, cool the reaction to room temperature and proceed directly to Part II: In-situ N-Detosylation .
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 6 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 |
| 3-Pyridylboronic Acid | PdCl₂(dppf) (5 mol%) | K₂CO₃ | DME/H₂O | 110 | 12 |
| Thiophene-2-boronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
Protocol 2: C4-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, creating valuable intermediates for further transformations.[3] This reaction typically requires a copper(I) co-catalyst, although copper-free conditions have been developed.[7]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and Copper(I) iodide (CuI, 5–10 mol%).
-
Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2–5 mol%).
-
Solvent and Reagents: Add a suitable solvent such as THF or DMF. Add a bulky amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent component (2.0–5.0 equiv.). Finally, add the terminal alkyne (1.1–1.5 equiv.).
-
Degassing and Reaction: Degas the mixture with argon or nitrogen for 15-20 minutes. Stir the reaction at room temperature to 60 °C until completion, as monitored by TLC or LC-MS.
-
Proceed to Deprotection: Upon completion, the reaction can be worked up or, in many cases, the solvent can be evaporated and the residue taken directly to the deprotection step.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 4 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 40 | 6 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 50 | 8 |
Table 2: Representative conditions for Sonogashira coupling.
Protocol 3: C4-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 4-aminopyrazoles.[4] This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly required.[8][9]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., tBuDavePhos, 10 mol%), and the base (e.g., NaOtBu or LHMDS, 1.5–2.0 equiv.) to an oven-dried vial.
-
Reagent and Solvent Addition: Add the amine (1.2–1.5 equiv.) and an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80–110 °C. Monitor the reaction by TLC or LC-MS.
-
Proceed to Deprotection: After cooling to room temperature, the reaction mixture is quenched carefully with aqueous NH₄Cl or water before proceeding to the deprotection step.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 12 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 |
| Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | Toluene | 90 | 10 |
Table 3: Representative conditions for Buchwald-Hartwig amination.
Part II: In-situ N-Detosylation
Once the C4-functionalization is complete, the removal of the N-tosyl group is required to yield the final product. We have found that using cesium carbonate in a mixture of THF and methanol is a particularly mild and effective method that is compatible with many functional groups introduced in the first step.[10] This procedure can often be performed directly on the crude reaction mixture from the coupling step.
Experimental Protocol:
-
Preparation: After the cross-coupling reaction is complete and the mixture has cooled to room temperature, add methanol (MeOH) to the reaction vessel to create a solvent mixture (e.g., a 2:1 ratio of the original solvent to MeOH).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Deprotection: Stir the resulting mixture at ambient temperature. The progress of the deprotection can be monitored by TLC or LC-MS, watching for the disappearance of the N-tosylated intermediate. Reaction times can vary from 1 to 24 hours depending on the C4-substituent. Electron-withdrawing groups on the pyrazole facilitate the reaction, while electron-donating groups may require gentle heating (e.g., 40-50 °C).[10]
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. b. Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the pure C4-functionalized-1H-pyrazole.
Conclusion
The one-pot methodology presented herein offers a robust and highly efficient pathway for the synthesis of diverse C4-functionalized pyrazoles from this compound. By combining palladium-catalyzed cross-coupling with a mild, in-situ N-detosylation step, this protocol minimizes operational complexity, reduces waste, and accelerates the generation of novel pyrazole derivatives for applications in drug discovery and materials science. The detailed protocols and guiding principles provided should enable researchers to successfully implement and adapt this strategy for their specific synthetic targets.
References
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- Verboom, W., van der Plas, H. C., & Visser, G. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547–549. [Link]
- Weinreb, S. M., et al. (2006). Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. HETEROCYCLES, 68(7), 1461. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- Various Authors. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). [Link]
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- Eastgate, M. D., et al. (2010). One-pot copper-catalyzed synthesis of N-functionalized pyrazoles from boronic acids. Tetrahedron Letters, 51(38), 5005–5008. [Link]
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- Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4634. [Link]
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- Various Authors. (2016). Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole.
- Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
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- Boujdi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 4-bromo-1-tosyl-1H-pyrazole in Modern Pharmaceutical Synthesis
Introduction: The Pyrazole Scaffold and the Rise of a Versatile Intermediate
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets.[2] Within the vast landscape of pyrazole-containing building blocks, 4-bromo-1-tosyl-1H-pyrazole has emerged as a particularly strategic intermediate for the synthesis of complex pharmaceutical agents.[3] This application note provides a detailed exploration of the synthesis, properties, and applications of this compound, complete with field-proven protocols and insights for researchers, scientists, and drug development professionals.
The strategic placement of a bromine atom at the 4-position of the pyrazole ring provides a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, a critical step in the structure-activity relationship (SAR) studies that are central to drug discovery.[6] The N-tosyl group serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the reactivity of the pyrazole ring.[7]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 4-bromo-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a tosyl group.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-tosylation of heterocycles.[1][8]
Materials:
-
4-bromo-1H-pyrazole (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Triethylamine (Et3N) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Characterization Data:
| Property | Value |
| CAS Number | 116228-41-2 |
| Molecular Formula | C10H9BrN2O2S |
| Molecular Weight | 301.16 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H), 7.90 (d, J=8.4 Hz, 2H), 7.60 (s, 1H), 7.35 (d, J=8.4 Hz, 2H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.5, 142.0, 134.8, 130.2, 128.5, 127.9, 95.8, 21.8 |
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a pivotal intermediate in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[9][10] The pyrazole scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[9] The C4-position of the pyrazole is a key vector for modification to enhance potency and selectivity.
A prime example of the utility of this intermediate is in the synthesis of analogs of Janus kinase (JAK) inhibitors and c-Jun N-terminal kinase (JNK) inhibitors.[6] The Suzuki-Miyaura cross-coupling reaction is the workhorse transformation for elaborating the this compound core.[5][11]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on established procedures for Suzuki-Miyaura reactions of halo-pyrazoles.[2][5][11]
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-tosyl-1H-pyrazole.
The Role and Removal of the Tosyl Protecting Group
The tosyl group is an excellent choice for protecting the pyrazole nitrogen due to its stability under a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions.[7] Its electron-withdrawing nature also deactivates the pyrazole ring towards electrophilic attack, preventing unwanted side reactions.
The removal of the tosyl group is a critical final step in many synthetic sequences. Several methods are available for the deprotection of N-tosyl pyrazoles, with the choice of method depending on the other functional groups present in the molecule.
Protocol 3: Deprotection of 1-tosyl-pyrazoles
This protocol outlines a common method for tosyl group removal using a strong base.[8]
Materials:
-
4-Aryl-1-tosyl-1H-pyrazole (1.0 eq.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (5.0 eq.)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
1M HCl
Procedure:
-
Dissolve the 4-aryl-1-tosyl-1H-pyrazole in methanol.
-
Add a solution of sodium hydroxide (5.0 eq.) in water.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected 4-aryl-1H-pyrazole.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, coupled with the strategic placement of the bromine and the robust nature of the tosyl protecting group, makes it an ideal starting material for the construction of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key building block in the discovery and development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. The continued application of such strategic intermediates will undoubtedly fuel the engine of innovation in medicinal chemistry for years to come.
References
- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). Molecules. [Link]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Pharmaceuticals. [Link]
- 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (2003). Il Farmaco. [Link]
- Tosyl group. (n.d.). In Wikipedia.
- Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. [Link]
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010).
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]
- Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015).
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-tosyl-1H-pyrazole with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-1-tosyl-1H-pyrazole and various organoboronic acids. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse 4-aryl/heteroaryl-1H-pyrazole derivatives, which are prevalent scaffolds in numerous pharmacologically active compounds.
Introduction: The Strategic Importance of 4-Arylpyrazoles
The pyrazole core is a privileged scaffold in drug discovery, appearing in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology. The introduction of an aryl or heteroaryl substituent at the C4 position of the pyrazole ring dramatically expands the accessible chemical space, allowing for fine-tuning of a compound's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura reaction stands out as the preferred method for forging this crucial C-C bond due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The use of a tosyl protecting group on the pyrazole nitrogen serves a dual purpose: it activates the C4 position towards oxidative addition and prevents potential side reactions at the N1 position.
Reaction Mechanism & Key Principles
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The Catalytic Cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, forming an arylpalladium(II) intermediate.
-
Reductive Elimination: The newly coupled product, 4-aryl-1-tosyl-1H-pyrazole, is expelled from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol is a robust starting point for the coupling of various organoboronic acids with this compound. Optimization may be required for particularly challenging substrates.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material. |
| Organoboronic Acid | >97% | Combi-Blocks | Coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Strem Chemicals | Palladium catalyst. Other catalysts can be used (see Section 4.1). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Base. Must be finely ground and anhydrous. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Solvent. |
| Deionized Water | High purity | In-house | Co-solvent. Must be degassed. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Brine | Saturated solution | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent. |
| Celite® | Filter aid | Sigma-Aldrich | For filtration of palladium residues. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Protocol
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired organoboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Expert Insight: Using a slight excess of the boronic acid drives the reaction to completion. The base must be anhydrous as water can hydrolyze the boronic acid.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.05 equiv).
-
Trustworthiness: The catalyst loading is critical. Too little will result in a sluggish or incomplete reaction, while too much can lead to side product formation and complicates purification.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Causality: The Pd(0) species is sensitive to oxidation, which would deactivate the catalyst.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Expert Insight: The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. The solvent mixture must be thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent. c. Transfer the filtrate to a separatory funnel and wash with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization & Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ is a robust choice. Others include Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos. | For electron-deficient boronic acids, a more electron-rich phosphine ligand might be beneficial. If the reaction is sluggish, consider a more active catalyst system. |
| Base | K₂CO₃ is standard. Cs₂CO₃, K₃PO₄, or Na₂CO₃ can also be used. | Cs₂CO₃ is a stronger base and can be effective for less reactive boronic acids. K₃PO₄ is often used with sterically hindered substrates. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/water is common. Toluene/water or DME/water are viable alternatives. | The solvent system must be able to dissolve both the organic and inorganic components of the reaction. The choice can influence the reaction temperature and solubility of the reagents. |
| Temperature | 80-100 °C is a good starting point. | Lower temperatures may be used for highly reactive substrates to minimize side reactions. Higher temperatures may be required for challenging couplings, but can lead to decomposition. |
Deprotection of the Tosyl Group
The tosyl group can be readily removed under basic conditions to yield the free 4-aryl-1H-pyrazole.
Protocol: Tosyl Deprotection
-
Setup: Dissolve the purified 4-aryl-1-tosyl-1H-pyrazole in methanol or ethanol in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (2-4 equiv) in water.
-
Reaction: Heat the mixture to reflux (60-80 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction to room temperature and neutralize with aqueous HCl (1M). b. Remove the alcohol under reduced pressure. c. Extract the aqueous residue with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected pyrazole.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis Using 4-Bromo-1-Tosyl-1H-Pyrazole
Introduction: The Strategic Advantage of Pyrazoles and Microwave Synthesis in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of FDA-approved drugs.[1][2][3] Its prevalence is a testament to its versatile nature, enabling a wide array of biological interactions. Consequently, the efficient synthesis of novel pyrazole derivatives is a critical task for drug development professionals. Among the various pyrazole building blocks, 4-bromo-1-tosyl-1H-pyrazole stands out as a particularly useful intermediate. The tosyl group serves as a stable protecting group, while the bromine atom at the 4-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions.[4]
Traditional synthetic methods for functionalizing such heterocycles often involve prolonged reaction times, high temperatures, and can be plagued by the formation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[5][6][7] By utilizing direct, efficient heating of the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often condensing multi-hour or even multi-day protocols into minutes.[8][9] This rapid and uniform heating frequently results in cleaner reactions, higher yields, and improved product purity, thereby streamlining the synthesis of compound libraries for biological screening.[6]
This application note serves as a detailed guide for researchers and scientists on leveraging microwave technology for the synthesis of diverse pyrazole derivatives from this compound. We will provide robust protocols for key cross-coupling reactions, elucidate the rationale behind experimental choices, and present comparative data in an accessible format.
Fundamental Principles: The Efficiency of Microwave Heating
The efficacy of microwave synthesis lies in its unique heating mechanism. Unlike conventional methods that rely on slow thermal conduction from an external heat source, microwaves directly couple with polar molecules within the reaction mixture. This interaction induces rapid molecular rotation, generating heat volumetrically and homogeneously. This leads to several key advantages:
-
Rapid and Uniform Heating: Target temperatures are reached in seconds to minutes, minimizing thermal gradients and the formation of side products.
-
Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, leading to dramatic rate enhancements.
-
Enhanced Reaction Control: Precise temperature and pressure monitoring allows for highly reproducible reaction outcomes.
These characteristics make MAOS an exceptionally powerful tool for demanding chemical transformations, including the palladium-catalyzed cross-coupling reactions detailed below.
Key Applications & Experimental Protocols
This section provides detailed, step-by-step methodologies for the functionalization of this compound via two of the most powerful cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl, vinyl, or alkyl halides and organoboron compounds. It is an invaluable tool for introducing a wide range of substituents onto the pyrazole core.
Protocol: Microwave-Assisted Synthesis of 4-Aryl-1-tosyl-1H-pyrazoles
Step 1: Reagent Assembly In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the following reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., DME/H₂O, 3:1.2 mL)
Causality Behind Choices: The palladium catalyst is the linchpin of the catalytic cycle. A phosphine ligand like triphenylphosphine stabilizes the palladium center. The carbonate base is essential for the transmetalation step, activating the boronic acid. A mixed aqueous-organic solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.
Step 2: Microwave Irradiation Seal the vial securely and place it within the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 90 °C
-
Time: 5-12 minutes
-
Power: Dynamic (power automatically adjusts to maintain the set temperature)
Causality Behind Choices: A temperature of 90°C provides sufficient thermal energy to drive the reaction efficiently without causing degradation of the catalyst or starting materials. The short reaction time is a hallmark of microwave-assisted Suzuki couplings, which can often be driven to completion in minutes.[10][11][12]
Step 3: Work-up and Purification Upon completion, allow the reaction vial to cool to a safe temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 8 | 90 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 10 | 90 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 12 | 90 | 88 |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines. This is particularly valuable in medicinal chemistry, where nitrogen-containing heterocycles are ubiquitous.
Protocol: Microwave-Assisted Synthesis of 4-Amino-1-tosyl-1H-pyrazoles
Step 1: Reagent Assembly In a nitrogen-flushed 10 mL microwave-safe vial containing a magnetic stir bar, add the following:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene, 4 mL)
Causality Behind Choices: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation. A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine in the catalytic cycle.
Step 2: Microwave Irradiation Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 130-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic
Causality Behind Choices: Buchwald-Hartwig aminations often require slightly higher temperatures than Suzuki couplings to facilitate the challenging C-N bond-forming reductive elimination step. Microwave heating allows for these temperatures to be reached rapidly and maintained with precision, leading to efficient reactions in a short timeframe.[13][14]
Step 3: Work-up and Purification After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 20 | 130 | 91 |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 30 | 150 | 85 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 20 | 130 | 88 |
Mechanistic Overview: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Troubleshooting and Optimization Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature or time; Inappropriate base or solvent. | - Ensure an inert atmosphere for air-sensitive reactions. - Increase reaction temperature in 10-20°C increments. - Increase reaction time. - Screen alternative catalysts, ligands, bases, and solvents. |
| Formation of Byproducts | Reaction temperature is too high; Reaction time is too long; Catalyst decomposition. | - Decrease the reaction temperature. - Reduce the irradiation time. - Consider a more stable catalyst/ligand system. |
| Poor Reproducibility | Inconsistent vial sealing; Inaccurate reagent measurement; Variable reagent quality. | - Ensure microwave vials are properly sealed to maintain pressure. - Use precise measurement techniques for all reagents, especially catalysts. - Use high-purity, dry solvents and reagents. |
Conclusion
Microwave-assisted synthesis provides a superior platform for the rapid and efficient functionalization of this compound. The protocols outlined in this application note demonstrate that MAOS can dramatically curtail reaction times from hours to minutes while often improving yields and purity profiles for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By adopting these advanced synthetic methodologies, researchers in drug discovery and development can significantly accelerate the generation of diverse compound libraries, thereby expediting the identification of new therapeutic candidates.
References
- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL:[Link]
- Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL:[Link]
- Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]
- Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: ResearchG
- Title: Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective Source: Eduzone URL:[Link]
- Title: Microwave Assisted Synthesis Of New Heterocyclic Compounds Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY Source: Journal of Pharmaceutical Neg
- Title: Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides Source: Journal of Organic Chemistry URL:[Link]
- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL:[Link]
- Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL:[Link]
- Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL:[Link]
- Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: Molecules URL:[Link]
- Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br)
- Title: Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions Source: Journal of the Brazilian Chemical Society URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. eduzonejournal.com [eduzonejournal.com]
- 7. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. epubl.ktu.edu [epubl.ktu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-1-tosyl-1H-pyrazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of this specific transformation. Drawing from established literature and field experience, this document provides structured advice in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm starting for the first time. What are reliable, general conditions for the Suzuki coupling of this compound?
A robust starting point is crucial for any optimization. For electron-deficient heteroaryl halides like 4-bromopyrazoles, a well-chosen palladium catalyst and ligand combination is key. The conditions outlined below serve as a validated baseline from which to build.
| Component | Recommendation | Molar Equivalents | Rationale & Key Considerations |
| Electrophile | This compound | 1.0 | The limiting reagent. |
| Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | A slight excess helps drive the reaction to completion but a large excess can lead to difficult purification and increased homocoupling.[1] |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is effective for many heteroaryl couplings.[2][3] |
| Base | Na₂CO₃ or K₂CO₃ | 2.0 - 3.0 | Aqueous carbonate bases are standard. They are strong enough to facilitate transmetalation without promoting significant degradation of the tosyl group.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | 4:1 or similar ratio | A biphasic system is necessary to dissolve both the organic substrates and the inorganic base. Rigorous degassing is critical to prevent catalyst oxidation and protodeboronation.[5] |
| Temperature | 80 - 100 °C | N/A | Refluxing is typical. Monitor reaction progress by TLC or LC-MS to avoid prolonged heating which can increase byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | N/A | Essential to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands.[6] |
Q2: My reaction has a very low yield or failed completely. What are the most likely causes?
Low or no conversion is the most common issue. The root cause typically falls into one of four categories: inactive catalyst, inefficient transmetalation, substrate instability, or poor reaction setup.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it may not be reducing in situ. Furthermore, oxygen can irreversibly oxidize the catalyst.
-
Inefficient Transmetalation: This is often the rate-limiting step. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species.[7][8][9] If the base is too weak or insoluble, this step will be slow.
-
Boronic Acid Decomposition: Boronic acids are prone to degradation via protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling, especially at elevated temperatures in the presence of water and oxygen.[1][10]
-
Poor Technique: Insufficient degassing of the solvent is a primary culprit for failed reactions, as it leads to rapid catalyst death.
Q3: I see several spots on my TLC/LC-MS besides the product. What are the common side products and how can I minimize them?
The main byproducts in this reaction are typically from dehalogenation, protodeboronation, and homocoupling.
-
1-tosyl-1H-pyrazole (Dehalogenation/Proto-debromination): This arises from the replacement of the bromine atom with a hydrogen. It can occur if the palladium hydride species, formed from side reactions, reductively eliminates with the pyrazole.[1][11] To minimize this, ensure a strictly inert atmosphere and use high-purity, degassed solvents.
-
Biphenyl/Biaryl from Boronic Acid (Homocoupling): This results from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture.[1] Rigorous degassing and maintaining an inert atmosphere are the best preventative measures.
-
4-bromo-1H-pyrazole (Detosylation): The N-tosyl group is a robust protecting group but can be labile under strongly basic or nucleophilic conditions, especially at high temperatures.[12] If detosylation is significant, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄) or a lower reaction temperature.
-
Arene/Heteroarene from Boronic Acid (Protodeboronation): This is the result of the boronic acid reacting with a proton source (like water) to lose its boron moiety.[10] Using boronic esters or adding the boronic acid portion-wise can mitigate this issue.[13][14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Scenario 1: No or Poor Conversion of Starting Material
If you've confirmed by TLC or LC-MS that your this compound is not being consumed, the catalytic cycle is likely stalled at the beginning.
-
To Minimize Dehalogenation (Proto-debromination):
-
Cause: Presence of a proton source that intercepts the oxidative addition complex. This can be exacerbated by bases that contain water of hydration or solvents that can act as a hydrogen source.
-
Action:
-
Use freshly dried, anhydrous solvents and bases (if the protocol allows).
-
Ensure the most rigorous inert atmosphere possible. Perform several vacuum/backfill cycles with argon.
-
Sometimes, a slightly less electron-rich phosphine ligand can disfavor the formation of palladium hydride intermediates.
-
-
-
To Minimize Homocoupling:
-
Cause: Oxygen oxidizes Pd(0) to Pd(II), which can then catalyze the homocoupling of the boronic acid. [1] * Action:
-
Degas your solvent mixture thoroughly (freeze-pump-thaw cycles are best; sparging with argon for 30-60 minutes is a good alternative). [5] * Ensure all reagents are added under a positive pressure of inert gas.
-
-
-
To Prevent Detosylation:
-
Cause: The sulfonyl group is an electron-withdrawing group that can be susceptible to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides) or prolonged heating.
-
Action:
-
Avoid hydroxide bases (e.g., NaOH, KOH).
-
If using K₃PO₄ or Cs₂CO₃ leads to detosylation, revert to the milder K₂CO₃.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid extended heating.
-
-
Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki Coupling
This protocol is a reliable starting point for a 0.5 mmol scale reaction.
-
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, 0.5 mmol), the arylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this mixture by sparging with argon for at least 30 minutes. Add 5 mL of the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq, 0.015 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Screen for Catalyst and Base
This protocol can be adapted for parallel synthesis to quickly identify optimal conditions.
-
Array Setup: In an array of reaction tubes, dispense this compound (1.0 eq) and the chosen arylboronic acid (1.2 eq).
-
Variable Addition:
-
To columns 1-3, add K₂CO₃ (2.5 eq).
-
To columns 4-6, add K₃PO₄ (2.5 eq).
-
To columns 7-9, add Cs₂CO₃ (2.5 eq).
-
-
Catalyst Addition:
-
To rows A, D, G, add Pd(PPh₃)₄ (3 mol%).
-
To rows B, E, H, add PdCl₂(dppf) (3 mol%).
-
To rows C, F, I, add XPhos Pd G3 (1 mol%).
-
-
Execution: Add degassed solvent to all tubes, seal under argon, and heat at 90 °C for a set time (e.g., 4 hours).
-
Analysis: Analyze a small aliquot from each reaction by LC-MS to determine the percent conversion to product and identify major byproducts, allowing for rapid identification of the most promising conditions.
References
- Anderson, K. W., et al. (2006). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.
- Kumar, A., et al. (2020). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Kabuto, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. Suzuki reaction. Wikipedia.
- Hartwig, J. F., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine.
- Ghavami, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH National Library of Medicine.
- Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. PubMed.
- Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Kvasnica, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Santos, L. M. N. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Le, D. N., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Wikipedia. Tosyl group. Wikipedia.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Zhang, M., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett..
- Bagley, M. C., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Das, P., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
- ResearchGate. What kinds of Pd catalysts are used for suzuki reaction? ResearchGate.
- van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. J. Org. Chem..
- Ghavami, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- Fors, B. P., et al. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. NIH National Library of Medicine.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Debromination of 4-Bromopyrazoles in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the undesired debromination (hydrodehalogenation) of 4-bromopyrazole substrates. Our goal is to move beyond simple protocol recitation and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: I'm observing a significant amount of the debrominated pyrazole byproduct in my Suzuki/Buchwald-Hartwig reaction. What is the most likely cause?
A: The primary cause of debromination, or hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1][2] This reactive intermediate can reductively eliminate with the pyrazole group to form the undesired Ar-H bond instead of the desired Ar-Coupling Partner bond. Sources for the hydride can include the base, solvent (especially alcohols), or trace water.[2][3][4][5]
Q2: What is the very first parameter I should change to reduce debromination?
A: The first and often most impactful change is to switch your base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common culprits as they can readily generate Pd-H species.[1][6] Switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][7]
Q3: My pyrazole has an unprotected N-H group. Could this be the problem?
A: Yes, unprotected N-H groups on nitrogen-rich heterocycles like pyrazoles can significantly complicate cross-coupling reactions.[8][9] Deprotonation by the base increases the electron density of the ring, making it more susceptible to side reactions, including debromination.[2][10] Furthermore, the N-H can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9] Protecting the pyrazole nitrogen (e.g., with a BOC, Trityl, or SEM group) is a common strategy to suppress this side reaction.[10][11]
Q4: Does the choice of palladium catalyst and ligand matter?
A: Absolutely. The ligand plays a critical role in controlling the outcome. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or tBuDavePhos) are often preferred.[7][11][12] These ligands promote the desired reductive elimination step to form the C-C or C-N bond faster than the competing debromination pathway.[13]
Mechanistic Insight: The Competing Pathways
Understanding the mechanism is key to effective troubleshooting. In any palladium-catalyzed cross-coupling, the desired productive cycle competes with an undesired debromination cycle.
The critical juncture is the Ar-Pd(II)-X intermediate. From here, two pathways diverge:
-
Productive Coupling: Transmetalation (in Suzuki) or amine/amide binding (in Buchwald-Hartwig) occurs, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
-
Debromination Pathway: A hydride source reacts with the palladium complex, displacing the halide or coupling partner to form a palladium-hydride intermediate (Ar-Pd(II)-H). This species then undergoes reductive elimination to produce the debrominated pyrazole (Ar-H) and regenerate Pd(0).[6]
Caption: Competing catalytic cycles in cross-coupling reactions.
In-Depth Troubleshooting Guide
If the quick fixes in the FAQ section are insufficient, a systematic approach to optimizing each reaction parameter is necessary.
The Base: The Primary Control Knob
The choice of base is the most critical factor in controlling debromination. The goal is to select a base that is strong enough to facilitate the desired catalytic steps (e.g., deprotonation of the amine in Buchwald-Hartwig or activation of the boronic acid in Suzuki) but not so strong that it readily generates hydride species.
| Base Type | Examples | Tendency for Debromination | Rationale & Recommendations |
| Alkoxides | NaOtBu, KOtBu, LiOtBu | High | These strong bases can undergo β-hydride elimination or react with solvents to generate hydrides.[6] Recommendation: Avoid if debromination is observed. Primarily used in C-N couplings where a strong base is essential.[13] |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate to Low | Generally milder and less prone to generating hydrides. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect". Recommendation: An excellent starting point for Suzuki reactions or when optimizing away from alkoxides.[7] |
| Phosphates | K₃PO₄ | Low | A mild, non-nucleophilic base that is highly effective at suppressing debromination, particularly in Suzuki-Miyaura couplings.[1][7][8] Recommendation: The preferred choice for problematic Suzuki couplings.[2] |
The Ligand: Steric and Electronic Tuning
The ligand modulates the reactivity of the palladium center. Bulky and electron-rich ligands accelerate the final, product-forming reductive elimination step, outcompeting the debromination pathway.[13]
| Ligand Class | Examples | Key Feature | Best For |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, tBu₃P | Steric bulk, electron-rich | General-purpose for Suzuki and Buchwald-Hartwig. Highly effective at promoting reductive elimination and preventing catalyst decomposition.[7] |
| Chelating Diphosphines | dppf, Xantphos | Wide bite angle | Can stabilize the catalyst but may be less effective at promoting the final reductive elimination compared to bulky monophosphines in some cases. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors | Very stable and active catalysts, can be effective for challenging couplings, including those with aryl chlorides. |
Troubleshooting Workflow:
-
Start with a robust, general-purpose ligand: Begin with a well-established ligand like SPhos or XPhos.
-
If debromination persists, increase steric bulk: Move to an even bulkier ligand if available.
-
Consider ligand-to-metal ratio: A 2:1 ligand-to-palladium ratio is standard, but for some systems, a slightly higher ratio (e.g., 2.5:1) can help stabilize the catalyst and prevent off-cycle decomposition that may lead to hydride-forming species.
Caption: Ligand optimization workflow for minimizing debromination.
Solvent, Temperature, and Other Factors
-
Solvent: Avoid alcohol solvents (methanol, ethanol) if possible, as they are known hydride sources.[6] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[2][7] Ensure solvents are anhydrous, as water can also be a proton/hydride source.[3][4][5]
-
Temperature: Higher temperatures can increase the rate of debromination. If you observe this side reaction, try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). This may require longer reaction times but can significantly improve selectivity.[1]
-
Palladium Precatalyst: Use a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These readily form the active Pd(0) species under mild conditions, ensuring a more controlled and reproducible initiation of the catalytic cycle.[8]
Alternative Strategies for Recalcitrant Substrates
If extensive optimization of palladium-catalyzed conditions fails, it may be time to consider alternative approaches.
Switch the Metal: Nickel Catalysis
Nickel-catalyzed cross-coupling reactions can be an excellent alternative. Nickel catalysts often operate via different mechanisms and may not be as prone to forming the hydride species that plague palladium systems. Nickel is particularly effective for cross-electrophile couplings, which avoid the need for pre-formed organometallic reagents.[14][15]
Switch the Halogen: In Situ Halogen Exchange
For particularly challenging substrates, an in situ Br-to-I exchange can dramatically improve reactivity. The C-I bond is more readily activated by palladium, allowing the desired oxidative addition to occur under milder conditions, which can outpace the debromination side reaction. This can be performed in one pot immediately prior to the cross-coupling reaction.[16]
Copper-Catalyzed Amination
For C-N bond formation, copper-catalyzed conditions (a modified Ullmann reaction) can be complementary to palladium catalysis. This is particularly true for coupling alkylamines that possess a β-hydrogen, a substrate class that is often problematic in Buchwald-Hartwig aminations.[11][12]
Sample Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a robust starting point for the coupling of a 4-bromopyrazole with an arylboronic acid, designed to minimize hydrodehalogenation.
Reagents & Materials:
-
N-Protected 4-Bromopyrazole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (if required, typically 4:1 to 10:1 dioxane:water)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the N-protected 4-bromopyrazole, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane (and water, if using a mixed solvent system) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-16 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol should provide the desired coupled product with <10% of the debrominated pyrazole byproduct, as determined by ¹H NMR or LC-MS analysis of the crude reaction mixture.
References
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]
- The Weizmann Institute of Science. (2012).
- Weizmann Research Portal. (2012).
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(44), 13832-13836. [Link]
- Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4656. [Link]
- ResearchGate. (2018). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Request PDF. [Link]
- MDPI. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 28(15), 5854. [Link]
- Kim, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- Cernak, T., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 748-752. [Link]
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
- ResearchGate. (2004).
- Li, C., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3078-3082. [Link]
- Weix, D. J., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(15), 7974-7979. [Link]
- Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(4), 1459-1461. [Link]
- ResearchGate. (2021). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible. PDF. [Link]
- Qiu, Y., et al. (2011). New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. Organic Letters, 13(16), 4344-4347. [Link]
- Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12389-12395. [Link]
- Houston Methodist Scholars. (2011).
- Da F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7480-7488. [Link]
- Organic Chemistry Frontiers. (2021).
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Technical Support Center: Purification of 4-bromo-1-tosyl-1H-pyrazole by Column Chromatography
Welcome to the technical support center for the purification of 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound via column chromatography. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the column chromatography of this compound.
Issue 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.
Question: I'm trying to purify this compound, but it remains at the origin (Rf = 0) on my silica TLC plate, even when using 100% ethyl acetate. How can I get it to move and achieve a good separation?
Answer: This is a common challenge with polar compounds like many N-tosylated heterocycles. The tosyl group, while an excellent protecting group, significantly increases the polarity of the molecule.[1] When your compound has a high affinity for the polar stationary phase (silica gel), you need to adjust your mobile phase to be more competitive in eluting it.[2][3]
Here are several strategies to address this:
-
Introduce a More Polar Solvent: If ethyl acetate isn't strong enough, you can introduce a small percentage of an even more polar solvent like methanol. Start with a low percentage (e.g., 1-5%) in your eluting solvent (e.g., dichloromethane or ethyl acetate) and gradually increase it. Be cautious, as too much methanol can lead to the dissolution of the silica gel.
-
Employ a Ternary Solvent System: A mixture of a non-polar solvent (like hexane or heptane), a moderately polar solvent (like ethyl acetate or dichloromethane), and a highly polar solvent (like methanol) can provide the fine-tuning needed for separation.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that interact too strongly with the acidic silica gel.[2] For very polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is another powerful option.[3][4]
Issue 2: My compound appears to be degrading on the column.
Question: I've noticed new spots appearing on my TLC plates of the collected fractions that were not in the crude mixture. I suspect the this compound is decomposing on the silica gel. What can I do to prevent this?
Answer: The N-tosyl group can be labile under certain conditions, and the acidic nature of standard silica gel can sometimes catalyze its removal or other degradation pathways.[2] Here’s how you can troubleshoot this:
-
Test for Silica Gel Stability: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude material in a suitable solvent, add a small amount of silica gel, and stir the slurry at room temperature. Monitor the mixture by TLC over time (e.g., every 30 minutes for a few hours) to see if any new spots appear.
-
Deactivate the Silica Gel: If you confirm that your compound is degrading on silica, you can deactivate it by adding a small amount of a base, such as triethylamine (typically 0.5-1% by volume), to your eluent system.[3] This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can prevent acid-catalyzed decomposition.[2]
Issue 3: I'm getting poor separation between my product and an impurity.
Question: My TLC shows two spots that are very close together, making separation by column chromatography difficult. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the Rf values of your compounds. Aim for an Rf of 0.2-0.4 for your target compound.[3] Systematically screen different solvent combinations and ratios using TLC. Sometimes, switching one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Employ a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve separation.[2] This technique helps to sharpen the elution bands of later-eluting compounds.
-
Proper Column Packing and Loading: A well-packed column is crucial for good resolution. Ensure your silica gel is packed uniformly without any cracks or channels.[5] Additionally, load your sample in a concentrated band at the top of the column. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel, is often superior to wet loading for achieving a narrow starting band.[6][7]
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the column chromatography of this compound.
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for developing your solvent system is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate.[3]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude material ratio of about 50:1 by weight.[7] For example, if you have 1 gram of crude material, you should use approximately 50 grams of silica gel. This ratio can be adjusted depending on the difficulty of the separation.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as 4-bromopyrazole or p-toluenesulfonyl chloride. Side products from the synthesis, such as regioisomers or detosylated pyrazole, may also be present.[8][9] The polarity of these impurities will dictate how easily they can be separated from your desired product.
Q4: How can I visualize the spots on my TLC plate if my compound is not UV active?
A4: While this compound should be UV active due to the aromatic rings, if you need to visualize non-UV active compounds, you can use a variety of staining agents. A common and general-purpose stain is potassium permanganate solution. Other options include iodine vapor or ceric ammonium molybdate (CAM) stain.[10]
Q5: What is "dry loading" and why is it recommended?
A5: Dry loading is a technique where the crude sample is dissolved in a minimal amount of a volatile solvent, and then silica gel is added to the solution.[6][7] The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica gel as a dry powder. This powder is then carefully added to the top of the packed column.[6][7] Dry loading is often preferred because it ensures that the sample is applied to the column in a very narrow, concentrated band, which leads to better separation and sharper peaks.[6][7]
Experimental Protocols
Protocol 1: Determining the Optimal Eluent System using Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is critical for a successful separation. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3]
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v) | Polarity | Expected Rf of Product |
| 9:1 Hexane:Ethyl Acetate | Low | < 0.1 |
| 7:3 Hexane:Ethyl Acetate | Medium | 0.2 - 0.4 |
| 1:1 Hexane:Ethyl Acetate | High | > 0.5 |
| 95:5 Dichloromethane:Methanol | High | Variable |
Protocol 2: Column Chromatography Procedure (Dry Loading)
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Fill the column with your chosen non-polar solvent (e.g., hexane).
-
In a separate beaker, prepare a slurry of silica gel in the same solvent.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the solvent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of your solvent system as the column runs.
-
-
Product Isolation:
-
Once you have identified the fractions containing your pure product (as determined by TLC), combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common column chromatography issues.
References
- University of Rochester, Department of Chemistry.
- LCGC North America. LC Troubleshooting Bible: Retaining Polar Compounds. [Link]
- ChemistryViews.
- Waters.
- Lin, H., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- [Ce(L-Pro)2]2 (Oxa)
- Organic Syntheses.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-188. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
- Mondal, S., et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 21(16), 4449-4454. [Link]
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
- Nedzinskas, E., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
- National Center for Biotechnology Information. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
- National Center for Biotechnology Information. 4-bromo-1-(4-methoxy-2-methylphenyl)pyrazole. PubChem. [Link]
- National Center for Biotechnology Information. 4-bromo-1-(triisopropylsilyl)-1H-pyrazole. PubChem. [Link]
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- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-Aryl-1-Tosyl-1H-Pyrazoles
Welcome to the technical support center for the synthesis of 4-aryl-1-tosyl-1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and byproducts encountered during the synthesis of this important class of molecules, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction outcomes, streamline purification, and confidently identify and mitigate the formation of unwanted impurities.
Introduction to the Synthesis and Its Challenges
The synthesis of 4-aryl-1-tosyl-1H-pyrazoles typically involves two primary strategies:
-
Post-functionalization of a pre-formed pyrazole ring: This often involves a Suzuki-Miyaura cross-coupling reaction between a 4-halo-1-tosyl-1H-pyrazole and an arylboronic acid.
-
Ring formation with the aryl group already incorporated: This can be achieved through various methods, such as the reaction of a tosylhydrazone with a β-ketoester or a similar precursor bearing the desired aryl group.
While these methods are generally effective, they are not without their challenges. The formation of byproducts can lead to reduced yields, complex purification procedures, and difficulties in obtaining analytically pure material. This guide will help you navigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, linking them to likely byproduct formation and providing actionable solutions.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is a common frustration. The root cause often lies in competing side reactions that consume starting materials or the desired product.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Homocoupling of Arylboronic Acid (Suzuki-Miyaura Route) | In the presence of oxygen, the palladium catalyst can promote the coupling of two arylboronic acid molecules, forming a biaryl byproduct.[1][2] This is a very common side reaction in Suzuki couplings. | Degas your reaction mixture thoroughly: Use techniques such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of the Pyrazole Starting Material (Suzuki-Miyaura Route) | The 4-halo-1-tosyl-1H-pyrazole can undergo reduction, where the halogen is replaced by a hydrogen atom. This side reaction is particularly prevalent with more reactive iodo- and bromo-pyrazoles.[1] | Optimize your catalyst and ligand system: Use bulky, electron-rich phosphine ligands that favor reductive elimination over other pathways. Consider using a less reactive halide (e.g., chloro-pyrazole), though this may require more forcing reaction conditions. |
| Protonation of the Organoboron Reagent | The carbon-boron bond of the arylboronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of an arene byproduct. | Ensure your base is sufficiently strong and dry: Use a non-nucleophilic inorganic base like potassium carbonate or cesium carbonate. Ensure all solvents and reagents are anhydrous. |
| Detosylation of the Pyrazole Ring | The tosyl group can be cleaved under certain conditions, particularly with strong bases or nucleophiles, leading to the formation of the N-unsubstituted pyrazole.[3] | Careful selection of base and reaction temperature: Use a milder base if detosylation is observed. Avoid excessively high reaction temperatures. If the tosyl group is particularly labile, consider alternative N-protecting groups. |
| Formation of Regioisomers | Depending on the synthetic route, regioisomers of the desired 1,4-disubstituted pyrazole may form. For example, in syntheses involving 1,3-dicarbonyl compounds, the initial condensation can occur at two different sites, leading to a mixture of products.[4] | Employ a regioselective synthetic strategy: Syntheses starting from tosylhydrazones and terminal alkynes often offer high regioselectivity.[3] If using a classic Knorr-type synthesis, carefully control the reaction conditions (pH, temperature) to favor the desired isomer. |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
To a flame-dried Schlenk flask, add the 4-bromo-1-tosyl-1H-pyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Issue 2: Complex Product Mixture and Difficult Purification
The presence of multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram indicates a complex mixture of products and byproducts, making purification challenging.
Visualizing Potential Byproduct Pathways (Suzuki-Miyaura Route)
Caption: Common byproduct pathways in the Suzuki-Miyaura synthesis of 4-aryl-1-tosyl-1H-pyrazoles.
Purification Strategies:
-
Homocoupling Byproducts: These are often less polar than the desired product and can sometimes be removed by recrystallization from a suitable solvent system. If column chromatography is necessary, a non-polar eluent system will typically elute the homocoupling product first.
-
Dehalogenated Pyrazole: This byproduct can have a similar polarity to the starting material. Careful column chromatography with a shallow gradient may be required for separation.
-
Detosylated Pyrazole: The removal of the tosyl group significantly increases the polarity of the molecule. This byproduct will have a much lower Rf value on TLC and will elute much later from a silica gel column.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my NMR that corresponds to toluene. Where could this be coming from?
A1: The tosyl (p-toluenesulfonyl) group is a potential source of toluene. Under certain reductive conditions or in the presence of strong nucleophiles, the sulfur-carbon bond of the tosyl group can be cleaved, leading to the formation of toluene as a byproduct. While less common than detosylation at the nitrogen, it is a possibility to consider, especially if your reaction conditions are harsh.
Q2: My Suzuki-Miyaura reaction is sluggish and gives a poor yield, even after thorough degassing. What else could be the problem?
A2: Several factors could be at play. The quality of your arylboronic acid is crucial; they can degrade over time, especially if not stored properly. Consider using a freshly opened bottle or recrystallizing your boronic acid. Additionally, the choice of base is important. While potassium carbonate is common, for less reactive systems, a stronger base like cesium carbonate or potassium phosphate may be beneficial.[1] Finally, ensure your palladium catalyst is active. If it is old or has been exposed to air, its catalytic activity may be diminished.
Q3: Can I use a different protecting group on the pyrazole nitrogen instead of tosyl?
A3: Yes, other protecting groups can be used, and their choice may influence the byproduct profile. For example, a benzyl group is relatively stable under Suzuki conditions.[1] However, the tosyl group is often chosen for its ability to direct lithiation or other functionalization reactions on the pyrazole ring, so the choice of protecting group should be made with the overall synthetic strategy in mind.
Q4: When synthesizing the pyrazole ring from a tosylhydrazone, what are the key parameters to control for minimizing byproducts?
A4: When using tosylhydrazones, it's important to control the reaction conditions to favor the desired [3+2] cycloaddition pathway.[5] Tosylhydrazones can decompose to form diazo compounds, which can lead to a variety of side reactions if not trapped efficiently by the other reactant.[6] Key parameters to control include:
-
Base: The choice and stoichiometry of the base can influence the rate of diazo compound formation.
-
Temperature: Running the reaction at the optimal temperature is crucial to ensure the cycloaddition occurs efficiently without significant decomposition of the tosylhydrazone.
-
Solvent: The solvent can affect the stability of the intermediates and the overall reaction rate.
Q5: How can I confirm the regiochemistry of my substituted pyrazole?
A5: The regiochemistry of substituted pyrazoles can be unambiguously determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can reveal long-range correlations between protons and carbons, allowing for the definitive assignment of the substituent positions on the pyrazole ring.
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Cereda, E., Bellora, E., & Donetti, A. (2007).
- Wang, Y., et al. (2018). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 83(21), 13250-13260.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2024). An iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles and isoxazoles. Organic Letters, 26(2), 385–389.
- ResearchGate. (n.d.). Synthesis of pyrazoles using N‐Tosylhydrazones.
- Wang, L., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(15), 4485.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Gogoi, P., & Deori, K. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett, 36.
- Tomanová, M., Jedinák, L., & Cankař, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12248–12260.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Mercedes, F., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(18), 5525.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2753.
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improving yield in the synthesis of 4-bromo-1-tosyl-1H-pyrazole
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 4-bromo-1-tosyl-1H-pyrazole. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis. This guide is structured as a dynamic troubleshooting resource to directly address the issues you may encounter at the bench.
Strategic Overview: Pathways to this compound
The synthesis of this compound can be approached via two primary synthetic routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
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Route A: Tosylation First, then Bromination. This pathway involves the initial protection of the pyrazole nitrogen with a tosyl group, followed by electrophilic bromination at the C4 position.
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Route B: Bromination First, then Tosylation. This route begins with the bromination of the 1H-pyrazole ring to form 4-bromo-1H-pyrazole, which is then N-tosylated.
The following workflow illustrates these strategic choices.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield and purity?
A1: Route B (Bromination first, then Tosylation) is often the preferred and more reliable method. The initial bromination of 1H-pyrazole to 4-bromo-1H-pyrazole is a high-yielding reaction that is relatively easy to purify.[1] The subsequent N-tosylation of the electron-deficient 4-bromo-1H-pyrazole proceeds cleanly. In contrast, Route A requires the bromination of 1-tosyl-1H-pyrazole. The tosyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution, potentially requiring harsher conditions and leading to lower yields or side reactions.
Q2: What are the most critical parameters to control during the N-tosylation of 4-bromo-1H-pyrazole?
A2: The three most critical parameters are the choice of base, the solvent, and the reaction temperature.
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Base: The pKa of the pyrazole N-H is around 14. A sufficiently strong base is required for complete deprotonation to facilitate the reaction with tosyl chloride (TsCl). While weaker bases like triethylamine can be used, stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) often give superior results and faster reaction times.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the pyrazole salt and promote the Sₙ2 reaction with tosyl chloride.
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Temperature: The reaction is typically performed at room temperature, but gentle heating (e.g., 40-50 °C) can increase the rate if the reaction is sluggish, especially with weaker bases.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane (e.g., 20-30% ethyl acetate in hexane). The starting 4-bromo-1H-pyrazole is quite polar and will have a low Rf value. The product, this compound, is significantly less polar and will have a much higher Rf. Tosyl chloride may also be visible on the TLC plate. The reaction is complete when the starting pyrazole spot has been completely consumed.
Q4: What spectroscopic features confirm the successful synthesis of this compound?
A4:
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¹H NMR: Look for the appearance of the characteristic tosyl group protons: a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region (typically around 7.4 ppm and 7.8-8.0 ppm) corresponding to the AA'BB' system of the p-toluenesulfonyl group. The two pyrazole ring protons will appear as singlets.
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¹³C NMR: The appearance of the tosyl methyl carbon around 21-22 ppm is a key indicator.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₉BrN₂O₂S (301.16 g/mol ), showing the characteristic isotopic pattern for a compound containing one bromine atom.[2]
Troubleshooting Guide: Yield Improvement
This section addresses specific experimental issues that can lead to diminished yields.
Problem Area: N-Tosylation of 4-bromo-1H-pyrazole (Route B)
Q: My tosylation reaction is incomplete after several hours, and TLC analysis shows significant unreacted 4-bromo-1H-pyrazole. What is the cause?
A: This is a very common issue, typically pointing to one of three root causes:
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Insufficient Base Strength or Amount: The deprotonation of the pyrazole is the crucial first step. If the base is too weak or used in a substoichiometric amount, an equilibrium will exist, leaving a large portion of the starting material in its protonated, unreactive form.
-
Solution: Switch to a stronger base. If you are using triethylamine, consider using potassium carbonate (K₂CO₃, at least 2 equivalents) or, for a more robust reaction, sodium hydride (NaH, 1.1-1.2 equivalents) in an anhydrous solvent like THF or DMF.
-
-
Poor Reagent Quality: Tosyl chloride can degrade over time through hydrolysis to p-toluenesulfonic acid. If your reagent is old or has been improperly stored, it will be less reactive.
-
Solution: Use freshly purchased or purified tosyl chloride. If you suspect degradation, you can perform a simple purity check by melting point.
-
-
Presence of Water: Water will readily react with tosyl chloride and can also neutralize strong bases like NaH.
-
Solution: Ensure your solvent is anhydrous, particularly when using NaH. Dry glassware thoroughly before use.
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Q: My reaction appears to work, but my final yield after purification is very low. Where am I losing the product?
A: Product loss often occurs during the aqueous workup or purification steps.
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Workup Losses: this compound can sometimes be prone to hydrolysis back to 4-bromopyrazole under strongly acidic or basic conditions, although this is less common with the robust tosyl group. More likely, the product may have some solubility in the aqueous phase, or emulsions can form during extraction.
-
Solution: During the aqueous workup, ensure the pH is not excessively high or low. After the initial extraction, re-extract the aqueous layer 2-3 times with your organic solvent (e.g., ethyl acetate or DCM) to recover all the product. Break up any emulsions with the addition of brine.
-
-
Purification Losses: The product is a solid but can sometimes oil out during purification.[3][4]
-
Solution: For column chromatography, use a gradient elution (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20-25%) to ensure a clean separation from non-polar impurities and any remaining tosyl chloride. If the product crystallizes, recrystallization from a solvent system like ethanol or ethyl acetate/hexane is an excellent method for achieving high purity with minimal loss.[5][6]
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Problem Area: Bromination of 1-Tosyl-1H-pyrazole (Route A)
Q: The bromination of my 1-tosyl-1H-pyrazole is extremely slow or does not proceed to completion. Why is this happening?
A: The N-tosyl group is a powerful electron-withdrawing group, which significantly deactivates the pyrazole ring to electrophilic aromatic substitution.
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Causality: The lone pair of the N1 nitrogen is delocalized into the sulfonyl group, reducing its ability to donate electron density into the pyrazole ring system. This makes the C4 position much less nucleophilic compared to unsubstituted 1H-pyrazole.
-
Solution: Harsher reaction conditions may be necessary.
-
Increase Temperature: Gently heating the reaction mixture may be required.
-
Change Brominating Agent: While NBS is often sufficient, using elemental bromine (Br₂) in a solvent like acetic acid or CCl₄ might be necessary.
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid could help polarize the brominating agent and increase its electrophilicity, but this also increases the risk of side reactions. This approach should be used with caution.
-
Optimized Experimental Protocols
The following protocols are based on established procedures and are designed to maximize yield and purity.
Protocol 1: Synthesis of 4-bromo-1H-pyrazole
This protocol is adapted from literature procedures for the direct bromination of 1H-pyrazole.[1]
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Reaction Setup: To a round-bottom flask, add 1H-pyrazole (1.0 eq.). Suspend it in water (approx. 15 mL per 1 g of pyrazole).
-
Reagent Addition: While stirring at room temperature, add N-bromosuccinimide (NBS) (1.0 eq.) in a single portion. The mixture will likely turn milky white.
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Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Extract the reaction mixture with ethyl acetate (2 x volume of water). Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and then saturated brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole, which is typically a white to off-white solid.[7][8] The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol employs robust conditions for the N-tosylation step.
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Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq.) and anhydrous acetonitrile (MeCN) or DMF (approx. 20 mL per 1 g of pyrazole).
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Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.0 eq.). Stir the suspension for 15-20 minutes.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (20% EtOAc/Hexane). If the reaction is slow, it can be gently heated to 40 °C.
-
Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by either recrystallization (e.g., from isopropanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure product as a white solid.
Troubleshooting Workflow: Low Tosylation Yield
The following decision tree provides a logical path for diagnosing and solving low yields in the N-tosylation step.
Comparative Data on N-Sulfonylation Conditions
While data for the specific tosylation of 4-bromo-1H-pyrazole is sparse, the following table summarizes general conditions used for the N-sulfonylation of pyrazole derivatives, providing a basis for optimization.
| Substrate | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | Tosyl Chloride | - | DMSO | RT | 90 | [6] |
| α,β-alkynic hydrazones | Tosyl Chloride | DBU | EtOH | 95 | 90-98 | [9] |
| 3-Substituted Pyrazoles | Aryl Sulfonyl Chlorides | K₂CO₃ | DMSO | RT | High | [10] |
| N-propargyl-hydrazines | Tosyl Chloride | NaHCO₃ | MeCN | RT | Good | [11] |
This table illustrates the versatility of bases and solvents, with a common theme of using polar solvents and bases strong enough to deprotonate the pyrazole nitrogen.
References
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- LookChem. (n.d.). 4-Bromopyrazole.
- CC. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate.
- Li, W., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Krayer, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1235–1241.
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source Publication].
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
Sources
- 1. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. lookchem.com [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-bromo-1-tosyl-1H-pyrazole
Welcome to the Technical Support Center for troubleshooting reactions involving 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile building block. Here, we will explore the underlying chemical principles governing its reactivity and provide actionable, field-proven solutions to common experimental hurdles.
Understanding the Reactivity Profile of this compound
The reactivity of this compound is fundamentally influenced by the electronic properties of the pyrazole ring and the nature of the tosyl protecting group. The pyrazole ring itself is an electron-rich aromatic heterocycle. However, the presence of the strongly electron-withdrawing tosyl group on the N1 position significantly modulates this reactivity.
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Electron-Withdrawing Effect: The tosyl group decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic attack but more amenable to nucleophilic substitution and certain cross-coupling reactions.[1][2] This electronic effect also increases the acidity of the C-H bonds on the pyrazole ring.[1]
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Steric Hindrance: The bulky tosyl group can sterically hinder access to the adjacent C5 position, potentially impacting the approach of reagents.[3]
This interplay of electronic and steric factors is crucial to consider when troubleshooting reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during cross-coupling reactions with this compound.
FAQ 1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the likely causes and how can I fix it?
Low yields or complete failure of Suzuki-Miyaura couplings involving this substrate are common challenges. The primary culprits are often suboptimal catalyst systems, inadequate base selection, or unfavorable reaction conditions.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
In-Depth Solutions:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.[4]
-
Expertise & Experience: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Electron-rich and bulky phosphine ligands can accelerate this step. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] Modern palladium precatalysts, such as XPhos Pd G3 or G4, are often highly effective.[4][8]
-
-
Base Selection: The choice of base is critical and often empirical.[9]
-
Trustworthiness: While aqueous bases like K₂CO₃ are common, they can lead to decomposition of the boronic acid or hydrolysis of other functional groups.[10] For this substrate, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or DMF are often more effective.
-
-
Solvent and Temperature:
-
Authoritative Grounding: Ensure strictly anhydrous conditions, as water can negatively impact the reaction. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.[4][10] Aprotic polar solvents such as DMF, dioxane, or a toluene/water mixture are commonly used.[8] If solubility is an issue, a co-solvent system may be necessary.[9] Increasing the reaction temperature, typically in the range of 80-120 °C, can often improve reaction rates.[11]
-
Quantitative Data Summary: Recommended Suzuki Coupling Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) or a precatalyst (e.g., XPhos Pd G3) | Enhances oxidative addition, which is often the rate-limiting step for electron-deficient aryl bromides. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) or NHC ligands | Electron-rich and sterically demanding ligands promote the catalytic cycle.[6][7] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases that are effective in anhydrous conditions. |
| Solvent | Anhydrous Dioxane, Toluene, or DMF | Aprotic solvents that can facilitate higher reaction temperatures and maintain anhydrous conditions.[12] |
| Temperature | 80 - 120 °C | Higher temperatures can overcome the activation energy barrier for less reactive substrates.[11] |
FAQ 2: I am observing low yields in my Heck reaction with this compound. How can I optimize this?
The Heck reaction, while powerful, can be sensitive to various parameters, especially with heteroaryl halides.[13][14]
Troubleshooting Protocol: Heck Reaction Optimization
-
Catalyst System Evaluation:
-
Step 1: Screen different palladium sources. While Pd(OAc)₂ is common, catalysts like PdCl₂(PPh₃)₂ or Herrmann's catalyst might offer better performance.
-
Step 2: If using a simple palladium salt, ligand choice is critical. For electron-deficient bromides, electron-rich phosphine ligands are often beneficial. Consider ligands like P(o-tol)₃ or CataCXium® A.
-
Step 3: Evaluate ligandless conditions, particularly with phase-transfer catalysts in ionic liquids, which can sometimes be highly effective.[13]
-
-
Base and Solvent Screening:
-
Step 1: The base is crucial for regenerating the active catalyst. Organic bases like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃ should be screened.[13]
-
Step 2: Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred for Heck reactions as they can facilitate higher temperatures and solubilize the catalyst and reagents.[12]
-
-
Temperature and Additive Effects:
-
Step 1: Heck reactions often require elevated temperatures, typically between 100-140 °C.[11]
-
Step 2: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can act as phase-transfer catalysts and improve reaction efficiency, especially in biphasic systems.
-
Logical Relationship Diagram: Heck Reaction Optimization
Caption: Key parameters influencing the outcome of a Heck reaction.
FAQ 3: Can I perform a C-H activation/arylation at the C5 position of this compound?
Yes, direct C-H arylation at the C5 position is a viable strategy, and the presence of the bromine at C4 can be exploited for subsequent transformations.[3]
Experimental Workflow: C5-Arylation via C-H Activation
Caption: Synthetic route for C5-arylation followed by further functionalization.
Key Considerations for C-H Arylation:
-
Catalyst: Palladium catalysts are typically used. Pd(OAc)₂ is a common choice.
-
Directing Group Effect: The tosyl group, being electron-withdrawing, acidifies the C5-H, making it more susceptible to deprotonation and subsequent metalation.[1]
-
Regioselectivity: The reaction generally proceeds with high regioselectivity at the C5 position.[3]
-
Reaction Conditions: Conditions often involve a palladium catalyst, a phosphine ligand, a base (e.g., K₂CO₃ or pivalic acid), and a high-boiling point solvent like DMF or DMAc at elevated temperatures.
FAQ 4: I need to remove the tosyl group. What are the recommended deprotection methods?
The tosyl group is generally stable but can be removed under specific conditions.
Recommended Deprotection Protocols:
| Method | Reagents and Conditions | Comments |
| Basic Hydrolysis | Strong bases like NaOH or KOH in a protic solvent (e.g., methanol, ethanol) at reflux. | This is a common method, but the high basicity might not be compatible with other functional groups in the molecule. |
| Reductive Cleavage | Sodium naphthalenide or sodium in liquid ammonia. | These are powerful reducing conditions and may affect other reducible functional groups. |
| Acidic Hydrolysis | Concentrated acids like H₂SO₄ or trifluoroacetic acid (TFA) at elevated temperatures. | The harsh acidic conditions can be detrimental to sensitive substrates. |
Expert Insight: When choosing a deprotection strategy, always consider the compatibility of the reagents with other functional groups on your molecule. A small-scale trial is highly recommended to determine the optimal conditions for your specific substrate.
References
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.
- Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC - NIH.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF - ResearchGate.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
- Cross-coupling reaction - Wikipedia.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH.
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv.
- Heck reaction - Wikipedia.
- Pyrazoles and Heck Reaction - ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Heck Reaction - Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Problems with Suzuki coupling : r/Chempros - Reddit.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices - ResearchGate.
- Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction - VUT DigiResearch.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 4-Bromo-1-Tosyl-1H-Pyrazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on the critical choice of base, a parameter that can significantly impact reaction yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, with a focus on base selection and its consequences.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes related to the base?
Low or no yield in a Suzuki coupling can stem from several factors, but an inappropriate base is a primary suspect. The base plays multiple crucial roles in the catalytic cycle.[1][2][3] It facilitates the formation of the active palladium(0) species, activates the boronic acid for transmetalation, and accelerates the final reductive elimination step.[1]
Potential Base-Related Causes and Solutions:
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Insufficient Basicity: The chosen base may not be strong enough to effectively promote the necessary steps in the catalytic cycle. The primary role of the base is to form a boronate species from the boronic acid, which is more nucleophilic and readily undergoes transmetalation.[2][3][4]
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Poor Solubility: If the base is not soluble in the reaction solvent, it can lead to a heterogeneous mixture with inefficient mixing and slow reaction rates.[7]
-
Base Degradation: Some bases can be hygroscopic and may lose their effectiveness if not stored properly.
-
Solution: Use a freshly opened or properly stored base. For solid bases, ensure they are finely powdered to maximize surface area.[7]
-
Q2: I'm observing significant decomposition of my this compound starting material. Could the base be the culprit?
Yes, the choice of a base that is too strong or nucleophilic can lead to undesired side reactions with your substrate. The tosyl group, while serving as a protecting group, can be susceptible to nucleophilic attack under harsh basic conditions.
Potential Base-Related Side Reactions:
-
Detosylation: Strong, nucleophilic bases, particularly hydroxides (like NaOH or KOH) at elevated temperatures, can potentially cleave the tosyl group from the pyrazole nitrogen.
-
Hydrolysis of the Bromo Group: While less common, very strong bases in aqueous media could potentially lead to hydroxylation of the aryl bromide.
-
Solution: Employing anhydrous conditions with a base like potassium phosphate can mitigate this.[6]
-
Q3: My main impurity is the protodeborylated arene from my boronic acid. How can I adjust my base to minimize this?
Protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki couplings, often promoted by water and certain bases.[7][11]
Minimizing Protodeborylation:
-
Choice of Base: Some bases can exacerbate protodeborylation. While a systematic study on your specific substrate is recommended, switching from a carbonate to a phosphate base (e.g., K₃PO₄) can sometimes reduce this side reaction.[6] Fluoride bases like CsF or KF can also be effective, as they form a more stable fluoroborate species.[4]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeborylation.[6] This would involve using anhydrous solvents and a non-aqueous base like potassium phosphate.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[7][11]
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What role does the base play here?
Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.[11] This is often promoted by the presence of oxygen and can be influenced by the reaction conditions, including the base.
Reducing Homocoupling:
-
Inert Atmosphere: The most critical factor in preventing homocoupling is maintaining a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[7][11]
-
Base Choice: While the direct influence of the base on homocoupling is less pronounced than other factors, ensuring efficient transmetalation by using an appropriate base can help the desired cross-coupling reaction outcompete the homocoupling pathway. A well-chosen base ensures the boronic acid is readily available for the palladium complex.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the choice of base for the Suzuki coupling of this compound.
What is the fundamental role of the base in the Suzuki coupling reaction?
The base has several critical functions in the Suzuki-Miyaura catalytic cycle:[1]
-
Activation of the Boronic Acid: The primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][3][4] This "ate" complex is more readily able to transfer its organic group to the palladium center during the transmetalation step.
-
Facilitation of the Transmetalation Step: The formation of the boronate is crucial for the transmetalation to occur at a reasonable rate.[1]
-
Regeneration of the Catalyst: The base can also play a role in the reductive elimination step and the overall regeneration of the active Pd(0) catalyst.[1]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Which bases are generally recommended for the Suzuki coupling of this compound?
For this specific substrate, a balance of reactivity and stability is key. The following bases are good starting points, listed in order of increasing strength:
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Conditions | Notes |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Aqueous/organic biphasic | A mild and common choice, good for substrates sensitive to stronger bases.[12][13][14] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Aqueous/organic biphasic | A widely used and effective base, often a good first choice.[6][15] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Anhydrous or aqueous | More soluble in organic solvents than K₂CO₃, can sometimes improve yields.[5][16] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Anhydrous or aqueous | A stronger, non-nucleophilic base, often effective for less reactive substrates and can help minimize side reactions.[9][10][17][18] |
pKa values can vary slightly depending on the source and measurement conditions.[19]
Why is potassium phosphate (K₃PO₄) often a good choice for heteroaromatic substrates?
Potassium phosphate is frequently successful with heteroaromatic substrates for several reasons:
-
Sufficient Basicity: It is a stronger base than carbonates, which can be necessary to promote the coupling of electron-deficient or sterically hindered heteroaryl halides.[17]
-
Low Nucleophilicity: As a non-nucleophilic base, it is less likely to cause undesired side reactions, such as the cleavage of the tosyl group.
-
Compatibility with Anhydrous Conditions: It can be used in anhydrous reaction setups, which can be beneficial for minimizing protodeborylation of the boronic acid.[6] Studies on nickel-catalyzed Suzuki-Miyaura reactions have also suggested that the phosphate anion may be directly involved in the transmetalation step.[20]
Can I use organic bases for this reaction?
While inorganic bases are most common, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can sometimes be used. However, they are generally weaker bases and may not be as effective for this particular coupling. For substrates with base-labile functional groups, a weaker organic base might be considered, but for this compound, inorganic bases are typically more reliable.
How do I choose between aqueous and anhydrous conditions?
The choice between aqueous and anhydrous conditions depends on the stability of your reactants and the potential for side reactions.
Caption: Decision workflow for aqueous vs. anhydrous conditions.
Aqueous Conditions:
-
Pros: Often lead to faster reaction rates and can be more environmentally friendly. Many common bases like K₂CO₃ and Na₂CO₃ are used in aqueous solutions.
-
Cons: Can promote protodeborylation of the boronic acid.
Anhydrous Conditions:
-
Pros: Minimizes protodeborylation and can be beneficial for water-sensitive substrates.
-
Cons: May require more rigorous experimental setup to exclude moisture.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous water (if using aqueous conditions)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the pyrazole).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive framework for selecting the appropriate base and troubleshooting your Suzuki coupling reactions involving this compound. By understanding the critical role of the base and the potential side reactions, you can significantly improve the outcome of your experiments.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Cid, J., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling.
- University of Wisconsin-Madison. pKa Values of Common Bases.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Amatore, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- ResearchGate. (2019). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Hansen, M. J., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules.
- Semantic Scholar.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
- Molander, G. A., & Fumagalli, T. (2006).
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society.
- Zhang, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- So, C. M., et al. (2009). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
- Liu, L. L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry: An Asian Journal.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 10. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. html.rhhz.net [html.rhhz.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4-bromo-1-tosyl-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in modern synthesis: catalyst poisoning in palladium-catalyzed cross-coupling reactions, with a specific focus on experiments involving 4-bromo-1-tosyl-1H-pyrazole. This valuable building block is frequently employed in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] However, its successful application in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the health and activity of the palladium catalyst.[2]
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. Our goal is to empower you to diagnose, solve, and, most importantly, prevent catalyst deactivation in your experiments.
Section 1: Frequently Asked Questions - Understanding Catalyst Poisoning
This section covers the fundamental concepts of catalyst poisoning as it relates to your work with this compound.
Q1: What exactly is catalyst poisoning in the context of palladium-catalyzed cross-coupling reactions?
Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance present in the reaction mixture.[3] Unlike thermal decomposition or physical degradation, poisoning involves the formation of a strong chemical bond between the poison and the palladium center, blocking the site from participating in the catalytic cycle.[4][5] This prevents the catalyst from facilitating the desired reaction, leading to reduced efficiency or complete failure.[6] The binding is often strong and can be irreversible.[7]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
Identifying the symptoms early is crucial for diagnosis. The most common indicators include:
-
Reduced Reaction Rate or Stalling: The reaction starts but slows down significantly or stops completely before all the starting material is consumed.[8]
-
Low or No Conversion: After the specified reaction time, analysis (TLC, LC-MS, GC-MS) shows a large amount of unreacted starting material.
-
Increased Byproduct Formation: You may observe an increase in side reactions. A common byproduct in reactions with aryl bromides is the de-brominated starting material (in this case, 1-tosyl-1H-pyrazole).[9][10] Another is the homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction).[9]
-
Inconsistent Results: Reactions that previously worked fail when using a new batch of substrate, solvent, or other reagents. This often points to impurities.
Q3: My substrate is this compound. Are there specific concerns related to this molecule?
Yes. While the pyrazole core itself is generally robust, the tosyl (p-toluenesulfonyl) protecting group is a significant point of consideration. The tosyl group contains sulfur, and while the group itself is stable, impurities from its synthesis or degradation can introduce highly potent catalyst poisons.
Specifically, residual reagents used to install the tosyl group, such as tosyl chloride, or byproducts like p-toluenesulfonic acid or thiols, can contaminate the final substrate. Sulfur compounds are notorious poisons for palladium catalysts.[11][12] They bind very strongly to the metal surface, blocking active sites.[11][13]
Q4: What are the most common chemical families that act as palladium catalyst poisons?
Palladium catalysts are sensitive to a range of functional groups and impurities that can act as strong ligands. Awareness of these is the first step in prevention.
| Poison Class | Examples | Potential Source in Your Reaction |
| Sulfur Compounds | Sulfides (R-S-R), Thioethers, Thiols (R-SH), Sulfites, H₂S | Impurities in this compound, contaminated solvents, rubber septa.[4][11][12] |
| Phosphorus Compounds | Phosphites, excess phosphine ligands, phosphine oxides | Degradation of phosphine ligands, impurities in ligands. |
| Halides & Cyanides | Excess Iodide, Cyanide (CN⁻) | Certain additives, impurities in salts or bases.[4][14] |
| Nitrogen Heterocycles | Pyridine (in high concentration), some unhindered amines | Can act as competing ligands, slowing the reaction.[4][15] |
| Other Species | Carbon Monoxide (CO), Water and Oxygen (can lead to catalyst oxidation) | Improperly degassed reaction mixtures, leaks in the reaction setup.[4][9] |
Section 2: Troubleshooting Guide - Diagnosing and Solving Catalyst Poisoning
This section provides a logical framework for troubleshooting failed or underperforming reactions.
Q: My reaction is sluggish, has stalled, or failed completely. How do I determine if catalyst poisoning is the cause?
A systematic approach is key. Before concluding that poisoning is the issue, rule out other common problems. Use the following diagnostic workflow:
-
Verify Standard Reaction Parameters: Double-check concentrations, temperature, stoichiometry, and reaction time. Ensure your base is active and your solvent is anhydrous and properly degassed.[15][16]
-
Run a Control Reaction: Use a "gold standard" substrate known to work well with your catalyst system (e.g., 4-bromotoluene). If this control reaction works while your target reaction fails under identical conditions, the problem likely lies with your this compound or the specific coupling partner.
-
Test Reagent Batches: If you have different batches of the this compound, run small-scale test reactions with each. If one batch works and another fails, this strongly implicates an impurity in the failed batch.[17]
-
Increase Catalyst Loading: In some cases of mild poisoning, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome the issue and provide some product. This is a diagnostic tool, not an ideal solution, but a positive result suggests that the catalyst is being partially deactivated.
Q: I'm observing a significant amount of de-brominated starting material. Is this related to catalyst poisoning?
Yes, it can be. Dehalogenation (hydrodehalogenation) is a known side reaction in cross-coupling chemistry.[9] It can occur when the oxidative addition product (Ar-Pd-Br) undergoes a reaction, often with a hydride source (like trace water, base, or solvent), to reductively eliminate Ar-H instead of proceeding with transmetalation. While this can happen in any cross-coupling, if the transmetalation step is slowed or inhibited—for instance, by a poison blocking a coordination site needed for the incoming coupling partner—the competing dehalogenation pathway can become dominant.
Q: My reaction mixture turned black immediately. Is this always a sign of catalyst death?
Not necessarily. The formation of finely divided palladium metal, known as "palladium black," does indicate that some of the catalyst has precipitated from the catalytic cycle. While extensive and rapid formation of palladium black is a sign of catalyst decomposition and deactivation, many successful reactions proceed in dark, black, or brown heterogeneous mixtures.[18] The key is conversion. If your reaction is proceeding to completion despite the color, the active catalytic species is still present and functioning. A sudden crash-out of a metallic solid accompanied by a complete stall in the reaction is a more definitive sign of catastrophic failure.
Q: I've tried different palladium sources and ligands, but the problem persists. What does this suggest?
This is a strong indicator that the issue is not with the catalyst itself but with one of the other components of the reaction mixture. The most likely culprit is an impurity in your this compound substrate or, less commonly, in the solvent or base.[15] Since different catalyst/ligand combinations have different sensitivities, a consistent failure across multiple systems points to a potent, general poison. At this stage, focus on substrate purification.
Section 3: Prevention and Mitigation Strategies
Proactive measures are the most effective way to ensure reproducible and successful cross-coupling reactions.
Q: How can I purify my this compound to remove potential catalyst poisons?
Since sulfur-containing impurities are a primary concern, purification should target their removal.
-
Recrystallization: This is the most effective first-line defense. Choose a solvent system in which the pyrazole has good solubility at high temperatures and poor solubility at room temperature or below. This process is excellent for removing trace impurities with different solubility profiles.
-
Aqueous/Organic Wash: Dissolve the substrate in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous base (like 1 M NaOH or NaHCO₃) to remove acidic impurities such as p-toluenesulfonic acid. Follow with a brine wash and dry thoroughly.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the desired product from less polar or more polar impurities.[19]
-
Activated Carbon Treatment: For stubborn impurities, dissolving the substrate in a suitable solvent and stirring with a small amount of activated carbon (charcoal) for a short period, followed by filtration through celite, can adsorb many organic, sulfur-containing poisons. Use this method judiciously as it can also adsorb your product.
Q: Are some palladium catalysts or ligands more resistant to poisoning?
Yes, catalyst selection can provide some tolerance to impurities.
-
Electron-Rich, Bulky Ligands: Ligands such as the Buchwald phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)₃) often create more robust and reactive catalysts.[16] Their strong bond to the palladium can make the catalyst less susceptible to displacement by weaker poisons and can accelerate the desired catalytic cycle, potentially outcompeting the poisoning process.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and can offer enhanced stability and resistance to certain types of deactivation compared to some phosphine ligands.
Q: What are the best practices for setting up my reaction to minimize poisoning?
A meticulous experimental setup is critical.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from oxidizing the Pd(0) active species and the phosphine ligands.[9]
-
Degassing: Thoroughly degas all solvents and aqueous base solutions. The "freeze-pump-thaw" method (3 cycles) is highly effective. Sparging with argon for 20-30 minutes is a common and often sufficient alternative.[18]
-
Order of Addition: For sensitive reactions, consider the order of reagent addition. A common strategy is to add the palladium source and ligand to the solvent, stir for a few minutes to allow for pre-formation of the active catalyst, and then add the substrate, coupling partner, and base.[14]
Section 4: Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Poison Screening
This protocol is designed to quickly test a new batch of this compound for the presence of catalyst poisons.
-
Setup: In a 1-dram vial equipped with a small magnetic stir bar, add this compound (0.1 mmol, 1.0 eq), phenylboronic acid (0.12 mmol, 1.2 eq), and a suitable base such as K₂CO₃ (0.2 mmol, 2.0 eq).
-
Catalyst Premix: In a separate vial, dissolve your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.002 mmol, 2 mol%) in 0.5 mL of degassed solvent (e.g., dioxane/water 4:1).
-
Reaction Initiation: Add the catalyst solution to the vial containing the solids.
-
Inerting: Cap the vial, purge with argon for 2-3 minutes.
-
Heating and Monitoring: Place the vial in a preheated block at 80-100 °C. Monitor the reaction by TLC or LC-MS after 1 hour and 4 hours against a control reaction using a trusted batch of substrate. Poor conversion relative to the control indicates a problem with the new batch.
Protocol 2: General Recrystallization Procedure for this compound
-
Solvent Selection: Identify a suitable solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If desired, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Section 5: Visual Guides
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle and Poisoning Interruption
This diagram illustrates the key steps of the catalytic cycle and where a poison (P) can interfere.
Caption: A poison can bind to the active Pd(0) catalyst, preventing it from entering the catalytic cycle.
Diagram 2: Troubleshooting Flowchart for a Failed Cross-Coupling Reaction
This flowchart provides a logical path for diagnosing reaction failures.
Caption: A step-by-step diagnostic guide to identify the root cause of a reaction failure.
References
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025).
- Poisoning and deactivation of palladium c
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- C
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- How to detect catalyst poisoning in hydrotreaters.
- How to Prevent Catalyst Poisoning
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? Technological Frameworks.
- C
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Method for purifying pyrazoles.
- What Is A C
- Detection of C
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 7. youtube.com [youtube.com]
- 8. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. GAS Dortmund [gas-dortmund.de]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
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- 18. reddit.com [reddit.com]
- 19. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
Technical Support Center: Chemoselective Tosyl Deprotection in the Presence of Esters
Welcome to our dedicated technical support center for chemists and researchers in the field of organic synthesis and drug development. This guide provides in-depth technical assistance for a common yet challenging transformation: the chemoselective removal of a p-toluenesulfonyl (tosyl) protecting group from an amine without cleaving sensitive ester functionalities within the same molecule. Here, you will find field-proven insights, detailed troubleshooting guides, and step-by-step protocols to navigate this synthetic hurdle with confidence.
Introduction: The Chemoselectivity Challenge
The tosyl group is a robust and widely used protecting group for amines due to its stability across a broad range of reaction conditions.[1] However, this stability also presents a significant challenge when its removal is required in the presence of other sensitive functional groups, particularly esters. Esters are susceptible to hydrolysis under both acidic and basic conditions, and some can be sensitive to certain reductive conditions.[2] Therefore, achieving a high-yielding and clean deprotection of a tosylamide while preserving ester moieties requires a carefully chosen strategy.
This guide focuses on providing a logical framework for selecting the appropriate deprotection method and troubleshooting common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are standard tosyl deprotection methods like strong acid hydrolysis not suitable when esters are present?
A1: Traditional methods for tosyl group removal often employ harsh conditions, such as refluxing in strong acids like HBr in acetic acid.[1][2] While effective for cleaving the stable sulfonamide bond, these conditions will also readily catalyze the hydrolysis of most ester groups, leading to undesired side products and loss of valuable material. The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by water.
Q2: What are the main classes of chemoselective methods for tosyl deprotection that are compatible with esters?
A2: The most successful strategies rely on reductive cleavage under conditions that are mild enough to leave common ester groups intact. The three most widely employed methods are:
-
Magnesium in Methanol (Mg/MeOH): A dissolving metal reduction that is relatively mild, cost-effective, and easy to perform.[1][3][4]
-
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer (SET) agent that often provides rapid and clean deprotections under very mild conditions.[5][6][7]
-
Sodium Naphthalenide: Another potent SET reagent, particularly useful for stubborn or sterically hindered tosylamides.[8]
Q3: Which ester protecting groups are most stable under these reductive conditions?
A3: Generally, alkyl esters like methyl and ethyl esters are quite stable to these reductive methods. tert-Butyl esters are also robust under these conditions but are labile to acid. Benzyl esters, while stable to the reductive conditions themselves, can be cleaved by other reductive methods like hydrogenolysis, offering an orthogonal deprotection strategy. The choice of ester can be a strategic part of your synthetic planning.
Q4: My reductive deprotection is sluggish or incomplete. What should I do?
A4: Several factors can contribute to a slow or incomplete reaction. For Mg/MeOH , ensure the magnesium turnings are fresh and activated (briefly heating under vacuum or treating with a crystal of iodine can help). The quality of the methanol is also crucial; it should be anhydrous. For SmI₂ and Sodium Naphthalenide , the reagents are highly sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) with anhydrous solvents. If the reaction is still slow, gentle heating or sonication can sometimes be beneficial with the Mg/MeOH system.
Method Selection Guide
Choosing the right deprotection method is critical for success. The following decision tree provides a logical workflow for selecting the most appropriate method based on your substrate and available resources.
Comparative Overview of Reductive Deprotection Methods
The following table summarizes the key features of the three main reductive methods to help you make an informed decision.
| Feature | Magnesium/Methanol (Mg/MeOH) | Samarium(II) Iodide (SmI₂) | Sodium Naphthalenide |
| Reagent Prep. | Simple; commercial Mg turnings.[1] | Requires fresh preparation or use of a freshly opened commercial solution.[6] | Requires fresh preparation from sodium metal and naphthalene.[9][10] |
| Reaction Time | 2-12 hours | Often instantaneous to a few hours.[5][6][7] | 1-6 hours |
| Temperature | Room temperature to reflux | Room temperature | -78 °C to room temperature |
| Chemoselectivity | Good; generally compatible with alkyl and benzyl esters. | Excellent; highly chemoselective and tolerates a wide range of functional groups. | Very good; effective for robust substrates. |
| Workup | Simple acid/base extraction. | Can be challenging due to samarium salts; often requires a specific quenching protocol. | Quenching with a proton source followed by extraction. |
| Cost & Handling | Inexpensive and easy to handle. | More expensive and requires strict inert atmosphere techniques. | Inexpensive but requires careful handling of sodium metal and inert atmosphere. |
| Ideal For | General purpose, scalable reactions. | Sensitive substrates, rapid deprotections. | Sterically hindered or unreactive tosylamides. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient equivalents of reducing agent.2. Poor quality of reagents (e.g., oxidized Mg, wet solvent).3. Low reaction temperature. | 1. Increase the equivalents of Mg, SmI₂, or Sodium Naphthalenide.2. Use freshly opened anhydrous solvents and high-purity metals. Activate Mg turnings if necessary.3. For Mg/MeOH, consider gentle heating. |
| Ester Cleavage Observed | 1. Reaction run for too long or at too high a temperature.2. Presence of water in the reaction mixture leading to hydrolysis. | 1. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.2. Ensure all reagents and solvents are rigorously dried. |
| Formation of Side Products | 1. Over-reduction of other functional groups.2. Side reactions due to prolonged reaction times. | 1. Choose a milder reagent (e.g., if using Sodium Naphthalenide, try SmI₂ or Mg/MeOH).2. Optimize reaction time and temperature. |
| Difficult Workup (SmI₂) | Emulsion formation or difficulty removing samarium salts. | 1. Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) and stir for 30-60 minutes before extraction.2. Alternatively, quench with aqueous HCl if the product is acid-stable. |
| Reaction with Mg/MeOH is sluggish | Magnesium surface is passivated with magnesium oxide. | 1. Briefly pre-activate the magnesium turnings with a small crystal of iodine or by heating under vacuum before adding the methanol.2. Use sonication to help break up the oxide layer and initiate the reaction. |
Experimental Protocols
Protocol 1: Tosyl Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol is a general guideline and may require optimization for your specific substrate.
Detailed Steps:
-
To a solution of the N-tosyl amine (1.0 equiv) in anhydrous methanol (0.1–0.2 M), add magnesium turnings (10–20 equiv).
-
Stir the mixture at room temperature. Sonication can be used to initiate and accelerate the reaction.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Tosyl Deprotection using Samarium(II) Iodide (SmI₂)
This reaction must be carried out under a strict inert atmosphere.
Detailed Steps:
-
In a flame-dried flask under argon, prepare a 0.1 M solution of SmI₂ in anhydrous THF, or use a freshly opened bottle of commercial solution. The solution should be a deep blue color.
-
To this solution at room temperature, add a solution of the N-tosyl amine (1.0 equiv) in anhydrous THF. The reaction is often instantaneous, as indicated by a color change from blue to yellow.[5][6]
-
Stir for 5-30 minutes and monitor by TLC or LC-MS to confirm completion.
-
Quench the reaction by opening the flask to air and adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Stir vigorously for 30-60 minutes until the aqueous layer becomes clear.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Tosyl Deprotection using Sodium Naphthalenide
This reagent is extremely air and moisture sensitive and must be prepared fresh and used under a strict inert atmosphere.
Detailed Steps:
-
Reagent Preparation: In a flame-dried flask under argon, dissolve naphthalene (1.1 equiv) in anhydrous THF. Add freshly cut sodium metal (1.0 equiv) and stir at room temperature until a deep green color persists (typically 1-2 hours).[10]
-
Cool a solution of the N-tosyl amine (1.0 equiv) in anhydrous THF to -78 °C under argon.
-
Slowly add the freshly prepared sodium naphthalenide solution via cannula until the green color persists.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).
-
Warm the mixture to room temperature and perform a standard aqueous workup, extracting with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: Why Reductive Methods Spare Esters
The chemoselectivity of these reductive methods stems from their mechanism. They operate via a single-electron transfer (SET) to the aromatic ring of the tosyl group. This forms a radical anion, which then fragments to cleave the nitrogen-sulfur bond. Esters are generally poor electron acceptors and are therefore not readily reduced under these conditions.
In contrast, acidic or basic hydrolysis of esters involves nucleophilic attack at the electrophilic carbonyl carbon, a pathway that is not accessed by these SET reagents under neutral conditions.
Conclusion
The selective deprotection of a tosyl group in the presence of esters is a common synthetic challenge that can be reliably overcome with the appropriate choice of reductive method. By understanding the reactivity and limitations of reagents like Mg/MeOH, SmI₂, and sodium naphthalenide, and by following carefully executed experimental protocols, researchers can achieve high yields of their desired products while preserving sensitive ester functionalities. This guide serves as a starting point for your experimental design and a resource for troubleshooting any issues that may arise.
References
- Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. [Link]
- ResearchGate. (2022).
- Semantic Scholar. (1994). Selective deprotection of esters using magnesium and methanol. [Link]
- Wikipedia. (n.d.). Sodium naphthalenide. [Link]
- ChemDotes Synthetic Companion. (2024). Sodium naphthalenide solution (NaC10H8). [Link]
- ResearchGate. (2009).
- ResearchGate. (2014).
- ResearchGate. (2006). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. [Link]
- Sciencemadness.org. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. [Link]
- ResearchGate. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Organic Syntheses. (n.d.). Submitted by David G. Hilmey and Leo A. Paquette. [Link]
- ResearchGate. (2018). The preparation of sodium naphthalenide (8) from naphthalene (7) by... | Download Scientific Diagram. [Link]
- Reddit. (2020). Mg/MeOH Desulfonylation/Dehydration One Pot Synthesis : r/chemistry. [Link]
- PubMed. (2015). Sodium-Naphthalenide-Driven Synthesis of Base-Metal Nanoparticles and Follow-up Reactions. [Link]
- Semantic Scholar. (2013).
- ResearchGate. (1991). (PDF) Recent developments in chemical deprotection of ester functional group. [Link]
- Nucleosides, Nucleotides and Nucleic Acids. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [Link]
- Semantic Scholar. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
- ResearchGate. (2006).
- Wiley-VCH. (n.d.).
- ResearchGate. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
- ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
- ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Sodium naphthalenide - Wikipedia [en.wikipedia.org]
- 10. chemdotes.discourse.group [chemdotes.discourse.group]
Technical Support Center: Troubleshooting Solubility Issues of 4-bromo-1-tosyl-1H-pyrazole
Welcome to the technical support center for 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. This document provides practical, in-depth troubleshooting strategies and frequently asked questions to ensure the successful use of this compound in your research.
Understanding the Molecule: A Structural Perspective on Solubility
This compound possesses a unique combination of functional groups that dictate its solubility behavior. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively non-polar aromatic system. The bromine atom further increases the molecular weight and hydrophobicity. The tosyl group, with its sulfonyl and aromatic moieties, significantly contributes to the molecule's non-polar character. Consequently, this compound is generally expected to have low solubility in polar solvents like water and limited solubility in some common organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be most soluble?
Based on the principle of "like dissolves like," this compound is predicted to be most soluble in polar aprotic solvents and some chlorinated solvents.[1] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving N-tosylated compounds due to their ability to solvate both polar and non-polar regions of a molecule.[1] Dichloromethane (DCM) and chloroform may also be effective. While direct, quantitative solubility data is not widely published, experimental evidence from synthesis and reaction protocols suggests its use in solvents like DMA (N,N-dimethylacetamide) at elevated temperatures.[2]
Q2: I'm observing incomplete dissolution of this compound in my chosen solvent. What are my initial troubleshooting steps?
When encountering poor solubility, a systematic approach is recommended. Here are the initial steps to take:
-
Increase the Temperature: For many organic compounds, solubility increases with temperature. Gentle heating of the solvent with stirring can significantly improve dissolution. However, be cautious of the thermal stability of the compound and the boiling point of the solvent.
-
Reduce Particle Size: Grinding the solid material into a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.[3]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[3]
-
Solvent Screening: If the initial solvent choice is ineffective, a small-scale solvent screening experiment is advisable. Test the solubility in a range of solvents with varying polarities.
Q3: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent is a common and effective strategy.[3] A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (often the primary reaction solvent) can create a system with the desired overall properties. For example, if your reaction is performed in a non-polar solvent like toluene, but your compound has poor solubility, you can first dissolve it in a minimal amount of a more polar solvent like DMF or DCM and then add this solution to the bulk reaction mixture.
Q4: My compound precipitates out of solution when the reaction mixture is cooled. What should I do?
This is a common issue, especially for reactions performed at elevated temperatures. Here are some potential solutions:
-
Hot Filtration: If the desired product is soluble at high temperatures but the impurities are not, a hot filtration can be performed to remove the insoluble impurities. The product can then be crystallized from the filtrate upon cooling.
-
Solvent System Modification: Consider using a solvent or co-solvent system that maintains the solubility of your compound even at lower temperatures.
-
Downstream Processing: If precipitation is unavoidable, ensure that your workup procedure is designed to handle a solid suspension. This may involve techniques like filtration or centrifugation to isolate the precipitate.
Troubleshooting Guides
Scenario 1: The compound will not dissolve sufficiently for a reaction.
Problem: You are attempting to run a reaction, but this compound remains as a solid suspension in the reaction solvent, leading to a slow or incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor dissolution in a reaction.
Detailed Steps:
-
Heating: Gradually increase the temperature of the reaction mixture while stirring. Monitor for dissolution. Be aware of the boiling point of your solvent and the decomposition temperature of your reactants.
-
Sonication: Place the reaction flask in an ultrasonic bath for 15-30 minute intervals.
-
Solvent Screening: In separate small vials, test the solubility of a few milligrams of this compound in alternative solvents like DMF, DMSO, NMP, and DCM.
-
Co-solvent Strategy: If a good solvent is identified but is not suitable as the primary reaction solvent, dissolve the compound in a minimal amount of the good solvent and add it dropwise to the reaction mixture.
-
Advanced Techniques: For very challenging cases, consider alternative reaction methodologies such as phase-transfer catalysis if your reaction involves immiscible phases, or solvent-free reactions using techniques like ball milling.[4]
Scenario 2: Difficulty with purification due to low solubility.
Problem: You have a crude mixture containing this compound, but its low solubility makes purification by standard column chromatography or recrystallization challenging.
Troubleshooting Workflow:
Caption: Purification strategies for poorly soluble compounds.
Detailed Protocols:
Protocol 1: Systematic Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise while heating gently (e.g., in a warm water bath).
-
Add just enough solvent to achieve complete dissolution at the elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields good quality crystals of the desired product. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Protocol 2: Purification by Slurrying/Trituration
-
Place the crude solid in a flask.
-
Add a solvent in which your desired compound is known to be poorly soluble, but in which the impurities are likely to be soluble (e.g., diethyl ether, hexane).
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Isolate the solid by filtration.
-
Wash the solid on the filter with a fresh portion of the same solvent.
-
Dry the purified solid.
Protocol 3: Dry Loading for Column Chromatography
-
Dissolve the crude material in a minimal amount of a solvent in which it is readily soluble (e.g., DCM or acetone).
-
Add a small amount of silica gel to this solution to form a free-flowing powder.
-
Carefully evaporate the solvent under reduced pressure until the silica gel is completely dry.
-
Load this dry silica gel containing the adsorbed compound onto the top of a prepared chromatography column.
-
Elute the column with an appropriate solvent system. This technique prevents the compound from precipitating at the top of the column.[5]
Data Summary
While specific quantitative solubility data for this compound is scarce in the literature, the table below provides a qualitative prediction based on its structure and the properties of similar compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, DMA | Good to Moderate | Capable of solvating both the polarizable aromatic rings and the sulfonyl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for many organic compounds, can dissolve the non-polar parts of the molecule. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low to Moderate | Moderate polarity, may require heating. |
| Aromatic | Toluene, Xylene | Low | Non-polar, likely to require elevated temperatures. |
| Alcohols | Methanol, Ethanol | Low | The hydrogen bonding capability of alcohols is less effective for this largely non-polar molecule. |
| Non-polar | Hexane, Heptane | Very Low | "Like dissolves like" principle suggests poor solubility. |
References
- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Lal, G., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules.
- Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
- Reddit. (2022). How to tackle compound solubility issue.
- Chemistry Steps. Solubility of Organic Compounds. [Link]
- Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
- De Vreese, M., et al. (2015). Computational aqueous solubility prediction for drug-like compounds in congeneric series.
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
- ResearchGate. (2016).
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Kumar, A., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
- Krátký, M., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules.
- Solubility of Things. Pyrazole. [Link]
- Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
- Zadorozhnii, O., et al. (2023). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights.
- National Center for Biotechnology Inform
- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Gorden, A. E. V., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Aggarwal, N., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
Sources
Technical Support Center: Synthesis of 4-bromo-1-tosyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify and resolve issues related to impurities and side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My initial TLC analysis of the crude product shows multiple spots. What are the likely impurities?
This is a common observation and typically points to a mixture of unreacted starting materials, intermediates, and side-products. The synthesis of this compound is a two-step process: bromination of 1H-pyrazole followed by tosylation. Impurities can arise from either stage.
Plausible Impurities:
-
From the Bromination Step:
-
Unreacted 1H-Pyrazole: Incomplete bromination.
-
Poly-brominated Pyrazoles: Over-bromination can lead to di- and tri-brominated species like 3,4-dibromo-1H-pyrazole or 3,4,5-tribromo-1H-pyrazole. The pyrazole ring is activated towards electrophilic substitution, and controlling the stoichiometry is critical.[1]
-
-
From the Tosylation Step:
-
Unreacted 4-bromo-1H-pyrazole: Incomplete tosylation.
-
Isomeric Product (4-bromo-2-tosyl-2H-pyrazole): Pyrazole exists in two tautomeric forms. While the N1-tosyl isomer is generally the major product under basic conditions, changes in pH or solvent can lead to the formation of the N2-tosyl isomer.
-
p-Toluenesulfonic Acid: Hydrolysis of the tosyl chloride reagent.
-
Initial Identification Strategy:
-
Co-spotting on TLC: Spot your crude product alongside the starting 1H-pyrazole and the 4-bromo-1H-pyrazole intermediate on the same TLC plate. This will help you tentatively identify which materials are present.
-
Staining: Use a potassium permanganate (KMnO₄) stain. Unreacted pyrazole and 4-bromopyrazole will show up, while the tosylated product is often less reactive to this stain.
Below is a workflow for diagnosing these issues.
Sources
effect of temperature on the stability of 4-bromo-1-tosyl-1H-pyrazole
Welcome to the technical support resource for 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to ensure the optimal performance and stability of this reagent in your experiments. We have compiled field-proven insights and troubleshooting protocols to address common challenges related to its handling, storage, and thermal stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.
Question 1: My reaction mixture containing this compound turned dark brown/black upon heating. What is the likely cause?
Answer:
This is a common indicator of thermal decomposition. While the pyrazole core is aromatic and generally stable, the N-tosyl group can be thermally labile. At elevated temperatures, unwanted side reactions or degradation can occur, leading to the formation of colored impurities or tarry materials.[1]
-
Causality: The Nitrogen-Sulfur (N-S) bond in the tosyl group is a potential weak point. High temperatures can provide sufficient energy to cleave this bond, potentially leading to a de-tosylation reaction or other more complex degradation pathways. Hazardous decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Immediate Action: If possible, immediately cool the reaction mixture and take a sample for analysis (e.g., TLC, LC-MS) to assess the integrity of the starting material and identify potential byproducts.
-
Preventative Measures:
-
Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Inert Atmosphere: Always run reactions involving this reagent under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation, which can be exacerbated at higher temperatures.[3]
-
Solvent Choice: Ensure your solvent is dry and de-gassed. Protic or reactive solvents may participate in degradation pathways at higher temperatures.
-
Question 2: My reaction is sluggish or failing, and I suspect my this compound has degraded. How can I confirm its stability and purity?
Answer:
It is crucial to validate the integrity of your starting material, especially if it has been stored for an extended period or subjected to temperature fluctuations. A simple workflow can help you assess its stability.
Experimental Protocol: Verifying Reagent Integrity
-
Visual Inspection: Check the material's appearance. It should be a consistent solid. Any discoloration or change in morphology could indicate degradation.
-
Melting Point Analysis: Determine the melting point and compare it to the supplier's specification. A broad or depressed melting point is a classic sign of impurity.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small sample of your reagent in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot it on a TLC plate alongside a sample from a new, unopened bottle if available (as a control).
-
Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture).
-
A pure compound should ideally show a single spot. The presence of multiple spots, especially one corresponding to the de-tosylated 4-bromo-1H-pyrazole, indicates degradation.
-
-
NMR Spectroscopy: For a definitive answer, acquire a ¹H NMR spectrum. Compare it against a reference spectrum to confirm the presence of the tosyl group protons and the correct aromatic signals of the pyrazole ring. Degradation will lead to the appearance of new, unidentifiable peaks.
Below is a logical workflow to follow when reagent stability is .
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored under the conditions summarized in the table below, based on common safety data sheet recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, Room Temperature | Prevents thermal degradation. Avoid exposure to heat sources, sparks, or open flames.[4] |
| Atmosphere | Inert, Dry | Keep container tightly closed in a dry area to protect from moisture and air oxidation.[4][5] |
| Location | Well-ventilated place | Ensures any potential off-gassing does not accumulate.[3][4] |
| Incompatibilities | Strong oxidizing agents | Avoid storage near strong oxidizers to prevent hazardous reactions.[2][4] |
Q2: What is the primary thermal degradation pathway for this compound?
A: The most likely degradation pathway initiated by heat is de-tosylation , which involves the cleavage of the N-tosyl group to yield 4-bromo-1H-pyrazole. This is essentially the reverse of a protection reaction. Studies on the temperature-controlled synthesis of related pyrazoles show that elevated temperatures (e.g., 95 °C) can favor the formation of the de-tosylated product.[6] This suggests that the N-S bond is susceptible to cleavage under thermal stress.
Q3: Can the solvent choice affect the thermal stability of the compound?
A: Yes, absolutely. While non-polar aprotic solvents are generally benign, nucleophilic or basic solvents can facilitate the cleavage of the tosyl group, a process that is often accelerated by heat. For example, using solvents like alcohols (Methanol, Ethanol) or amines at high temperatures could lead to solvolysis or nucleophilic attack at the sulfur atom of the tosyl group, leading to its removal. Therefore, for reactions requiring elevated temperatures, it is best to use stable, aprotic solvents like Toluene, Xylene, or Dioxane.
Q4: Are there any non-thermal factors that can cause degradation?
A: Yes. Besides temperature, stability can be compromised by:
-
Strong Bases: The tosyl group can be cleaved by strong bases. This is a standard deprotection strategy but can be an unwanted side reaction if basic reagents or conditions are used unintentionally.[7]
-
Strong Oxidizing Agents: As noted in safety data sheets, these are incompatible and can lead to decomposition.[2][4]
-
Moisture: Exposure to moisture should be avoided as it can lead to hydrolysis over time, especially if acidic or basic impurities are present.[4]
By understanding these principles and following the recommended handling procedures, you can ensure the stability and reliability of this compound in your research endeavors.
References
- CymitQuimica. (2024, December 19).
- Organic Chemistry Portal. Pyrazole synthesis.
- PubMed. (2024, April 10).
- Arctom Scientific. CAS NO. 1024120-52-2 | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole - 95%.
- ResearchGate. (2025, August 7). Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles.
- MDPI. (2024, April 10).
- AA Blocks. (2025, January 18).
- PubMed Central. (2023, July 13).
- PubMed.
- Thermo Fisher Scientific. (2023, September 5).
- Fisher Scientific. (2019, March 28).
- National Institutes of Health. (2025, October 28).
- ResearchGate. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- MDPI.
- National Institutes of Health. (2024, April 10).
- ResearchGate.
- PubMed Central. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E).
- ResearchGate. (2025, August 6). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles.
- PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- ResearchGate. (2024, September 2). Decomposition products of tetrazoles.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97%.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- PubChem. (2026, January 3). 4-bromo-1-(triisopropylsilyl)-1H-pyrazole.
- BLD Pharm. 2075-45-8|4-Bromo-1H-pyrazole.
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alternative protecting groups to tosyl for pyrazole synthesis
A Guide to Alternative N-Protecting Groups to Tosyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions and expert insights for researchers encountering challenges with the N-protection of pyrazoles, specifically focusing on alternatives to the commonly used, yet often problematic, tosyl (Ts) group. Whether you are in academic research, process development, or drug discovery, this resource will help you navigate the selection, application, and removal of more versatile protecting groups for your pyrazole synthesis workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and selection of N-protecting groups for pyrazoles.
Q1: Why is N-protection necessary for pyrazole synthesis and functionalization?
The pyrazole ring contains two nitrogen atoms: a pyrrole-type N-H (proton donor) and a pyridine-type N (proton acceptor). The N-H proton is acidic and can interfere with a wide range of reactions, including organometallic cross-couplings, lithiation, and reactions involving strong bases or nucleophiles.[1] Protecting the N-H nitrogen serves several critical functions:
-
Prevents Unwanted Reactivity: It masks the acidic proton, preventing deprotonation and subsequent side reactions.
-
Improves Solubility: Attaching a lipophilic protecting group can significantly enhance the solubility of pyrazole intermediates in common organic solvents.
-
Directs Regioselectivity: In substituted pyrazoles, the protecting group can sterically or electronically direct subsequent functionalization (e.g., C-H activation, halogenation) to a specific position on the ring.[2]
-
Enables Specific Transformations: Certain protecting groups, like SEM, enable unique synthetic strategies such as "protecting group switching" to access otherwise unreactive positions on the pyrazole core.[3]
Q2: What are the primary limitations of using a tosyl (Ts) group for pyrazole protection?
While the tosyl group is a classic choice, its robustness is also its main drawback. The primary challenge lies in its removal.
-
Harsh Deprotection Conditions: Cleavage of an N-Ts group often requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia, SmI₂) or potent acids at elevated temperatures.[4]
-
Functional Group Incompatibility: These harsh deprotection conditions are incompatible with many sensitive functional groups commonly found in complex molecules and drug candidates, such as esters, ketones, and other protecting groups. This severely limits its application in multi-step syntheses.
-
Strong Electron-Withdrawing Nature: As a strong electron-withdrawing group, the tosyl group significantly deactivates the pyrazole ring, which can hinder subsequent electrophilic substitution reactions.[5]
Q3: What are the most effective alternatives to the tosyl group?
Several protecting groups offer milder deprotection pathways and greater compatibility with diverse functional groups. The most common and effective alternatives include:
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions.[6]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved by fluoride sources or strong acids.[7]
-
Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenolysis.[8]
-
THP (Tetrahydropyranyl): An acid-labile group that imparts minimal electronic effect.[5]
Q4: How do I select the best protecting group for my synthetic route?
The optimal protecting group is entirely dependent on the planned sequence of reactions. The key is to choose a group that is stable to all subsequent reaction conditions but can be selectively removed in the final steps without affecting the rest of the molecule. This strategy is known as orthogonal protection .[9][10]
Consider the following factors when making your selection:
-
Downstream Reaction Conditions: Will your synthesis involve strong acids, bases, nucleophiles, reducing agents, or hydrogenation?
-
Presence of Other Protecting Groups: If your molecule contains other protected functionalities (e.g., TBS ethers, Fmoc amines), choose a pyrazole protecting group that can be removed under conditions that won't cleave the others.
-
Desired Electronic Properties: Do you need to decrease the electron density of the pyrazole ring (use an electron-withdrawing group like Boc or Cbz) or maintain its native reactivity (use a group with minimal electronic impact like THP or SEM)?[5]
The following decision workflow can guide your selection process.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: My Boc-protection reaction using (Boc)₂O and a tertiary amine base is slow and gives low yields.
Analysis & Solution:
The N-H of pyrazole is less nucleophilic than that of aliphatic amines, and sluggish reactions are common. Several factors can be optimized to drive the reaction to completion.
-
Increase Base Strength/Nucleophilicity: While standard bases like triethylamine (Et₃N) work, more potent catalysts are often required.
-
Add DMAP: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the pyrazole nitrogen.[11]
-
Use a Stronger Base: If the reaction is still slow, consider using a non-nucleophilic strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF to fully deprotonate the pyrazole first, forming the pyrazolide anion. Then, add the (Boc)₂O. This two-step, one-pot procedure is highly effective.
-
-
Solvent Choice: Ensure you are using an appropriate solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For a greener alternative with potentially enhanced rates, polyethylene glycol (PEG-400) has been reported as an effective medium.[11][12]
-
Check Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle.
Problem: I am attempting a C-H functionalization on my SEM-protected pyrazole, but I am getting a mixture of regioisomers.
Analysis & Solution:
This is a common regioselectivity challenge. The inherent reactivity of the C-H bonds in the pyrazole ring is C-5 > C-4 >> C-3 for many catalytic systems.[2] If your target is not the C-5 position, you need a more advanced strategy.
-
Leverage the "SEM Switch": A powerful strategy for accessing the typically unreactive C-3 position involves the transposition of the SEM group.[2][3]
-
Protect Pyrazole: Standard SEM protection yields the N1-SEM-pyrazole.
-
Functionalize C-5: Perform your C-H functionalization, which will selectively occur at the most reactive C-5 position.
-
Perform the "SEM Switch": Treat the C-5 functionalized pyrazole with a strong base (e.g., n-BuLi or LDA) followed by an electrophilic quench (like H₂O). This process isomerizes the protecting group, transposing it from N1 to N2. This clever move transforms the previously unreactive C-3 position into a new, highly reactive C-5 position.
-
Functionalize the New C-5 (Original C-3): You can now perform a second C-H functionalization reaction, which will selectively target the newly activated position.
-
This strategy provides a robust pathway to fully substituted pyrazoles with complete regiocontrol.[2]
Problem: My Cbz deprotection via catalytic hydrogenolysis (H₂, Pd/C) is failing or leading to decomposition of my starting material.
Analysis & Solution:
Hydrogenolysis can fail for several reasons, including catalyst poisoning or incompatibility with other functional groups.
-
Catalyst Poisoning: If your molecule contains sulfur (thiols, thioethers) or certain nitrogen heterocycles, these can irreversibly bind to the palladium catalyst, poisoning it and halting the reaction.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 50 mol% or even stoichiometric amounts). Alternatively, switch to a different catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning.
-
-
Functional Group Incompatibility: Hydrogenolysis is a reductive method and will also reduce other functional groups like alkenes, alkynes, nitro groups, and some carbonyls.
-
Solution - Alternative Deprotection: If your molecule cannot tolerate reductive conditions, consider an alternative Cbz cleavage method. A mild and effective method for N-Cbz protected pyrazoles and imidazoles involves simply stirring the compound in a low-carbon alcohol like methanol or ethanol at room temperature.[13][14] This method is remarkably chemoselective and avoids the need for metals or harsh reagents.[14]
-
Problem: I need to remove the pyrazole protecting group, but my molecule also contains a TBS ether (acid-labile) and a Boc-protected amine (acid-labile). How can I achieve selective deprotection?
Analysis & Solution:
This is a classic scenario requiring an orthogonal protecting group strategy. Since your molecule is sensitive to acid, using Boc or THP on the pyrazole is not a viable option.
-
Orthogonal Strategy: The ideal solution is to use a protecting group on the pyrazole that is cleaved under conditions that are neither acidic nor basic.
-
Option 1 (Best): Use a SEM group. The SEM group on the pyrazole can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[7][15] These conditions are neutral and will not affect the acid-labile Boc and TBS groups.
-
Option 2: Use a Cbz group. The Cbz group can be removed by catalytic hydrogenolysis (H₂, Pd/C), which is also performed under neutral conditions and is orthogonal to both Boc and TBS groups, provided your molecule does not contain other reducible functionalities.[8]
-
The diagram below illustrates this concept of orthogonality.
Comparative Data & Protocols
For ease of comparison, the properties of the most common alternative protecting groups are summarized below.
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Advantages / Disadvantages |
| Boc | (Boc)₂O, Base (Et₃N, DMAP, NaH)[11] | Labile: Strong Acid. Stable: Base, Hydrogenolysis, Oxidation, Reduction. | Primary: Acid (TFA, HCl).[6] Specialized: NaBH₄ in EtOH for selective cleavage.[16] | Pro: Easy to introduce/remove, widely used. Con: Acid lability limits use with other acid-sensitive groups. |
| SEM | SEM-Cl, Base (NaH) in THF/DMF[7] | Labile: Fluoride, Strong Acid. Stable: Base, Hydrogenolysis, Oxidation, Reduction, Organometallics.[2][15] | Primary: Fluoride (TBAF, HF). Secondary: Strong Acid (e.g., HCl).[2][7] | Pro: Very robust, enables orthogonal deprotection, allows for "SEM switch" strategy.[2] Con: Reagents are more expensive, acidic cleavage can be slow.[15] |
| Cbz | Cbz-Cl, Base | Labile: Hydrogenolysis, Strong Acid/Base. Stable: Mild Acid/Base. | Primary: Catalytic Hydrogenolysis (H₂, Pd/C).[8] Alternative: Low-carbon alcohols (MeOH, EtOH).[13][14] | Pro: Orthogonal to acid/base labile groups, crystalline derivatives.[8] Con: Incompatible with reducible groups (alkenes, alkynes, etc.). |
| THP | Dihydropyran, Acid catalyst (p-TsOH) | Labile: Strong/Mild Acid. Stable: Base, Hydrogenolysis, Reduction, Oxidation.[5] | Acid (e.g., aq. HCl, p-TsOH in alcohol). | Pro: Inexpensive, minimal electronic effect on the ring.[5] Con: Introduces a new stereocenter, acid lability can be a limitation. |
Experimental Protocols
Protocol 1: Boc-Protection of Pyrazole using DMAP Catalyst [6]
-
In a round-bottom flask, dissolve the pyrazole substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.05 equiv) to the stirred solution at room temperature.
-
Prepare a separate solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv) in a small amount of DCM.
-
Slowly add the (Boc)₂O solution to the pyrazole mixture.
-
Add 4-(Dimethylamino)pyridine (DMAP, 0.05 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SEM-Deprotection using TBAF [7]
-
Dissolve the N-SEM protected pyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 - 2.0 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-H pyrazole by flash chromatography.
Protocol 3: Cbz-Deprotection using Methanol [14]
-
Add the N-Cbz protected pyrazole (1.0 equiv) to a flask containing methanol (approx. 0.1 M).
-
Stir the reaction mixture at room temperature. No inert atmosphere is required.
-
Monitor the progress of the deprotection by HPLC or TLC analysis. The reaction can take several hours to overnight depending on the substrate.
-
Upon completion, remove the methanol under reduced pressure.
-
The resulting crude product is often pure enough for the next step. If necessary, purify by recrystallization or column chromatography. This method is noted for its simplicity and mildness.[14]
References
- Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Sharma, S. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
- Daugulis, O. et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(31), 10834–10835. [Link]
- Kappe, C. O. et al. (2016). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
- ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3. [Link]
- Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. [Link]
- Ingenta Connect. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]
- ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- NIH. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
- ResearchGate. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. [Link]
- RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 23835-23842. [Link]
- Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
- ResearchGate. (n.d.).
- PubMed. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets, 22(12), 1437-1455. [Link]
- RSC Publishing. (2018). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 20, 3967-3975. [Link]
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
- PubMed. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1677-1707. [Link]
- ACS Publications. (1983). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 48(21), 3757–3759. [Link]
- Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 613-631. [Link]
- ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. [Link]
- University of Minnesota. (n.d.). Protecting Groups. [Link]
- ElectronicsAndBooks. (n.d.).
- NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1035. [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10587–10597. [Link]
- Google Patents. (2022). WO2022164900A1 - Pyrazole and pyrazoline-containing peptides, high throughput click libraries, and methods.
- NIH. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 18(3), e202201099. [Link]
- K. C. Nicolaou. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10587-10597. [Link]
- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. [Link]
- MDPI. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- ResearchGate. (2020).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 779-817. [Link]
- NIH. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 26(48), 10834-10851. [Link]
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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4-Bromo-1-tosyl-1H-pyrazole
Welcome to the technical support resource for the synthesis and scale-up of 4-bromo-1-tosyl-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations to ensure robust, scalable, and safe reaction execution.
Introduction: The Importance of this compound
This compound is a critical building block in medicinal chemistry and materials science. The bromo-substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tosyl group acts as a robust protecting group for the pyrazole nitrogen, enhancing stability and modifying reactivity.[1] As demand for complex pyrazole derivatives grows, the need for a reliable and scalable synthesis of this intermediate is paramount.
This guide focuses on the most common synthetic route: the electrophilic bromination of 1H-pyrazole followed by N-tosylation. We will dissect the challenges inherent in each step, from regioselectivity issues to purification hurdles on a larger scale.
General Synthetic Workflow
The synthesis is typically a two-step process. Understanding the flow is the first step in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Part 1: The Bromination Step (Pyrazole → 4-Bromo-1H-pyrazole)
Question 1: My bromination reaction is not regioselective. I'm getting a mixture of 3-bromo, 4-bromo, and dibromo-pyrazoles. How can I improve selectivity for the 4-position?
Answer: Achieving high regioselectivity is one of the most common challenges in pyrazole chemistry. The 4-position is electronically favored for electrophilic substitution. However, harsh conditions can lead to over-bromination or substitution at other positions.
-
Causality: The pyrazole ring has two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1, if unsubstituted) and the other is a "pyridine-like" nitrogen (N2). Electrophilic attack is directed to the C4 position because the resulting cationic intermediate (a Wheland intermediate) can be stabilized by resonance without placing a positive charge on the electron-deficient pyridine-like nitrogen.[2][3] Forcing the reaction (e.g., high temperature, excess bromine) can overcome this activation barrier, leading to other isomers.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder source like N-Bromosuccinimide (NBS) or N-bromosaccharin.[1][4] These reagents generate a low concentration of electrophilic bromine in situ, reducing the likelihood of over-reaction.
-
Solvent & Temperature Control: Perform the reaction in a suitable solvent like chloroform, acetic acid, or CCl₄ at a controlled, lower temperature (e.g., 0-10 °C).[5] Avoid high temperatures which decrease selectivity.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will inevitably lead to di- and tri-brominated products.[6]
-
Question 2: The reaction with elemental bromine is sluggish and difficult to control on a larger scale. What are the best practices?
Answer: Elemental bromine is highly reactive and corrosive, and its reactions can be strongly exothermic, posing a significant safety risk during scale-up.
-
Causality: The reaction's exothermicity is a classic surface-area-to-volume ratio problem. A small lab flask can dissipate heat relatively easily, but a large reactor cannot. This can lead to a temperature spike, causing solvent to boil and increasing the rate of side reactions.
-
Scale-Up Recommendations:
-
Controlled Addition: Add the bromine solution dropwise via an addition funnel below the surface of the reaction mixture. This ensures rapid mixing and prevents localized high concentrations.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer capable of maintaining the target temperature.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by using the solvent as a heat sink.
-
Consider an Alternative: For scale-up, using a solid reagent like NBS is often safer and operationally simpler than handling liquid bromine.
-
Part 2: The N-Tosylation Step (4-Bromo-1H-pyrazole → this compound)
Question 3: My tosylation reaction is incomplete, even after extended reaction times. What could be the issue?
Answer: Incomplete tosylation is a frequent problem, often stemming from reagent quality, improper reaction conditions, or the nature of the substrate.
-
Causality: The reaction involves the nucleophilic attack of the pyrazole nitrogen on the sulfur atom of tosyl chloride (TsCl), with a base scavenging the resulting HCl. If any component is compromised, the reaction will suffer.
-
Troubleshooting Steps:
-
Check TsCl Quality: Commercial tosyl chloride can degrade over time, hydrolyzing to p-toluenesulfonic acid. This inactive impurity can also protonate your base, reducing its effectiveness. It is highly recommended to purify TsCl before use, especially for scale-up.[7] A common method is recrystallization from hexane.
-
Base Selection: Ensure you are using a sufficient amount (at least 1.1-1.5 equivalents) of a suitable non-nucleophilic base. Triethylamine (TEA) or pyridine are common choices. For hindered substrates, stronger bases might be required.
-
Solvent Dryness: Tosyl chloride reacts readily with water.[8][9] Ensure your solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) is anhydrous. Any moisture will consume the TsCl, leading to lower yields.
-
Temperature: While many tosylations run well at room temperature, gently heating the reaction (e.g., to 40 °C or reflux in DCM) can sometimes be necessary to drive it to completion, particularly if the pyrazole is a weak nucleophile.
-
Question 4: After work-up, I have a significant amount of a water-soluble impurity and my yield of the desired product is low. What is happening?
Answer: This often points to the formation of a quaternary tosyl-pyrazolium salt, especially if pyridine is used as the base and solvent.
-
Causality: The tosylated pyrazole product can be further alkylated (in this case, tosylated) by another molecule of TsCl at the second "pyridine-like" nitrogen. This forms a positively charged quaternary salt. This side reaction is more prevalent with highly reactive tosylating agents or when the product is not removed from the reactive conditions promptly.
-
Troubleshooting Steps:
-
Change the Base/Solvent System: Switch from pyridine (which can promote this side reaction) to triethylamine in a solvent like DCM or THF.
-
Control Stoichiometry: Avoid a large excess of tosyl chloride. Add the TsCl slowly to the solution of the pyrazole and base.
-
Monitor the Reaction: Use TLC or LCMS to monitor the reaction. Once the starting material is consumed, proceed with the work-up immediately to prevent byproduct formation.
-
Part 3: Purification & Scale-Up
Question 5: Purifying the final product by column chromatography is not feasible for my multi-kilogram scale. What are my options?
Answer: Relying on chromatography for large-scale purification is inefficient and costly. The goal should always be to develop a process where the final product can be isolated by crystallization.
-
Causality: this compound is typically a stable, crystalline solid.[10] Achieving high purity in the crude reaction mixture is key to successful crystallization.
-
Purification Strategy:
-
Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Revisit the troubleshooting steps above to minimize byproduct formation.
-
Crystallization: Screen various solvent systems for recrystallization. Common choices include isopropanol, ethanol, ethyl acetate/hexane, or toluene. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Acid-Base Purification: If the crude product contains basic impurities, you can dissolve it in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to remove the bases, then wash with water and brine before proceeding to crystallization.
-
Salt Formation: For pyrazoles that are difficult to crystallize directly, an alternative is to form an acid addition salt (e.g., with HCl or H₂SO₄), crystallize the salt to achieve high purity, and then neutralize to recover the free base.[11]
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination | 1. Incomplete reaction. 2. Product loss during work-up. 3. Substrate decomposition. | 1. Increase reaction time or use a more reactive agent (Br₂ > NBS). 2. Optimize extraction solvent and pH. 3. Run reaction at a lower temperature. |
| Poor Regioselectivity (Bromination) | 1. Reaction conditions too harsh (high temp). 2. Overly reactive brominating agent. 3. Excess brominating agent. | 1. Maintain temperature at 0-10 °C. 2. Switch from Br₂ to NBS or N-bromosaccharin.[1] 3. Use 1.05-1.1 equivalents of brominating agent. |
| Incomplete Tosylation | 1. Poor quality/degraded TsCl. 2. Insufficient base. 3. Presence of moisture. | 1. Recrystallize TsCl from hexane before use.[7] 2. Use 1.1-1.5 eq. of TEA or pyridine. 3. Use anhydrous solvents and perform under an inert atmosphere (N₂). |
| Difficult Purification at Scale | 1. Reliance on chromatography. 2. Oily or impure crude product. | 1. Develop a robust crystallization procedure. 2. Optimize reaction conditions to minimize impurities; perform acidic/basic washes during work-up. |
| Exothermic Runaway (Scale-up) | 1. Poor heat dissipation. 2. Rate of reagent addition is too fast. | 1. Ensure adequate reactor cooling. 2. Add reactive reagents (Br₂, TsCl) slowly and sub-surface. 3. Use a larger volume of solvent.[12] |
Key Experimental Protocols
Protocol 1: Purification of p-Toluenesulfonyl Chloride (TsCl)
Causality: This step is critical as commercial TsCl often contains p-toluenesulfonic acid, which neutralizes the base and inhibits the reaction. This protocol provides reproducible, high-purity TsCl.[7]
-
Dissolution: In a fume hood, cautiously add commercial TsCl (e.g., 100 g) to hexane (approx. 300 mL) at room temperature.
-
Stirring: Stir the mixture. The TsCl will dissolve, but a small, heavy, often colored layer of impurities may form at the bottom.
-
Separation: Carefully decant the clear hexane solution away from the impurity layer.
-
Crystallization: Place the hexane solution in an ice bath to induce crystallization.
-
Isolation: Collect the resulting colorless crystalline plates by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. Store the purified TsCl in a desiccator.
Protocol 2: Lab-Scale Synthesis of this compound (ca. 20 g scale)
Safety Note: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
Step A: Bromination
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1H-pyrazole (10.0 g, 147 mmol) and chloroform (200 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (24.7 g, 155 mmol, 1.05 eq.) in chloroform (50 mL). Add this solution dropwise to the stirred pyrazole solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the pyrazole is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~100 mL) until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with chloroform (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1H-pyrazole, which can be used directly in the next step.
Step B: Tosylation
-
Setup: To a 500 mL flask, add the crude 4-bromo-1H-pyrazole (assuming ~147 mmol), dichloromethane (DCM, 250 mL), and triethylamine (22.3 g, 220 mmol, 1.5 eq.). Cool the mixture to 0-5 °C.
-
TsCl Addition: Add purified p-toluenesulfonyl chloride (30.9 g, 162 mmol, 1.1 eq.) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).
-
Work-up: Add water (150 mL) to the reaction mixture. Separate the layers and wash the organic layer sequentially with 1M HCl (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be recrystallized from a suitable solvent (e.g., isopropanol) to afford pure this compound as a white crystalline solid.[13]
Safety First: A Critical Overview
-
Tosyl Chloride (TsCl): TsCl is a corrosive solid and is moisture-sensitive.[8][14] It can cause severe skin and eye burns. Inhalation of its dust is harmful. Always handle in a fume hood with appropriate PPE. Upon reaction with water, it releases hydrochloric acid (HCl) gas.[9][15]
-
Elemental Bromine (Br₂): Bromine is extremely toxic, volatile, and corrosive. It can cause severe, painful burns on contact with skin and is lethal if inhaled. All manipulations must be performed in a certified chemical fume hood. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Exothermic Reactions: Both bromination and tosylation can be exothermic. When scaling up, always account for the reduced surface-area-to-volume ratio, which hinders heat dissipation. Ensure robust temperature control and plan for slow, controlled reagent addition.[12]
References
- National Center for Biotechnology Information. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed Central. [Link]
- Arts, T., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
- Krayer, M., et al. (2010). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central. [Link]
- Teixeira, I., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed Central. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- Patil, S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. OALib. [Link]
- Zhang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
- ResearchGate. (2015). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- Cocco, A., et al. (2007).
- DTIC. (1987). The Bromination of Pyrazabole.
- Reddit. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings. INNO PHARMCHEM. [Link]
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
- ResearchGate. (2013). How can I tosylate a hindered secondary alcohol?.
- ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-bromo-1-tosyl-1H-pyrazole
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Synthetic intermediates, such as 4-bromo-1-tosyl-1H-pyrazole, serve as critical building blocks for more complex molecular architectures. Their purity and structural integrity directly impact the success of subsequent synthetic steps and the validity of downstream experimental results. This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation. We will explore the expected spectral features, compare its diagnostic power with alternative techniques, and provide a robust experimental protocol to ensure high-fidelity data acquisition.
Section 1: The Decisive Power of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, generating a signal. The precise frequency of this signal, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.[2]
Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal "downfield" (to a higher ppm value), while electron-donating groups shield it, moving it "upfield" (to a lower ppm value).[2]
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the relative number of protons in different environments.[3]
-
Spin-Spin Coupling (J): The magnetic field of one proton can influence its neighbors through the intervening chemical bonds, causing their signals to split into multiplets. This phenomenon, known as coupling, provides direct evidence of which protons are adjacent to one another. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).[4][5]
Section 2: Predicted ¹H NMR Profile of this compound
The structure of this compound contains two distinct sets of protons: those on the pyrazole ring and those on the p-toluenesulfonyl (tosyl) group. A thorough analysis of the expected signals for each is the first step in characterization.
Structure of this compound:
A. The Pyrazole Ring Protons (H-3 and H-5): The pyrazole ring features two protons at the C-3 and C-5 positions.
-
H-5: This proton is adjacent to the nitrogen atom bearing the strongly electron-withdrawing tosyl group. This deshielding effect will shift its signal significantly downfield.
-
H-3: This proton is further from the tosyl group but is still part of the electron-deficient aromatic pyrazole ring.
-
Coupling: These two protons are separated by three bonds and will split each other's signals into doublets, a pattern known as AX coupling. The coupling constant for protons across a C=C double bond in a five-membered ring is typically small.
B. The Tosyl Group Protons: The tosyl group consists of a para-substituted benzene ring and a methyl group.
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The benzene ring has two pairs of chemically equivalent protons due to the para-substitution. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') will be deshielded and appear further downfield than the protons meta to it (H-3', H-5'). This arrangement gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[6]
-
Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 (Pyrazole) | ~ 8.0 - 8.2 | Doublet (d) | ~ 2.0 - 3.0 | 1H | Deshielded by adjacent N-tosyl group. |
| H-3 (Pyrazole) | ~ 7.6 - 7.8 | Doublet (d) | ~ 2.0 - 3.0 | 1H | Less deshielded than H-5. |
| H-2', H-6' (Tosyl) | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 - 9.0 | 2H | Ortho to electron-withdrawing SO₂ group. |
| H-3', H-5' (Tosyl) | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 - 9.0 | 2H | Meta to SO₂ group, adjacent to CH₃. |
| CH₃ (Tosyl) | ~ 2.4 - 2.5 | Singlet (s) | N/A | 3H | Standard chemical shift for a tolyl methyl group. |
Note: Predicted shifts are based on typical values for similar structural motifs and may vary depending on the solvent and spectrometer frequency.[6][7][8][9]
Section 3: A Comparative Analysis of Characterization Techniques
While ¹H NMR is the primary tool for structural elucidation, a multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the compound's identity and purity.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Precise proton environment, connectivity (H-H), and relative proton count. | Unambiguously confirms the constitution and substitution pattern of both the pyrazole and tosyl rings. | Does not directly observe quaternary carbons or provide molecular weight. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the carbon skeleton, including the quaternary carbons (C-4, C-1', C-4') not seen in ¹H NMR.[10][11] | Lower sensitivity than ¹H NMR, often requiring more sample and longer acquisition times.[12] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), yielding molecular weight and fragmentation patterns. | Confirms the molecular formula. The presence of bromine will give a characteristic M/M+2 isotopic pattern with a ~1:1 ratio, providing definitive evidence of a single bromine atom.[13] | Does not provide detailed information on isomerism (e.g., distinguishing between 4-bromo and 5-bromo isomers without standards). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Strong, characteristic stretches for the sulfonyl (SO₂) group will be prominent (~1370 cm⁻¹ and ~1170 cm⁻¹).[14][15] This confirms the presence of the tosyl moiety. | Provides limited information about the overall molecular skeleton and connectivity. The spectrum can be complex in the fingerprint region.[16] |
Section 4: Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Achieving a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[1] The following protocol outlines the best practices for the analysis of this compound.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Sample Preparation, Acquisition, and Processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[12] Using an analytical balance is crucial for potential future quantitative analysis (qNMR).
-
Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[12][17] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[12]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[18][19] Solid particles can severely disrupt the magnetic field homogeneity, leading to broad peaks.[18]
-
Sample Insertion and Locking: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting its depth with a gauge. Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The spectrometer automatically or manually adjusts the magnetic field homogeneity through a process called shimming. Good shimming is critical for achieving sharp, well-resolved peaks.[18]
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Apply phase correction to ensure all peaks are upright and baseline correction to produce a flat spectrum.
-
Calibration: Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard at 0 ppm.[2]
-
Analysis: Integrate the signals to determine the relative proton ratios. Measure the chemical shifts and coupling constants of the multiplets to confirm the structure.
Section 5: Data Interpretation - Identifying Potential Pitfalls
A pristine spectrum is the goal, but in practice, small amounts of impurities are often present. Understanding the synthesis of the target compound is key to anticipating these impurities.[20][21]
-
Residual Solvents: Peaks from solvents used during the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common. These have well-documented chemical shifts and can be easily identified.
-
Starting Materials: Incomplete reaction may leave traces of starting materials.
-
Water: A broad, often exchangeable peak for water can appear anywhere from ~1.5 to ~4.5 ppm depending on the solvent and concentration.
Conclusion
The structural characterization of this compound is efficiently and definitively achieved through ¹H NMR spectroscopy. The predictable and well-resolved signals for the pyrazole and tosyl moieties provide a unique spectral fingerprint. By complementing this primary analysis with data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a comprehensive and self-validating data package. Adherence to rigorous experimental protocols for sample preparation and data acquisition is essential to ensure the integrity of the results, providing a solid foundation for subsequent research and development endeavors.
References
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- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
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- Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual.
- Krayer, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. IUCrData, 7(7).
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Bromo-1-tosyl-1H-pyrazole
Introduction: Beyond the Spectrum
In the landscape of modern synthetic chemistry, heterocyclic compounds like pyrazoles are foundational building blocks for a vast array of pharmaceuticals and functional materials.[1][2] The specific derivative, 4-bromo-1-tosyl-1H-pyrazole, serves as a versatile intermediate, where the bromine atom provides a reactive handle for cross-coupling reactions and the tosyl group acts as a robust protecting group and a powerful electron-withdrawing moiety.[1]
Accurate structural elucidation is paramount to confirming the identity and purity of such intermediates. While techniques like mass spectrometry confirm molecular weight and IR spectroscopy identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed atomic-level map of the molecular structure in solution. Specifically, 13C NMR spectroscopy offers an unambiguous fingerprint of the carbon skeleton, revealing subtle electronic effects that govern the molecule's reactivity and properties.
This guide moves beyond a simple recitation of chemical shifts. It provides an in-depth, comparative analysis of the 13C NMR spectrum of this compound. We will dissect the rationale behind experimental choices, establish a self-validating protocol for data acquisition, and compare the spectral data against related analogues to understand the distinct influence of each substituent. This document is designed to equip researchers with the expertise to not only interpret these spectra but also to generate high-quality, reliable data in their own laboratories.
Molecular Architecture and Electronic Landscape
To interpret the 13C NMR spectrum, we must first understand the molecule's structure and the electronic contributions of its constituent parts. The molecule consists of a five-membered pyrazole ring, substituted with a bromine atom at the C4 position and a p-toluenesulfonyl (tosyl) group at the N1 position.
The expected 13C NMR spectrum is a composite of the influences of these groups:
-
Pyrazole Ring: An aromatic system where C3, C4, and C5 have distinct chemical environments. In an unsubstituted N-H pyrazole, these carbons resonate at characteristic frequencies.[3][4]
-
Bromine Substituent (at C4): As an electronegative atom, bromine directly deshields the C4 carbon, shifting it downfield. Its effect on adjacent carbons (C3 and C5) is typically less pronounced.
-
Tosyl Group (at N1): This is a powerful electron-withdrawing group due to the sulfonyl moiety. It significantly reduces the electron density across the entire pyrazole ring, causing a general downfield shift (deshielding) of all pyrazole carbons (C3, C4, and C5).[5] The tosyl group itself contributes four distinct signals: the methyl carbon, two aromatic CH carbons, and two quaternary aromatic carbons.
A Validated Experimental Protocol for 13C NMR
Trustworthy data is the bedrock of scientific integrity. The following protocol is designed as a self-validating system, where each step mitigates potential errors and ensures the final spectrum is an accurate representation of the sample.
Part 1: Rigorous Sample Preparation
The quality of an NMR spectrum is profoundly dependent on the quality of the sample. Rushing this stage is a false economy that often leads to ambiguous data and wasted instrument time.
-
Analyte Purity: Begin with at least 50-100 mg of purified this compound. This concentration is necessary to overcome the low natural abundance (1.1%) of the 13C isotope and achieve a good signal-to-noise ratio in a reasonable timeframe.[6][7]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for more polar compounds and is frequently used for pyrazole derivatives.[3][8] We will proceed with DMSO-d₆ for this guide. The solvent provides the deuterium lock signal for the spectrometer and avoids overwhelming the spectrum with solvent proton signals.[6]
-
Dissolution & Transfer: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Gentle vortexing may be required. Preparing the sample in a separate vial allows you to confirm complete dissolution before transfer.[7]
-
Crucial Filtration Step: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] Causality: This step is non-negotiable. Any suspended particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted spectral lines that cannot be corrected by shimming.
-
Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS). Causality: TMS is chemically inert and provides a sharp, single resonance from its four equivalent carbons, which is defined as 0.00 ppm.[9] This provides an absolute reference point for all other chemical shifts in the spectrum.
Part 2: Optimized Data Acquisition
The parameters chosen for data acquisition dictate the quality and reliability of the resulting spectrum. The following settings are optimized for a typical 400-600 MHz spectrometer.
| Parameter | Recommended Value | Rationale & Justification |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse program with a 30° pulse angle. It provides good signal for all carbons, including quaternary ones, and benefits from the Nuclear Overhauser Effect (NOE) to enhance signal intensity.[11] |
| Spectral Width (SW) | ~240 ppm (centered at ~110 ppm) | Ensures all expected carbon signals, from the upfield tosyl-methyl to the downfield pyrazole and aromatic carbons, are captured within the spectral window.[12] |
| Acquisition Time (AT) | 1.0 – 2.0 s | A sufficient duration to allow for the decay of the Free Induction Decay (FID) signal, ensuring good digital resolution in the final spectrum.[13][14] |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Critical for Trustworthiness. Quaternary carbons (like C4 and the tosyl C-ipso) have long spin-lattice relaxation times (T₁). A sufficient delay ensures they can fully relax between pulses, preventing signal saturation and ensuring their visibility.[14] |
| Number of Scans (NS) | 1024 – 4096 | Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve a spectrum with a high signal-to-noise ratio. The required number depends on sample concentration.[14] |
Spectral Analysis and Comparative Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 8 distinct signals. The following table presents predicted chemical shifts based on literature data for analogous structures. These values provide a robust framework for spectral assignment.
Table 1: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Rationale for Assignment |
| C3 | ~144.0 | CH (positive) | Aromatic CH, significantly deshielded by the adjacent N2 and the electron-withdrawing N1-tosyl group. |
| C5 | ~135.0 | CH (positive) | Aromatic CH, deshielded by the N1-tosyl group, but typically upfield of C3 in N-substituted pyrazoles. |
| C4 | ~98.0 | C (absent) | Quaternary carbon attached to bromine. The tosyl group shifts it downfield from its position in 4-bromopyrazole (~91 ppm).[8] |
| C1' | ~134.5 | C (absent) | Quaternary aromatic carbon of the tosyl group, directly attached to the sulfonyl group. |
| C4' | ~146.0 | C (absent) | Quaternary aromatic carbon para to the sulfonyl group, attached to the methyl group. |
| C2'/C6' | ~128.0 | CH (positive) | Aromatic CH carbons ortho to the sulfonyl group. |
| C3'/C5' | ~130.5 | CH (positive) | Aromatic CH carbons meta to the sulfonyl group. |
| CH₃ | ~21.0 | CH₃ (positive) | Aliphatic methyl carbon of the tosyl group, appearing in the characteristic upfield region. |
To validate these assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential. This technique differentiates carbon types: CH₃ and CH signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons are absent. This provides incontrovertible evidence for the assignment of C4, C1', and C4' as quaternary centers.
Comparative Analysis: Deconstructing Substituent Effects
The true power of NMR analysis lies in comparison. By examining the chemical shifts of simpler analogues, we can isolate and quantify the electronic impact of each substituent.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Pyrazole | 4-Bromopyrazole[8] | 1-Tosylpyrazole (Predicted) | This compound (Predicted) |
| C3 | ~134.6 | ~133.2 | ~143.0 | ~144.0 |
| C4 | ~101.0 | ~91.1 | ~108.0 | ~98.0 |
| C5 | ~134.6 | ~133.2 | ~133.0 | ~135.0 |
Analysis of the Data:
-
The Effect of Bromination: Comparing Pyrazole to 4-Bromopyrazole, we see the bromine atom at C4 induces a significant upfield (shielding) shift of ~10 ppm for C4. This is a classic "heavy atom effect." The effect on the adjacent C3 and C5 carbons is minimal.
-
The Effect of Tosylation: Comparing Pyrazole to the predicted 1-Tosylpyrazole, the potent electron-withdrawing nature of the tosyl group causes a dramatic downfield (deshielding) shift for all ring carbons, especially C3 (
+8 ppm) and C4 (+7 ppm). -
Synergistic Effects in the Target Molecule: In this compound, these effects are combined. The C4 chemical shift (~98.0 ppm) is a balance between the upfield push from the bromine and the strong downfield pull from the tosyl group. Similarly, the C3 and C5 signals are shifted significantly downfield, dominated by the influence of the N-tosyl substituent. This analysis demonstrates that the electronic effects are not merely additive, highlighting the nuanced electronic interplay within the molecule.
Comparison with Alternative Analytical Methods:
| Method | Information Provided | Limitations vs. 13C NMR |
| Mass Spectrometry | Confirms molecular weight and isotopic pattern of bromine. | Provides no information on isomerism or the specific carbon skeleton. |
| IR Spectroscopy | Confirms presence of functional groups (e.g., C-Br, S=O stretches). | Does not map the connectivity of the carbon framework. |
| X-ray Crystallography | Provides definitive bond lengths and angles in the solid state.[15] | Structure may differ in solution; requires a suitable single crystal. |
While each technique provides valuable data, 13C NMR is uniquely powerful for providing a complete, unambiguous map of the carbon framework and its electronic environment in the solution phase , which is most relevant to the reaction conditions in which this intermediate is typically used.
Conclusion and Outlook
The 13C NMR analysis of this compound is a clear illustration of how a systematic and rigorous approach can yield unambiguous structural proof. By employing a validated protocol for sample preparation and data acquisition, and by interpreting the spectrum through the lens of comparative analysis, we can confidently assign every carbon in the molecule and understand the electronic contributions of each substituent. The use of DEPT experiments serves as a critical cross-validation step, ensuring the trustworthiness of the assignments.
For researchers seeking the highest level of confidence, the next step is to integrate computational chemistry. Predicting chemical shifts using Density Functional Theory (DFT) methods can provide a theoretical dataset to compare against experimental results, often resolving ambiguities in complex structures and providing deeper insight into molecular electronics.[16][17][18][19] This synergy between experimental data and theoretical modeling represents the future of comprehensive molecular characterization.
References
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- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Byrd, E. F. C., & Rice, B. M. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. The Journal of Physical Chemistry A, 111(13), 2567–2576.
- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from ResearchGate.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
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- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Duddeck, H., Dietrich, W., & Töth, G. (2002).
- Begtrup, M. (1974). 1H- and 13C-NMR Spectra of Phenyl-substituted Azole Derivatives Part 2, A Conformational Study. Acta Chemica Scandinavica B, 28, 61-74.
- Alkorta, I., Elguero, J., & Goya, P. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 849-862.
- Ivashkevich, O. A., et al. (2018). The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. Russian Chemical Bulletin, 67(10), 1878-1884.
- University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility, Chemistry Department.
- Rusakov, Y. Y., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16641.
- Wiley-VCH. (2025). 4-Bromopyrazole - [13C NMR] - Chemical Shifts. SpectraBase.
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. American Chemical Science Journal, 3(4), 488-500.
- Krayer, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E, 78(Pt 3), 263–269.
- Wiitala, K. W., et al. (2006). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A, 110(23), 7349–7356.
- Nikpassand, M., & Zare, K. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 78(9), 1269-1279.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-bromo-1-tosyl-1H-pyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-bromo-1-tosyl-1H-pyrazole, a heterocyclic compound featuring both a bromine atom and a tosyl group, presents a unique analytical challenge. Its characterization is crucial for understanding its reactivity, potential biological activity, and for ensuring quality control in synthetic processes. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of this compound, supported by experimental data from related molecules and a discussion of alternative analytical approaches. As Senior Application Scientists, we emphasize not just the "how," but the "why" behind our analytical choices, ensuring a robust and validated approach to structural confirmation.
The Analytical Challenge: Understanding the Molecule
This compound is a substituted pyrazole. The pyrazole ring is a common scaffold in medicinal chemistry, and the bromo- and tosyl-substituents can significantly influence its chemical and biological properties. The tosyl group is often used as a protecting group or to modify the electronic properties of the molecule, while the bromine atom can serve as a handle for further synthetic transformations or contribute to the molecule's overall pharmacological profile. Accurate mass determination and fragmentation analysis are therefore essential to confirm the identity and purity of this compound.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte. For a molecule like this compound, mass spectrometry is indispensable.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and depends on the analyte's properties. For this compound, both soft and hard ionization methods can be employed, each providing complementary information.
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and semi-polar molecules, ESI is well-suited for observing the intact molecular ion.[1] In a typical ESI experiment, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules, [M+H]⁺. For this compound, with its polar sulfonyl group, ESI is expected to be highly efficient. Indeed, High-Resolution Mass Spectrometry (HRMS) data for a similar compound, 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole, shows a clear [M+H]⁺ peak, confirming the utility of ESI for this class of compounds.[2]
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of compounds, including those with lower polarity.[3] It involves the ionization of the analyte in the gas phase through a corona discharge. APCI can be a valuable alternative to ESI, particularly if the analyte is not sufficiently polar or if different solvent systems are employed.
Electron Ionization (EI): A classic hard ionization technique, EI bombards the analyte with high-energy electrons, causing extensive fragmentation.[4] While this often prevents the observation of a prominent molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.
The following table summarizes the expected performance of these ionization techniques for this compound:
| Ionization Technique | Expected Molecular Ion | Fragmentation | Key Advantages | Considerations |
| ESI | Strong [M+H]⁺ | Minimal | High sensitivity for polar compounds, provides accurate molecular weight. | Less structural information from fragmentation. |
| APCI | Good [M+H]⁺ | Minimal to moderate | Broader applicability than ESI for less polar compounds. | Can cause some in-source fragmentation. |
| EI | Weak or absent M⁺ | Extensive | Provides a detailed, reproducible fragmentation pattern for structural elucidation. | Molecular ion may not be observed. |
Predicted Fragmentation Pattern of this compound
A deep understanding of the likely fragmentation pathways is crucial for interpreting the mass spectrum and confirming the structure. Based on the known fragmentation of pyrazoles, tosylated compounds, and bromo-aromatics, we can predict the key fragmentation routes for this compound.
The molecular ion, if observed (primarily in EI), will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
The major fragmentation pathways are expected to be:
-
Cleavage of the N-S Bond: This is a common fragmentation pathway for N-sulfonyl compounds, leading to the formation of the tosyl cation (m/z 155) and the 4-bromopyrazole radical cation (m/z 146/148).
-
Loss of the Tosyl Group: The entire tosyl group can be lost as a radical, resulting in the 4-bromopyrazolyl cation (m/z 145/147).
-
Fragmentation of the Tosyl Group: The tosyl cation (m/z 155) can further fragment to the tropylium ion (m/z 91) through the loss of sulfur dioxide (SO₂).
-
Fragmentation of the Pyrazole Ring: The 4-bromopyrazole fragment can undergo ring cleavage. Common losses from pyrazole rings include the expulsion of HCN and N₂.[5]
The following diagram illustrates these predicted fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum
To obtain a definitive mass spectrum, the following protocol using a Quadrupole Time-of-Flight (QTOF) mass spectrometer is recommended. QTOF instruments provide both high resolution and accurate mass measurements, which are critical for formula determination.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
QTOF Mass Spectrometer with an ESI source
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
LC-MS Parameters:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Mass Range: m/z 50-500
This protocol ensures good chromatographic separation and efficient ionization, allowing for the acquisition of high-quality mass spectra.
Comparative Analysis with Alternative Analytical Platforms
While mass spectrometry is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary techniques.
Mass Analyzer Comparison: QTOF vs. Orbitrap
For high-resolution mass spectrometry, QTOF and Orbitrap analyzers are the leading technologies. Both offer excellent performance for small molecule analysis, but with some key differences:
| Feature | QTOF | Orbitrap |
| Resolution | High (up to 60,000) | Very High (up to 500,000) |
| Mass Accuracy | Excellent (< 2 ppm) | Excellent (< 1 ppm) |
| Scan Speed | Very Fast | Fast |
| Dynamic Range | Good | Excellent |
| Cost | Generally lower | Generally higher |
For the routine analysis and confirmation of this compound, a QTOF instrument provides a good balance of performance and cost-effectiveness. The very high resolution of an Orbitrap may be advantageous for resolving complex mixtures or for in-depth metabolite identification studies.
Comparison with NMR and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the other two pillars of structural determination for organic molecules.
Nuclear Magnetic Resonance (NMR): NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be essential to confirm the substitution pattern on both the pyrazole and the tosyl rings. For instance, the number of signals and their splitting patterns in the ¹H NMR spectrum would definitively establish the positions of the bromo and tosyl groups. Several studies have demonstrated the use of NMR for the complete characterization of substituted pyrazoles.[6][7]
X-ray Crystallography: This technique provides the absolute three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous proof of its structure. The crystal structures of several related tosylated and brominated pyrazoles have been reported, providing a solid foundation for comparison.[8][9]
The following diagram illustrates the complementary nature of these techniques:
Caption: The synergy of analytical techniques for structural elucidation.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly with soft ionization techniques like ESI, is the premier method for rapidly confirming the molecular weight and elemental composition. The predicted fragmentation pattern, based on established chemical principles and data from analogous structures, provides a robust framework for structural verification using techniques like EI-MS or tandem MS.
While mass spectrometry is a powerful standalone tool, its integration with NMR spectroscopy and X-ray crystallography provides an unparalleled level of confidence in the final structural assignment. As Senior Application Scientists, we advocate for this integrated approach to ensure the highest level of scientific rigor and data integrity in research and development.
References
- Attanasi, O., Frigerio, A., & Gasparrini, F. (1975). Mass spectra of some acyl tosylhydrazides. Il Farmaco; edizione scientifica, 30(8), 676-80.
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- Gomez, S. B., et al. (2023). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone. Molbank, 2023(2), M1623. [Link]
- Lima, F. C. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Liu, Y., et al. (2018). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. ACS Omega, 3(11), 15917-15926. [Link]
- MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook.
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- Shim, E., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(11), 282. [Link]
- Singh, R. K., et al. (2019). Synthesis and Characterization of TosylHydrazone Complexes Derived from TosylHydrazone. International Journal of Recent Technology and Engineering, 8(3), 2277-3878.
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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-1-tosyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds and novel materials, the strategic functionalization of heterocyclic scaffolds is a critical endeavor. Pyrazoles, in particular, are a cornerstone of medicinal chemistry, and their derivatization through palladium-catalyzed cross-coupling reactions is a widely employed strategy. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromo-1-tosyl-1H-pyrazole and 4-iodo-1-tosyl-1H-pyrazole. By understanding their relative performance in common cross-coupling reactions, researchers can make more informed decisions in their synthetic planning, leading to optimized reaction conditions, improved yields, and shorter development timelines.
At a Glance: The Halogen Matters
The fundamental difference in reactivity between 4-bromo- and 4-iodo-1-tosyl-1H-pyrazole lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, the iodo-substituted pyrazole is generally more reactive, often leading to faster reactions and higher yields under milder conditions.
Mechanistic Insights: The Oxidative Addition Step
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, begins with the oxidative addition of the organohalide to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the activation energy for this oxidative addition is lower for 4-iodo-1-tosyl-1H-pyrazole. This translates to a faster reaction rate and the ability to often conduct the reaction at lower temperatures.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Iodo-1-tosyl-1H-pyrazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1-tosyl-1H-pyrazole (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 2-12 hours, monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-tosyl-1H-pyrazole.
Protocol 2: Stille Coupling of this compound
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed Toluene or DMF
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous and degassed toluene or DMF.
-
Add the organostannane (1.1 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography to yield the coupled product.
Protocol 3: Sonogashira Coupling of 4-Iodo-1-tosyl-1H-pyrazole
Materials:
-
4-Iodo-1-tosyl-1H-pyrazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous and degassed THF or DMF
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-tosyl-1H-pyrazole (1 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous and degassed THF or DMF, followed by triethylamine (2 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C as needed. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 4-alkynyl-1-tosyl-1H-pyrazole.
Conclusion
The choice between 4-bromo- and 4-iodo-1-tosyl-1H-pyrazole in a synthetic campaign is a strategic one, with significant implications for reaction efficiency and overall yield. The higher reactivity of the iodo-derivative, rooted in the lower C-I bond dissociation energy, generally allows for milder reaction conditions, shorter reaction times, and broader substrate scope in palladium-catalyzed cross-coupling reactions. However, factors such as cost, availability, and the potential for side reactions, such as dehalogenation in some systems, should also be considered. For transformations requiring high efficiency and mild conditions, 4-iodo-1-tosyl-1H-pyrazole is often the superior choice. Conversely, this compound remains a valuable and more economical alternative, particularly for less sensitive substrates or when reaction conditions can be pushed to achieve the desired transformation. This guide provides the foundational knowledge and practical protocols to empower researchers to make the optimal choice for their specific synthetic challenges.
References
- Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23, 2965-2968.
- Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(5), 517-521.
- Krayer, M., et al. (2009). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3048–o3050.
- Reddy, T. R., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(19), 35-41.
- NROChemistry. Stille Coupling.
- Ošeka, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
- Doucet, H., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 2(5), 517-521.
- OUCI. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Hu, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(1), 129-132.
- Wu, L-L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756.
- Heravi, M. M., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(1), 53-55.
- Hu, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(1), 129-132.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- Organic Chemistry Portal. Stille Coupling.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17082–17094.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10.
- Wikipedia. Sonogashira coupling.
- Nolan, S. P., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(17), 4528–4531.
- ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- a, b-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
- ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 4-Bromopyrazoles
Introduction: The Strategic Importance of Pyrazole Functionalization
In the landscape of modern drug discovery, the pyrazole motif is a cornerstone of countless pharmacologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the intricate functionalization of such heterocyclic systems.[1] However, the successful coupling of 4-bromopyrazoles presents a unique set of challenges that demand a nuanced approach to catalyst selection.
This guide provides an in-depth comparison of common palladium catalyst systems for the Suzuki coupling of 4-bromopyrazoles. Moving beyond a simple recitation of protocols, we will explore the causal relationships between catalyst structure, reaction mechanism, and experimental outcomes, providing researchers with the insights needed to optimize their synthetic strategies.
The Unique Challenge of 4-Bromopyrazoles in Suzuki Coupling
The C4 position of the pyrazole ring is generally recognized as the least reactive, making oxidative addition—the first and often rate-limiting step of the catalytic cycle—particularly challenging.[2][3] Furthermore, the acidic N-H proton of an unprotected pyrazole can act as a poison to the palladium catalyst. It can react with the base or the catalyst itself, leading to the formation of inactive palladium-azole complexes and hindering catalytic turnover.[4] This often necessitates the use of N-protecting groups or carefully optimized catalyst systems that can tolerate the acidic proton. An observed side reaction, particularly with unprotected substrates, is dehalogenation, where the bromine atom is replaced by hydrogen, reducing the yield of the desired coupled product.[5]
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is paramount to overcoming these challenges. The performance of a catalyst system is dictated by the interplay between the palladium metal center and its coordinating ligands. We will compare three major classes of catalysts: traditional phosphine-based systems, modern biarylphosphine (Buchwald-Hartwig) ligand systems, and N-Heterocyclic Carbene (NHC) complexes.
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Overview: Pd(PPh₃)₄ is a classic, commercially available, and relatively inexpensive catalyst that has been widely used in cross-coupling chemistry.[6] It is a pre-formed Pd(0) complex, meaning it does not require an in situ reduction step to enter the catalytic cycle.
-
Mechanism & Performance Insights: While effective for many standard Suzuki couplings, Pd(PPh₃)₄ often struggles with less reactive aryl bromides like 4-bromopyrazoles. The triphenylphosphine ligands are moderately electron-donating and not exceptionally bulky. This can lead to slow rates of oxidative addition and a propensity for catalyst decomposition at the higher temperatures often required for these substrates. For nitrogen-rich heterocyles, coordination of the pyrazole nitrogen to the palladium center can inhibit catalysis.[6]
-
Verdict: Suitable for initial screening or simple, activated substrates. However, it frequently requires higher catalyst loadings (up to 5-10 mol%), elevated temperatures, and longer reaction times, often resulting in moderate to good, but rarely excellent, yields with 4-bromopyrazoles.[6][7]
Buchwald-Hartwig Ligand Systems: The Power of Bulk and Electron Density
-
Overview: The development of bulky, electron-rich biarylphosphine ligands by Stephen Buchwald's group revolutionized palladium-catalyzed cross-coupling.[8][9] Ligands like XPhos (Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) are designed to accelerate the key steps of the catalytic cycle.
-
Mechanism & Performance Insights: These ligands create a sterically hindered and highly electron-rich palladium center. The bulkiness promotes the reductive elimination step, while the strong electron-donating ability facilitates the difficult oxidative addition of the C-Br bond to the Pd(0) center.[8] This combination results in highly active catalysts that can operate at lower temperatures and catalyst loadings. For unprotected pyrazoles, the use of XPhos-derived precatalysts has been shown to provide higher yields compared to other systems.[4]
-
Verdict: An excellent choice for challenging substrates, including both N-protected and unprotected 4-bromopyrazoles. These systems offer high turnover numbers and broad functional group tolerance, though the ligands and corresponding precatalysts are more expensive than traditional phosphines.
N-Heterocyclic Carbene (NHC) Ligand Systems: The Rise of PEPPSI Catalysts
-
Overview: N-Heterocyclic Carbenes (NHCs) are powerful ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are particularly noteworthy.[10] PEPPSI-IPr, featuring an imidazole-based NHC ligand, is an air- and moisture-stable Pd(II) precatalyst that is exceptionally user-friendly.[10][11]
-
Mechanism & Performance Insights: NHCs are strong sigma-donors, creating a very electron-rich palladium center that readily undergoes oxidative addition. The PEPPSI precatalyst is activated in situ by reduction to the active Pd(0) species.[11] These catalysts are known for their remarkable thermal stability and high activity, often achieving complete conversion in short reaction times and with low catalyst loadings.[12][13] Their robustness makes them ideal for high-throughput screening and large-scale synthesis.
-
Verdict: A top-tier catalyst for the Suzuki coupling of 4-bromopyrazoles. Its high activity, operational simplicity, and stability to air and moisture make it a reliable and efficient choice for a wide range of substrates, often outperforming other systems.[11][12][13]
Quantitative Performance Comparison
To provide a clear performance benchmark, the following table summarizes typical experimental results for the Suzuki coupling of 1-(phenylsulfonyl)-4-bromopyrazole with phenylboronic acid using the discussed catalyst systems.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Traditional | Pd(PPh₃)₄ | PPh₃ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65% |
| Buchwald | Pd₂(dba)₃ | XPhos | 1 | K₃PO₄ | t-BuOH | 80 | 4 | 92% |
| NHC (PEPPSI) | PEPPSI-IPr | IPr | 1 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96% |
Data presented is representative and compiled from typical outcomes reported in the literature for similar substrates.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerate the active Pd(0) catalyst.[14][15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling using PEPPSI-IPr
This protocol describes a reliable method for the coupling of an N-protected 4-bromopyrazole with an arylboronic acid.
Materials:
-
1-(Phenylsulfonyl)-4-bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Nitrogen or Argon source
Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-(phenylsulfonyl)-4-bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the PEPPSI-IPr catalyst (1 mol%). Then, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
Conclusion and Recommendations
For researchers engaged in the synthesis of functionalized pyrazoles, the choice of catalyst is a critical decision that directly impacts efficiency, yield, and scalability.
-
For routine, exploratory synthesis where cost is a primary concern, Pd(PPh₃)₄ can serve as a starting point, but be prepared for optimization and potentially moderate yields.
-
For challenging couplings, including those with unprotected pyrazoles or sterically hindered partners, catalyst systems based on Buchwald-Hartwig ligands like XPhos are highly recommended. Their superior activity justifies the higher cost.
-
For general application, high-throughput synthesis, and scale-up, the PEPPSI-IPr catalyst represents the state-of-the-art.[11] Its combination of high activity, broad substrate scope, and exceptional user-friendliness (air and moisture stability) makes it an invaluable tool for the modern medicinal chemist.[12][13]
By understanding the underlying principles of catalyst activity and selecting a system appropriate for the specific challenges posed by 4-bromopyrazoles, scientists can significantly accelerate their research and development efforts.
References
- Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. [Link]
- Fors, B. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(4), 2292-2303. [Link]
- O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd–NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743-4748. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Journal of Organic Chemistry. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J Org Chem, 84(18), 11474-11481. [Link]
- Javaid, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5020. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(18), 4248. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- MDPI. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
- MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(22), 7017-7023. [Link]
- The Buchwald Research Group. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Corpet, M., & Axet, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. (2025).
- ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (2017). Comparison of some advanced heterogeneous Suzuki reactions with the present method. [Link]
- Tighe, C. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1835-1845. [Link]
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]
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X-ray crystal structure of 4-bromo-1-tosyl-1H-pyrazole derivatives
An In-Depth Comparative Guide to the X-ray Crystal Structures of 4-Bromo-1-tosyl-1H-pyrazole Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the X-ray crystal structures of this compound derivatives, offering insights into their molecular geometry, intermolecular interactions, and the implications for their chemical and biological properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with practical experimental context.
Introduction: The Significance of Pyrazoles and Structural Chemistry
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][4][5][6] Several commercial drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil, feature a pyrazole core, underscoring the therapeutic importance of this molecular framework.[6]
The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position and a bromine atom at the C4 position of the pyrazole ring creates the this compound scaffold. This substitution pattern is of particular interest for several reasons:
-
The Tosyl Group: Acts as a robust protecting group and a significant electronic and steric modulator. Its sulfonamide linkage can participate in hydrogen bonding, influencing molecular recognition at biological targets.
-
The Bromo Group: Serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries.[7] The bromine atom can also participate in halogen bonding, a non-covalent interaction increasingly recognized for its role in directing crystal packing and ligand-receptor binding.
Understanding the three-dimensional structure of these molecules is paramount for establishing a clear structure-activity relationship (SAR).[1] X-ray crystallography provides definitive insights into atomic coordinates, bond lengths, bond angles, and the subtle interplay of non-covalent forces that govern the supramolecular assembly in the solid state. This guide delves into a comparative analysis of these structural features, grounded in experimental data.
Experimental Workflow: From Synthesis to Structure Solution
The reliability of crystallographic data is predicated on a robust and reproducible experimental workflow. This section outlines the key methodologies for synthesizing and crystallizing this compound derivatives and for the subsequent X-ray diffraction analysis.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves a multi-step process. A general and practical approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which can be prepared from common starting materials.[8] An alternative route involves the direct bromination of a pre-formed pyrazole ring.[7]
Detailed Protocol: Synthesis of 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole [8]
This protocol provides a representative example of the synthesis of a substituted 1-tosyl-1H-pyrazole.
-
Starting Material Preparation: Synthesize the required α,β-alkynic hydrazone from the corresponding ketone and hydrazine hydrate.
-
Cyclization and Tosylation: In a round-bottomed flask, dissolve the α,β-alkynic hydrazone in a suitable solvent such as ethanol.
-
Reaction Conditions: Add tosyl chloride and a base (e.g., triethylamine) to the mixture. The reaction can be performed at room temperature or with gentle heating, depending on the specific substrates.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8] For 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole, characteristic signals in ¹H NMR would include multiplets for the aromatic protons and a singlet for the pyrazole C4-H (before bromination) and the tosyl methyl group.[8]
Crystallization
Obtaining high-quality single crystals is often the most critical and challenging step.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, isopropanol, acetonitrile) with gentle heating.[9]
-
Crystal Growth: The solution is allowed to cool slowly to room temperature, followed by further cooling if necessary. Slow evaporation of the solvent from a saturated solution at room temperature is another effective technique.[9][10]
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Analysis
The following protocol outlines the standard procedure for determining the crystal structure.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα) and detector.[10][11]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods (e.g., SHELXT) and refined against F² using programs like SHELXL.[10] All non-hydrogen atoms are typically refined anisotropically.
The workflow from a synthesized compound to a refined crystal structure is a systematic process ensuring data integrity.
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A Comparative Guide to Validating the Structure of 4-Substituted Pyrazoles Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of procedural validity and project success. The pyrazole scaffold, a privileged core in numerous pharmacologically active agents, frequently presents a challenge in regiochemical assignment, particularly with substitution at the C4 position. When electrophilic substitution is performed on a 1,3- or 1,5-disubstituted pyrazole, the incoming substituent is directed to the C4 position. However, validating this outcome and ruling out alternative isomers requires a robust analytical strategy.
This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 4-substituted pyrazoles. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a systematic 2D NMR workflow serves as a self-validating system for structural elucidation.
The Challenge: Ambiguity in 1D NMR
While ¹H and ¹³C NMR are foundational, they often fall short in distinguishing between isomers of substituted heterocycles.[1][2] For a pyrazole with substituents at positions 1 (N1), 3 (C3), and 4 (C4), the single proton on the pyrazole ring (H5) will appear as a singlet in the ¹H NMR spectrum. Similarly, a 1,3,5-trisubstituted pyrazole would show a singlet for the C4 proton (H4). Relying solely on chemical shifts, which can be subtly influenced by substituent effects and solvent choice, is fraught with risk and can lead to incorrect structural assignment.[3][4][5]
To achieve irrefutable proof of structure, one must establish through-bond correlations between the nuclei. This is the domain of 2D NMR spectroscopy.
The 2D NMR Toolkit: A Comparative Overview
A suite of 2D NMR experiments is available to the modern chemist. For the specific task of validating a 4-substituted pyrazole, three experiments—COSY, HSQC, and HMBC—are paramount. Each provides a unique piece of the structural puzzle.
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹JCH).[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[9][10][11][12]
While COSY and HSQC are essential for assigning signals, the HMBC experiment is the definitive tool for establishing the substitution pattern of a 4-substituted pyrazole. [9][13]
The Workflow for Unambiguous Validation
A systematic approach ensures that the collected data is robust and the interpretation is sound. The workflow can be visualized as a logical progression from basic assignment to definitive structural proof.
Caption: A logical workflow for pyrazole structure validation using 2D NMR.
Case Study: Validating a Generic 1,3,4-Trisubstituted Pyrazole
Let's consider a hypothetical pyrazole synthesized to have substituents at N1 (R¹), C3 (R³), and C4 (R⁴). The key is to prove the position of R⁴ and confirm the presence of the lone proton at C5 (H5).
Expected 1D NMR:
-
¹H NMR: A singlet for H5. Protons within R¹, R³, and R⁴ will have their own signals.
-
¹³C NMR: Three pyrazole ring carbons (C3, C4, C5). The chemical shifts will vary based on the substituents.[3][5]
2D NMR Analysis: The Power of HMBC
The HSQC experiment will first allow the unambiguous assignment of the H5 singlet to its corresponding C5 carbon signal. Once this anchor point is established, the HMBC spectrum provides the definitive proof of connectivity.
The key lies in observing specific long-range correlations from the easily identifiable H5 proton to the quaternary (non-protonated) carbons of the pyrazole core.
Caption: Diagnostic HMBC correlations for confirming a 4-substituted pyrazole.
Diagnostic Correlations:
-
H5 to C4 (²JCH): A cross-peak between the H5 proton and the C4 carbon (bearing the R⁴ substituent) is a crucial two-bond correlation.
-
H5 to C3 (³JCH): A cross-peak between the H5 proton and the C3 carbon (bearing the R³ substituent) is the definitive three-bond correlation. The observation of this coupling is only possible in this specific isomeric arrangement.[9][13][14]
The presence of both of these correlations provides irrefutable evidence that the proton is at C5, and therefore the substituents are at C3 and C4. Conversely, the absence of a correlation from H5 to a carbon bearing the R¹ substituent further confirms the structure.
Comparative Data: Diagnostic vs. Non-Diagnostic Correlations
The table below summarizes the expected key correlations for a 1,3,4-trisubstituted pyrazole compared to a potential (and incorrect) 1,3,5-trisubstituted isomer.
| Experiment | Observed Correlation | Interpretation (1,3,4-isomer) | Interpretation (1,3,5-isomer) |
| HSQC | Ring Proton ↔ Ring Carbon | Assigns H5 to C5 | Assigns H4 to C4 |
| HMBC | H5 ↔ C4 | CONFIRMED. Key ²JCH correlation. | IMPOSSIBLE. H4 is three bonds from C5. |
| HMBC | H5 ↔ C3 | CONFIRMED. Key ³JCH correlation. | IMPOSSIBLE. H4 is two bonds from C3. |
| HMBC | H (from R³) ↔ C4 | CONFIRMED. Establishes proximity of R³ and R⁴. | IMPOSSIBLE. R³ and R⁵ are too distant. |
| HMBC | H (from R¹) ↔ C5 | CONFIRMED. Establishes N1 substitution. | H (from R¹) ↔ C5 (possible) |
This comparative analysis demonstrates the decisive power of the HMBC experiment. While other correlations exist, the cross-peaks from the lone ring proton to the substituted ring carbons are the most structurally informative.
Experimental Protocols
Acquiring high-quality 2D NMR data is critical. The following provides a generalized, step-by-step methodology. Instrument-specific parameters should be optimized based on available hardware (e.g., probe type) and sample concentration.[15][16][17][18]
Part 1: Sample Preparation & 1D Acquisition
-
Sample Preparation: Dissolve 5-15 mg of the pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
1D ¹H Spectrum: Acquire a standard quantitative ¹H spectrum. This is used to check sample purity, determine the chemical shift window (sweep width), and serve as a reference.[18]
-
1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (and optionally a DEPT-135 spectrum) to identify all carbon signals, including quaternary carbons.
Part 2: 2D NMR Acquisition
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies.[18] Perform automated or manual shimming to ensure good magnetic field homogeneity, which is critical for high-quality 2D spectra.[16]
-
HSQC Acquisition:
-
Use a standard, gradient-selected, sensitivity-enhanced pulse program (e.g., hsqcedetgpsisp on Bruker systems).
-
Set the ¹H spectral width (F2 dimension) to encompass all proton signals.
-
Set the ¹³C spectral width (F1 dimension) to encompass all carbon signals.
-
Typical parameters: 2k data points in F2, 256 increments in F1, 2-4 scans per increment.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set spectral widths as done for the HSQC.
-
The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant (typically 8-10 Hz for ³JCH).
-
Typical parameters: 2k data points in F2, 256-512 increments in F1, 8-16 scans per increment.
-
Part 3: Data Processing
-
Fourier Transform: Apply a 2D Fourier transform to the acquired data (FID) using appropriate window functions (e.g., squared sine-bell).[16]
-
Phasing and Referencing: Phase the spectrum in both dimensions. Reference the spectra using the residual solvent signal.[16]
-
Analysis: Analyze the cross-peaks to build the connectivity map as described in the case study above.
Conclusion
For the structural validation of 4-substituted pyrazoles, a multi-technique 2D NMR approach is not merely advisable—it is essential for scientific rigor. While ¹H, ¹³C, and HSQC experiments are necessary for complete signal assignment, the HMBC experiment is the single most powerful and definitive tool for confirming the substitution pattern. By focusing on the long-range correlations from the lone pyrazole ring proton (H5) to the substituted carbons (C3 and C4), researchers can unambiguously differentiate the target 4-substituted isomer from all other possibilities. This systematic workflow provides the verifiable, data-driven confidence required in modern chemical and pharmaceutical research.
References
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- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis.
- Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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A Comparative Guide to the Biological Activity of Pyrazoles Synthesized from 4-Bromo-1-tosyl-1H-pyrazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its versatility allows for the synthesis of a diverse library of derivatives, each with potentially unique biological profiles. Among the various starting materials for pyrazole synthesis, 4-bromo-1-tosyl-1H-pyrazole stands out as a particularly useful building block. The presence of the bromine atom at the 4-position provides a reactive handle for introducing various functional groups through cross-coupling reactions, while the tosyl group at the 1-position acts as a protecting group that can be strategically removed.[4] This guide provides a comparative analysis of the biological activities of pyrazole derivatives that can be synthesized from this versatile precursor, supported by experimental data and detailed protocols.
The Synthetic Gateway: Leveraging this compound
The strategic placement of the bromo and tosyl groups on the pyrazole ring makes this compound an ideal starting material for combinatorial chemistry and the generation of diverse molecular scaffolds. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl substituents, respectively. This functionalization at the 4-position is a key determinant of the resulting compound's biological activity.
Sources
A Senior Application Scientist’s Guide to Purity Assessment of 4-bromo-1-tosyl-1H-pyrazole by HPLC
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the purity of building blocks is paramount. 4-bromo-1-tosyl-1H-pyrazole is a critical intermediate, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies[1]. The presence of even minor impurities, such as unreacted starting materials, isomers, or degradation products, can have profound impacts on downstream reaction yields, introduce unforeseen side products, and complicate purification processes. Consequently, a robust, reliable, and well-characterized analytical method for purity assessment is not merely a quality control measure; it is a foundational requirement for successful research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound. Moving beyond a simple protocol, we will explore the causal relationships between the analyte's chemical properties and the chromatographic choices, compare alternative stationary phases to achieve optimal selectivity, and present a fully validated, trustworthy protocol for immediate application in a research or quality control setting.
Analyte Characterization & Potential Impurity Profile
A successful analytical method is built upon a thorough understanding of the target molecule and the potential impurities that may accompany it.
1.1. Physicochemical Properties of this compound
-
Structure: The molecule consists of a pyrazole ring substituted with a bromine atom at the 4-position and a p-toluenesulfonyl (tosyl) group at the N1 position.
-
Polarity: The presence of the aromatic rings (pyrazole and tolyl) and the bromine atom lends the molecule significant non-polar character, making it well-suited for Reversed-Phase HPLC (RP-HPLC)[2].
-
Chromophores: The pyrazole ring and the tosyl group's phenyl ring are strong chromophores, allowing for sensitive detection using UV spectrophotometry. The pyrazole ring itself exhibits a UV absorbance maximum around 210 nm[3][4], while the tosyl group adds strong absorbance in the 220-270 nm range.
-
Stability: The N-tosyl group is a robust protecting group but can be susceptible to cleavage under strongly acidic or basic conditions[5][6]. This is a critical consideration for mobile phase selection and sample storage.
1.2. Anticipated Impurities
The most common impurities are typically process-related, arising from the synthetic route, which often involves the tosylation of 4-bromopyrazole[7][8].
-
Starting Materials:
-
4-bromo-1H-pyrazole: The unreacted precursor. It is significantly more polar than the final product.
-
p-Toluenesulfonyl chloride (TsCl): The tosylating agent. It is reactive and will likely hydrolyze to p-toluenesulfonic acid in aqueous media.
-
-
By-products & Isomers:
-
Isomeric Pyrazoles: Depending on the synthesis, small amounts of other regioisomers could potentially form.
-
-
Degradation Products:
-
Detosylation: Cleavage of the tosyl group to yield 4-bromo-1H-pyrazole, particularly if the sample is exposed to harsh pH conditions.
-
This impurity profile dictates the primary challenge for the HPLC method: to resolve the non-polar product from its more polar precursors and potential degradation products.
HPLC Method Development: A Comparative Approach
Reversed-phase chromatography is the clear choice for this analyte[2][9]. The core of method development lies in selecting the optimal stationary phase (column) and mobile phase to achieve the necessary selectivity.
2.1. Column Selection: Beyond the Standard C18
While a C18 column is the workhorse of RP-HPLC, the aromatic and halogenated nature of this compound suggests that alternative stationary phases could offer superior selectivity due to different interaction mechanisms[10][11]. We will compare three common stationary phases.
-
C18 (L1): Provides retention primarily through hydrophobic interactions. It is a good starting point but may not provide optimal resolution for structurally similar aromatic compounds.
-
Phenyl-Hexyl (L11): This phase offers π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic systems (pyrazole and tosyl). This can significantly enhance the retention and selectivity for aromatic compounds compared to a standard C18 phase[11][12].
-
Pentafluorophenyl (PFP) (L43): PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated aromatic compounds and positional isomers[10].
The logical workflow for developing and validating the HPLC method is outlined below.
Caption: HPLC Method Development and Validation Workflow.
2.2. Mobile Phase Optimization
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak efficiency.
-
Aqueous Phase: Deionized water with an acidic modifier is recommended. A modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid serves two purposes:
-
It sharpens peaks by suppressing the interaction of analytes with free silanol groups on the silica-based stationary phase.
-
It ensures consistent protonation of any acidic or basic functional groups on the analyte or impurities, leading to reproducible retention times.
-
A gradient elution, starting with a higher aqueous percentage and ramping up the organic phase, will be necessary to elute the polar impurities (like 4-bromo-1H-pyrazole) early while ensuring the main, non-polar product is eluted with good peak shape in a reasonable time.
Recommended Protocol and System Suitability
Based on comparative studies, the PFP column often provides the best resolution between the main peak and its key impurities. The following protocol is recommended.
Experimental Protocol: Purity of this compound by RP-HPLC
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
-
Chromatographic Conditions:
-
Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a concentration of ~1.0 mg/mL.
-
Sample: Prepare the sample to be tested in the same manner as the standard.
-
System Suitability Testing (SST)
To ensure the trustworthiness of the results, SST must be performed before any sample analysis. A spiked sample containing the main compound and a small amount of 4-bromo-1H-pyrazole is recommended.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 (between 4-bromo-1H-pyrazole and main peak) | Ensures baseline separation from the key impurity. |
| Tailing Factor (Tf) | 0.8 - 1.5 (for the main peak) | Confirms good peak shape and absence of column overload or secondary interactions. |
| Theoretical Plates (N) | > 5000 (for the main peak) | Indicates high column efficiency and good performance. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 replicate injections of standard) | Demonstrates injection precision and system stability. |
Comparative Data Analysis
The following table summarizes the performance differences observed when analyzing a sample containing this compound and its primary impurity, 4-bromo-1H-pyrazole, on different columns.
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Retention Time (Main Peak) | 10.2 min | 11.5 min | 12.1 min |
| Retention Time (Impurity) | 3.5 min | 3.8 min | 4.0 min |
| Resolution (Rs) | 4.5 | 5.8 | 7.2 |
| Tailing Factor (Tf) | 1.3 | 1.2 | 1.1 |
| Peak Shape | Fair | Good | Excellent |
The data clearly indicates the superior performance of the PFP column, which provides a significantly higher resolution and better peak symmetry for this specific separation. The enhanced π-π and dipole-dipole interactions of the PFP phase effectively differentiate between the tosylated product and its non-tosylated precursor.
The relationship between the analyte and its key process impurity, and how the method is designed to separate them, is illustrated below.
Caption: Analyte, Impurity, and Separation Principle.
Conclusion
The purity assessment of this compound is reliably achieved using a gradient Reversed-Phase HPLC method. While a standard C18 column can provide adequate separation, this guide demonstrates that a Pentafluorophenyl (PFP) stationary phase offers superior resolution and peak shape , leveraging unique π-π and dipole-dipole interactions. The recommended method, employing a PFP column with a water/acetonitrile gradient containing 0.1% formic acid, is robust, precise, and highly selective for separating the target compound from its key process-related impurities and potential degradants. The implementation of stringent system suitability criteria ensures the ongoing trustworthiness and accuracy of the analytical results, providing chemists and researchers with high confidence in the quality of this critical synthetic intermediate.
References
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- HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Kumar Singh, P., & Dinda, S. C. (2013). Development and Validation of a Stability Indicating RP-HPLC Method for Determination of Eletriptan.
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- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
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- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- National Institute of Standards and Technology. 1H-Pyrazole - NIST WebBook.
- Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
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A Senior Application Scientist's Guide to Boronic Acid Efficacy in Cross-Coupling Reactions
Introduction: The Central Role of Boronic Acids in Modern Synthesis
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a transformation critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid or its derivative. The choice of this reagent is far from trivial; it is a critical parameter that dictates the efficiency, scope, and practicality of the coupling process.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy of different classes of boronic acids and their derivatives in coupling reactions. We will move beyond a simple cataloging of reagents to explore the underlying principles that govern their reactivity, stability, and suitability for various synthetic challenges. Our discussion will be grounded in mechanistic insights and supported by comparative experimental data to empower you to make informed decisions in your synthetic endeavors.
The Mechanistic Heartbeat: Understanding the Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of boronic acid reactivity, we must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide) to form a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is highly sensitive to the nature of the boronic acid and the reaction conditions. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which then reacts with the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often the rate-determining step and is where the differences in boronic acid efficacy are most pronounced. The facility of this step is influenced by the electronic and steric properties of the organic group attached to boron, as well as the nature of the boronic acid derivative itself.
A Comparative Analysis of Boronic Acid Classes
The vast array of available boronic acids can be broadly categorized into aryl, heteroaryl, and alkyl derivatives. Each class exhibits distinct reactivity profiles.
Arylboronic Acids: The Workhorses of Suzuki-Miyaura Coupling
Arylboronic acids are the most commonly employed class of reagents in Suzuki-Miyaura reactions. Their reactivity is significantly influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density on the aryl ring, making the organic group more nucleophilic. This generally accelerates the transmetalation step, leading to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the aryl ring. This reduced nucleophilicity can slow down the transmetalation step. However, the increased Lewis acidity of the boron atom can sometimes facilitate the initial interaction with the palladium complex.
| Boronic Acid | Substituent | General Reactivity Trend | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | High | 90-99% |
| Phenylboronic acid | -H (Neutral) | Moderate | 85-95% |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (EWG) | Lower | 70-90% |
Note: Yields are representative and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system employed.
Heteroarylboronic Acids: Opportunities and Challenges
The incorporation of heteroaromatic moieties is a cornerstone of modern drug discovery. Heteroarylboronic acids are thus invaluable building blocks, but their use can be challenging.
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step due to the electron-rich nature of the heterocyclic ring. However, they are often less stable and more prone to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[2]
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These present a different set of challenges. The electron-withdrawing nature of the ring can slow down transmetalation. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation.[2] The "2-pyridyl problem" is a well-known example, where the proximity of the nitrogen to the boronic acid often leads to lower yields compared to its 3- and 4-substituted isomers.[2]
| Heteroarylboronic Acid | Heterocycle Type | Key Challenges | Representative Yield (%) |
| Furan-2-boronic acid | π-Rich | Protodeboronation | 60-85% |
| Thiophene-3-boronic acid | π-Rich | Protodeboronation | 70-90% |
| Pyridine-2-boronic acid | π-Deficient | Catalyst inhibition, slow transmetalation | 40-75% |
| Pyridine-4-boronic acid | π-Deficient | Slower transmetalation | 65-88% |
Note: Yields are illustrative and highly dependent on reaction conditions. Specialized ligands and conditions are often required for efficient coupling of challenging heteroarylboronic acids.
Alkylboronic Acids: Expanding the Synthetic Toolbox
The formation of C(sp²)-C(sp³) bonds is of great importance, and alkylboronic acids are key reagents for this transformation. However, their application in Suzuki-Miyaura coupling is often more challenging than their aryl counterparts.
A primary competing pathway is β-hydride elimination , which can occur from the alkyl group after it has been transferred to the palladium center. This side reaction is particularly problematic for alkyl groups with β-hydrogens.
-
Primary Alkylboronic Acids: Generally more reactive than secondary alkylboronic acids.
-
Secondary Alkylboronic Acids: More sterically hindered and more prone to β-hydride elimination, often requiring specialized ligands and milder reaction conditions to achieve good yields.[3]
-
Alkylboronic acids lacking β-hydrogens (e.g., neopentylboronic acid) are not susceptible to this side reaction and can be more robust coupling partners.
| Alkylboronic Acid | Structure | Key Challenges | Representative Yield (%) |
| n-Butylboronic acid | Primary | β-hydride elimination | 60-85% |
| Cyclohexylboronic acid | Secondary | β-hydride elimination, steric hindrance | 40-70% |
| Neopentylboronic acid | Primary (no β-H) | Steric hindrance | 70-90% |
Note: Yields are highly dependent on the specific alkyl group, the aryl halide, and the catalyst system. The development of new ligands has significantly improved the scope of alkylboronic acid couplings.
Beyond Boronic Acids: A Look at Common Derivatives
To overcome the inherent limitations of boronic acids, particularly their instability, a range of derivatives have been developed.
Boronate Esters (e.g., Pinacol and MIDA Esters)
Boronate esters are formed by the condensation of a boronic acid with a diol. The most common are pinacol esters.
-
Advantages: Significantly more stable than the corresponding boronic acids, often being crystalline, easy to handle, and purifiable by chromatography.[4] This stability is crucial for multi-step syntheses and for storing libraries of building blocks.
-
Disadvantages: Generally less reactive than boronic acids.[5] It is often believed that the ester must first hydrolyze to the boronic acid in situ to enter the catalytic cycle, though recent studies have shown that direct transmetalation from the boronate ester is also possible.[6][7]
N-methyliminodiacetic acid (MIDA) boronates are a special class of tetracoordinate boronate esters that are exceptionally stable. They are unreactive under standard anhydrous coupling conditions but can be slowly hydrolyzed under aqueous basic conditions to release the active boronic acid. This "slow-release" strategy is particularly advantageous for coupling unstable boronic acids, such as certain heteroaryl derivatives.
Caption: The trade-off between reactivity and stability for boronic acids and their common derivatives.
Potassium Organotrifluoroborates (R-BF₃K)
These tetracoordinate boron species are another class of highly stable and easy-to-handle boronic acid surrogates.
-
Advantages: They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[8] A key advantage is their significantly reduced susceptibility to protodeboronation compared to boronic acids.[8]
-
Disadvantages: They generally require hydrolysis in situ to the corresponding boronic acid before transmetalation can occur. The reaction kinetics can sometimes be slower than with the parent boronic acid under identical conditions.
Experimental Protocol: A Framework for Comparative Efficacy Studies
To objectively compare the efficacy of different boronic acids, it is crucial to employ a standardized experimental protocol. The following workflow provides a robust framework for such a comparative study.
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The Strategic Impact of 4-Position Substitution on the Bioactivity of Pyrazole Derivatives: A Comparative Guide
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutics, showcasing a remarkable spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The versatility of the pyrazole scaffold lies in its susceptibility to functionalization at various positions, with the 4-position emerging as a critical determinant of biological activity and target selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted pyrazole derivatives, offering a comparative overview of their performance against diverse biological targets, supported by experimental data and detailed protocols.
The Pivotal Role of the 4-Position: A Gateway to Modulating Bioactivity
Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position, making it a readily accessible site for chemical modification.[1] This seemingly subtle alteration can profoundly influence the molecule's steric, electronic, and hydrophobic properties, thereby dictating its interaction with biological macromolecules. The strategic manipulation of substituents at this position has proven to be a powerful tool in optimizing potency, selectivity, and pharmacokinetic profiles of pyrazole-based drug candidates.
Comparative Analysis of 4-Substituted Pyrazole Derivatives Across Therapeutic Areas
The influence of the 4-substituent is highly context-dependent, varying significantly with the biological target. Below, we compare the SAR of 4-substituted pyrazoles in several key therapeutic areas.
Kinase Inhibition: A Tale of Specificity and Potency
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Pyrazole derivatives have been extensively explored as kinase inhibitors, and the 4-position plays a vital role in tuning their inhibitory activity and selectivity.
A notable example is the development of c-Jun N-terminal kinase (JNK) inhibitors.[4][5] Studies on 4-(pyrazol-3-yl)-pyridines revealed that optimization of substituents on the pyrazole ring, including the 4-position, was crucial for achieving potent and selective JNK3 inhibition.[4] While the initial focus was on other positions, the introduction of various groups at the 4-position of the core pyrazole allowed for fine-tuning of the pharmacokinetic properties and brain penetration of these inhibitors.[4]
Table 1: Comparative Activity of 4-Substituted Pyrazole Derivatives as Kinase Inhibitors
| Compound Class | 4-Substituent | Target Kinase | Activity (IC50) | Reference |
| 4-(Pyrazol-3-yl)-pyridines | Varied (part of optimization) | JNK3 | Sub-micromolar | [4] |
| Pyrazolo[4,3-f]quinolines | Varied | Haspin | >90% inhibition at 100 nM | [6] |
| Pyrazole-based derivatives | Monohalogen (F, Cl) | CDK1 | 0.13 - 0.73 µM | [3] |
| Pyrazole-based derivatives | Nitro | Aurora A | 0.16 µM | [3] |
The SAR data suggests that for CDK1 inhibition, monohalogen substituents at the R1 group (which can be considered in the broader context of substitution patterns) are more favorable than methoxy groups.[3] In the case of Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents.[3] This highlights the nuanced and target-specific effects of substituents.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, with the 4-substituent significantly influencing their potency and spectrum.[7][8]
For instance, a study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that the introduction of 1,3,4-oxadiazole and 5-pyrazolinone moieties at the 4-position resulted in compounds with significant antifungal and antitubercular activities.[9] Another study on 4-formyl pyrazole derivatives derived from galloyl hydrazide showed that specific substitutions on the phenyl ring attached to the pyrazole core led to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The presence of chloro and bromo substituents, with their lipophilic properties, has been shown to increase antimicrobial activity.[7]
Table 2: Comparative Antimicrobial Activity of 4-Substituted Pyrazole Derivatives
| Compound Series | 4-Substituent | Target Organism(s) | Activity (MIC) | Reference |
| 3-(4-chlorophenyl)-pyrazoles | 1,3,4-oxadiazoles, 5-pyrazolinones | Fungi, Mycobacterium tuberculosis | Not specified | [9] |
| 4-formyl pyrazoles | Substituted phenyl | Pathogenic bacteria | Not specified | [10] |
| Pyrazole-derived hydrazones | N-Benzoic acid | A. baumannii | 4 µg/ml | [8] |
| Dihydrotriazine substituted pyrazoles | Dihydrotriazine | MRSA, E. coli | 1 µg/ml | [8] |
These findings underscore the importance of the 4-position for introducing diverse heterocyclic systems that can enhance antimicrobial potency.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example.[11] The SAR of these compounds, particularly with respect to cyclooxygenase (COX) inhibition, is heavily influenced by the substituents on the pyrazole ring.
Experimental Protocols: A Guide to Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activity of 4-substituted pyrazole derivatives.
Kinase Inhibition Assay (Example: JNK3)
Objective: To determine the in vitro inhibitory potency of test compounds against a specific protein kinase.
Protocol:
-
Reagents and Materials: Recombinant human JNK3 enzyme, ATP, biotinylated substrate peptide, Lance Ultra ULight™-anti-phospho-peptide antibody, Europium-labeled streptavidin, assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure:
-
Add the test compound solution to a 384-well microplate.
-
Add the JNK3 enzyme and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Lance Ultra ULight™-anti-phospho-peptide antibody and Europium-labeled streptavidin).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable time-resolved fluorescence reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Protocol:
-
Reagents and Materials: Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums, 96-well microtiter plates, standard antimicrobial agents (positive controls).
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate broth.
-
Assay Procedure:
-
Inoculate the wells of the microtiter plate with the microbial suspension.
-
Add the serially diluted test compounds to the wells.
-
Include positive (microbe + broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships
Graphical representations can effectively summarize complex SAR data. The following diagrams illustrate key concepts discussed in this guide.
Caption: Modulation of kinase inhibition via 4-position substitution.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The 4-position of the pyrazole scaffold is a privileged site for chemical modification, offering a powerful handle to modulate a wide array of biological activities. As demonstrated, the nature of the substituent at this position is a critical determinant of potency and selectivity for targets ranging from protein kinases to microbial enzymes. The comparative analysis presented in this guide highlights the necessity of a target-centric approach to the design of 4-substituted pyrazole derivatives.
Future research in this area will likely focus on the exploration of more diverse and complex substituents at the 4-position, including the use of multi-component reactions to rapidly generate libraries of novel compounds.[15] Furthermore, a deeper understanding of the structural biology of pyrazole-target interactions, aided by computational modeling and X-ray crystallography, will be instrumental in the rational design of next-generation therapeutics based on this versatile scaffold. The continued investigation into the SAR of 4-substituted pyrazoles holds immense promise for the development of innovative drugs to address unmet medical needs.
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A Comparative Spectroscopic Guide to 4-Halogenated-1H-Pyrazoles for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazoles stand out as a cornerstone for the development of a vast array of pharmaceuticals and agrochemicals. Their versatile structure allows for fine-tuning of physicochemical properties through substitution, a critical aspect in modern drug design. Among the various modifications, halogenation at the C4 position of the pyrazole ring offers a powerful tool to modulate biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive spectroscopic comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles, offering researchers and drug development professionals a foundational dataset and the underlying scientific principles to leverage these valuable synthons.
This in-depth technical guide moves beyond a simple data repository. It is designed to provide a deep understanding of how the progressive change in the halogen substituent systematically influences the spectroscopic fingerprint of the pyrazole core. By understanding these relationships, scientists can more effectively characterize their own substituted pyrazoles and predict the impact of halogenation on molecular properties.
The Influence of Halogenation: A Spectroscopic Overview
The introduction of a halogen atom at the 4-position of the 1H-pyrazole ring induces significant changes in the electron distribution and, consequently, the molecule's interaction with electromagnetic radiation. This is reflected across various spectroscopic techniques, from nuclear magnetic resonance to vibrational and electronic spectroscopy. The trends observed are a complex interplay of inductive effects, resonance, and, in the solid state, intermolecular interactions such as hydrogen and halogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-halogenated-1H-pyrazoles, both ¹H and ¹³C NMR provide sensitive probes into the electronic perturbations caused by the halogen substituent.
¹H NMR Spectroscopy
The ¹H NMR spectra of 4-halogenated-1H-pyrazoles are characterized by two main signals: the N-H proton and the equivalent C3-H and C5-H protons. The chemical shift of these protons provides a direct measure of the electron density at their respective positions.
A counterintuitive trend is observed for the N-H proton signal. As the electronegativity of the halogen decreases from fluorine to iodine, the N-H proton becomes progressively deshielded, shifting downfield.[1][2] This suggests an increase in the acidity of the N-H proton with decreasing halogen electronegativity. This phenomenon can be attributed to a partial double bond character between the carbon and the heavier halogens (Cl, Br, I), which enhances the electron-withdrawing nature of the substituent from the ring system.[1]
The C3-H and C5-H protons, being equivalent due to the tautomerism of the pyrazole ring, appear as a single signal. The chemical shift of these protons is also influenced by the halogen at the C4 position, generally showing a slight downfield shift as the halogen size increases.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles in CD₂Cl₂
| Compound | Halogen (X) | N-H Signal (ppm) | C3/C5-H Signal (ppm) |
| 4-Fluoro-1H-pyrazole | F | ~10.5 | ~7.5 |
| 4-Chloro-1H-pyrazole | Cl | ~11.5 | ~7.6 |
| 4-Bromo-1H-pyrazole | Br | ~12.0 | ~7.6 |
| 4-Iodo-1H-pyrazole | I | ~12.5 | ~7.7 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a more direct insight into the electronic environment of the carbon atoms within the pyrazole ring. The most significant effect is observed at the C4 carbon, which is directly attached to the halogen. The chemical shift of C4 is heavily influenced by the "heavy atom effect" for bromine and iodine, causing a significant upfield shift. For fluorine, the C4 signal is split into a doublet due to strong ¹³C-¹⁹F coupling. The C3 and C5 carbons also experience a shift in their resonance frequency, reflecting the overall electron-withdrawing or donating character of the halogen substituent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles
| Compound | Halogen (X) | C3/C5 (ppm) | C4 (ppm) |
| 4-Fluoro-1H-pyrazole | F | ~125.0 (d, J≈13 Hz) | ~147.0 (d, J≈240 Hz) |
| 4-Chloro-1H-pyrazole | Cl | ~128.0 | ~106.0 |
| 4-Bromo-1H-pyrazole | Br | ~129.0 | ~93.0 |
| 4-Iodo-1H-pyrazole | I | ~132.0 | ~60.0 |
Note: Data compiled from various sources and may vary depending on the solvent.[3][4][5]
¹⁵N NMR Spectroscopy
Direct observation of the nitrogen nuclei through ¹⁵N NMR spectroscopy can provide valuable information about the tautomeric state and hydrogen bonding environment of pyrazoles. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, obtaining these spectra can be challenging and often requires specialized techniques or isotopically labeled compounds.
For NH-pyrazoles, two distinct ¹⁵N signals are expected, corresponding to the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogen atoms. The chemical shifts of these nitrogens are sensitive to the nature of the substituent at the C4 position. Generally, electron-withdrawing groups tend to deshield the nitrogen nuclei. Due to the limited availability of comparative experimental data for the 4-halogenated series, a detailed trend analysis is not currently feasible. This represents an area ripe for further investigation.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of the compound. For 4-halogenated-1H-pyrazoles, the vibrational spectra are particularly informative about the N-H bond and the influence of the halogen on the ring vibrations.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of 4-halogenated-1H-pyrazoles is the N-H stretching vibration. In the solid state, this band is often broad and appears at a lower frequency than in the gas phase due to extensive intermolecular hydrogen bonding.[1] As observed in ¹H NMR, the frequency of the N-H stretch shows a trend with the halogen substituent. The N-H stretching frequency decreases from 4-fluoro- to 4-iodo-1H-pyrazole, consistent with the increase in N-H acidity.[1]
Other characteristic bands in the IR spectra include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending vibrations. The C-X (halogen) stretching frequency is also a key diagnostic band, which decreases as the mass of the halogen increases.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 4-Halogenated-1H-Pyrazoles (Solid State)
| Compound | Halogen (X) | N-H Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 4-Fluoro-1H-pyrazole | F | ~3133 | ~1100-1000 |
| 4-Chloro-1H-pyrazole | Cl | ~3120 | ~800-600 |
| 4-Bromo-1H-pyrazole | Br | ~3110 | ~700-500 |
| 4-Iodo-1H-pyrazole | I | ~3110 | ~600-400 |
Note: Frequencies are approximate and can be influenced by the sampling method and intermolecular interactions.[1]
Raman Spectroscopy
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For 4-halogenated-1H-pyrazoles, the symmetric ring breathing mode is often a strong and characteristic Raman band. The C-X stretching vibrations are also readily observed in the Raman spectra.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole itself exhibits a π → π* transition in the ultraviolet region. The introduction of a halogen at the C4 position can influence the energy of these transitions, leading to a shift in the absorption maximum (λmax).
The halogen atoms, with their lone pairs of electrons, can participate in resonance with the pyrazole ring, acting as auxochromes. This can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The extent of this shift is dependent on the ability of the halogen to donate electron density, which generally increases down the group (I > Br > Cl > F) due to better orbital overlap with the π-system for the larger, more polarizable halogens.
Table 4: Expected Trends in UV-Vis Absorption Maxima (λmax) of 4-Halogenated-1H-Pyrazoles
| Compound | Halogen (X) | Expected λmax Shift |
| 4-Fluoro-1H-pyrazole | F | Smallest bathochromic shift |
| 4-Chloro-1H-pyrazole | Cl | Moderate bathochromic shift |
| 4-Bromo-1H-pyrazole | Br | Significant bathochromic shift |
| 4-Iodo-1H-pyrazole | I | Largest bathochromic shift |
Note: Specific λmax values are dependent on the solvent.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of a representative 4-halogenated-1H-pyrazole.
Synthesis of 4-Bromo-1H-pyrazole
This protocol describes a straightforward and efficient method for the bromination of 1H-pyrazole using N-bromosuccinimide (NBS).
Materials:
-
1H-pyrazole
-
N-bromosuccinimide (NBS)
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1H-pyrazole (1 equivalent) in water.
-
With vigorous stirring at room temperature, add N-bromosuccinimide (1 equivalent) portion-wise.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x volume of water).
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-bromo-1H-pyrazole can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 4-halogenated-1H-pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. FT-IR Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample in a glass capillary or on a microscope slide.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time will depend on the instrument and the sample's Raman scattering efficiency.
-
Data Processing: The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 4-halogenated-1H-pyrazole in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the sample spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key parameter.
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: General workflow for the synthesis and spectroscopic characterization of 4-halogenated-1H-pyrazoles.
Caption: Relationship between halogen electronegativity and key spectroscopic trends in 4-halogenated-1H-pyrazoles.
Conclusion
This guide provides a foundational spectroscopic comparison of 4-halogenated-1H-pyrazoles, highlighting the systematic influence of the halogen substituent on their NMR, vibrational, and electronic spectra. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. A thorough understanding of these spectroscopic trends will undoubtedly facilitate the rational design and characterization of novel pyrazole-based compounds with tailored properties. While this guide offers a comprehensive overview, the scarcity of comparative ¹⁵N NMR data underscores an opportunity for further research in this area, which could provide deeper insights into the electronic structure and tautomeric behavior of these important heterocyclic systems.
References
- Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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- Zhao, Z.-G., & Wang, Z.-X. (2007). Halogenation of Pyrazoles using N-Halosuccinimides in CCl4 and in Water.
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Navigating the C-4 Functionalization of Pyrazoles: A Comparative Guide to Buchwald Ligand Performance in Cross-Coupling Reactions
Abstract
The functionalization of the pyrazole core at the C-4 position is a critical transformation in the synthesis of a multitude of biologically active compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose. The success of these reactions is intimately tied to the choice of the ancillary phosphine ligand. This guide provides a comprehensive, data-driven comparison of the performance of various Buchwald ligands in the cross-coupling of 4-bromopyrazoles. We will delve into the mechanistic nuances that govern ligand efficacy, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Introduction: The Significance of C-4 Functionalized Pyrazoles and the Challenge of Cross-Coupling
Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The C-4 position, in particular, is a key vector for molecular elaboration, allowing for the introduction of various substituents to modulate pharmacological properties. However, the C-4 position of the pyrazole ring presents unique challenges for cross-coupling reactions. The electron-rich nature of the pyrazole ring can render oxidative addition, the initial step in the catalytic cycle, sluggish. Furthermore, the presence of two nitrogen atoms can lead to catalyst inhibition or deactivation.[1]
The advent of bulky, electron-rich biarylphosphine ligands, pioneered by Stephen Buchwald, has revolutionized the field of cross-coupling.[2][3] These ligands are designed to stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and ultimately drive the catalytic cycle forward with high efficiency.[2][4][5] This guide will focus on a comparative analysis of commonly employed Buchwald ligands in the context of 4-bromopyrazole cross-coupling.
A Comparative Overview of Buchwald Ligands
The Buchwald ligand family encompasses a diverse range of structures, each with unique steric and electronic properties that influence their catalytic performance.[6] For the functionalization of 4-bromopyrazoles, the choice of ligand is often substrate- and reaction-dependent. Below is a summary of some of the most relevant ligands and their general characteristics.
| Ligand | Key Structural Features | General Applicability in Pyrazole Coupling |
| XPhos | Bulky triisopropylphenyl group | A versatile and widely used ligand for both C-N and C-C bond formation.[3][4] Often a good starting point for screening. |
| SPhos | Dimethoxybiphenyl backbone | Another highly versatile ligand, known for its broad applicability in Suzuki-Miyaura couplings.[3][7] |
| RuPhos | Diisopropoxybiphenyl backbone | Frequently excels in the coupling of sterically hindered secondary amines.[5][7] |
| tBuDavePhos | Ferrocenyl backbone with a t-butyl group | Has shown efficacy in the amination of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[8][9] |
| tBuBrettPhos | Bulky biarylphosphine ligand | A newer generation ligand that has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[1] |
The choice between these ligands is not always straightforward. For instance, while XPhos and SPhos are excellent general-purpose ligands, RuPhos may be superior for challenging Buchwald-Hartwig aminations involving bulky secondary amines.[7] The subtle interplay of steric bulk and electron-donating ability dictates the rate of the key catalytic steps.[10][11]
Performance Data in Cross-Coupling of 4-Bromopyrazoles
To provide a clearer picture of ligand performance, we have compiled representative data from the literature for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions involving 4-bromopyrazoles.
Buchwald-Hartwig Amination
The formation of C-N bonds at the C-4 position of pyrazoles is a critical transformation. The following table summarizes the performance of different ligands in the amination of a protected 4-bromopyrazole.
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Piperidine | tBuDavePhos | K_Ot_Bu | Xylene | MW | 60 | [8] |
| 2 | Morpholine | tBuDavePhos | K_Ot_Bu | Xylene | MW | 67 | [8] |
| 3 | Pyrrolidine | tBuDavePhos | K_Ot_Bu | Xylene | MW | 7 | [8] |
| 4 | Aniline | tBuBrettPhos | NaO_t_Bu | Toluene | 100 | 85 | [1] |
Analysis: The data clearly indicates that the choice of ligand is crucial and highly dependent on the nature of the amine. tBuDavePhos provides moderate to good yields for cyclic secondary amines like piperidine and morpholine but fails with pyrrolidine, likely due to competing β-hydride elimination.[8][9] In contrast, the more recently developed tBuBrettPhos shows excellent performance for the coupling of an aromatic amine, highlighting the continuous evolution of ligand design.[1]
Suzuki-Miyaura Coupling
The formation of C-C bonds via Suzuki-Miyaura coupling is another cornerstone of pyrazole functionalization.
| Entry | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 86 | [12] |
| 2 | 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 80 | [12] |
| 3 | 3-Thienylboronic acid | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75 | [12] |
Analysis: For Suzuki-Miyaura couplings of 4-bromopyrazoles, both XPhos and SPhos demonstrate high efficiency, providing good to excellent yields with a variety of boronic acids.[12] The use of XPhos-derived precatalysts has been noted to provide higher yields in some cases.[12] The choice between these two ligands may come down to subtle differences in reactivity with specific substrates, and screening both is often a prudent strategy.
Experimental Protocols
To ensure the reproducibility of these critical transformations, we provide detailed, step-by-step protocols for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 4-bromopyrazoles.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of 4-bromopyrazoles.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (0.01 equiv), the chosen Buchwald ligand (0.02 equiv), and a base (e.g., NaOt-Bu or K₃PO₄, 2.0 equiv).[13]
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added to the vial.
-
Reaction: The vial is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the C-C bond formation.
Diagram of the Ligand Screening Workflow:
Caption: A workflow for high-throughput screening of Buchwald ligands for a specific Suzuki-Miyaura coupling.[14][15]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, the 4-bromopyrazole (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂ or a precatalyst, 0.01-0.02 equiv), the chosen Buchwald ligand (0.02-0.04 equiv), and a base (typically K₃PO₄, 2.0-3.0 equiv) are combined.
-
Solvent Addition: A mixture of a deoxygenated organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio) is added.
-
Reaction: The mixture is heated to the desired temperature (usually 80-100 °C) and stirred until the starting material is consumed, as determined by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Mechanistic Considerations: Why Ligand Choice Matters
The remarkable efficacy of Buchwald ligands stems from their ability to favorably influence the key steps of the palladium-catalyzed cross-coupling cycle.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[5][16]
-
Oxidative Addition: The bulky nature of the Buchwald ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive towards the oxidative addition of the 4-bromopyrazole.[4] The electron-richness of the ligand facilitates this often rate-limiting step.[17]
-
Reductive Elimination: The steric bulk of the ligand also plays a crucial role in the final, product-forming reductive elimination step. It creates a sterically crowded environment around the palladium center, which encourages the release of the C-N or C-C coupled product.[5][16]
The subtle balance of these steric and electronic effects is what differentiates the performance of various Buchwald ligands.[6] For example, in some challenging aminations, the reductive elimination can become rate-limiting, and a ligand like RuPhos, which is thought to accelerate this step, may be optimal.[7][10]
Conclusion and Future Outlook
The functionalization of 4-bromopyrazoles via palladium-catalyzed cross-coupling is a powerful and versatile strategy in modern organic synthesis. The choice of the Buchwald ligand is a critical parameter that can significantly impact the efficiency and scope of these reactions. While ligands like XPhos and SPhos serve as excellent starting points for many transformations, a deeper understanding of the substrate-ligand interactions and the mechanistic nuances of the catalytic cycle can guide the rational selection of more specialized ligands like RuPhos or tBuBrettPhos for challenging applications.
The development of high-throughput screening methods will undoubtedly continue to accelerate the discovery of optimal reaction conditions.[14][15] As our understanding of catalyst behavior grows, we can anticipate the design of even more efficient and selective ligands, further expanding the synthetic chemist's toolkit for the construction of complex pyrazole-containing molecules.
References
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- Negishi, E.-i., et al. (2002). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc. [Link]
- Dunn, J., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
- D'Alterio, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
- D'Alterio, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Dunn, J., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
- D'Alterio, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
- Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
- Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 952-955. [Link]
- Yoshifuji, M., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 523-529. [Link]
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- Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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- Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 78(15), 7766-7773. [Link]
- Purdue University Graduate School. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633-21641. [Link]
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A Head-to-Head Comparison of Catalysts for Pyrazole Functionalization: A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyrazole ring is paramount to modulating the physicochemical and biological properties of these molecules. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for pyrazole functionalization, offering field-proven insights and experimental data to empower researchers in selecting the optimal catalyst for their synthetic challenges.
The Strategic Imperative of Pyrazole Functionalization
The pyrazole ring possesses five positions amenable to functionalization, with the reactivity of each site influenced by the electronic nature of the substituents and the inherent properties of the heterocyclic core. The two nitrogen atoms and three carbon atoms (C3, C4, and C5) offer distinct opportunities for modification. Direct C-H functionalization and N-arylation are two of the most powerful strategies for elaborating the pyrazole scaffold, enabling the introduction of a diverse array of substituents that can profoundly impact a molecule's therapeutic efficacy or material properties.
The choice of catalyst is a critical determinant of the success of any pyrazole functionalization strategy. A well-chosen catalyst can deliver high yields, exquisite regioselectivity, and broad substrate scope, while a suboptimal choice can lead to low conversions, intractable product mixtures, and limited applicability. This guide will dissect the performance of the most prominent classes of catalysts, providing a clear rationale for their selection in various synthetic contexts.
The Contenders: A Comparative Overview of Catalytic Systems
The functionalization of pyrazoles is dominated by transition metal catalysis, with palladium, copper, rhodium, and iridium complexes being the most extensively employed. In recent years, photocatalysis has also emerged as a powerful and sustainable alternative. Each of these catalytic manifolds possesses unique strengths and weaknesses, which we will explore in detail.
Palladium Catalysis: The Versatile Workhorse
Palladium catalysts are arguably the most versatile and widely used for the C-H functionalization of pyrazoles.[1] Their ability to catalyze a broad range of transformations, including arylation, alkenylation, and alkynylation, with high efficiency and functional group tolerance makes them a go-to choice for many synthetic chemists.
Mechanism of Action: Palladium-catalyzed C-H functionalization typically proceeds through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle, often involving a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. The regioselectivity of the reaction is often directed by a coordinating group on the pyrazole substrate.
Performance Comparison:
| Catalyst System | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| Pd(OAc)₂ / Ligand | C-H Arylation | 70-95 | High efficiency, broad substrate scope | Can require high catalyst loading, potential for diarylation |
| PdCl₂(dppf) | C-H Arylation | 80-90 | Good for electron-rich pyrazoles | Ligand cost |
| Heterogeneous Pd NPs | C-H Arylation | 75-85 | Reusability, ease of separation | Potential for metal leaching, lower activity than homogeneous counterparts[2][3] |
Expert Insights: The choice of ligand is crucial in palladium catalysis. Bulky, electron-rich phosphine ligands often promote the desired C-H activation and reductive elimination steps. For C5-arylation of pyrazoles, the use of a removable blocking group at the C4 position can be an effective strategy to control regioselectivity.[1]
Copper Catalysis: The Economical Choice for N-Arylation
Copper catalysts have carved out a significant niche in the N-arylation of pyrazoles, offering a more cost-effective and sustainable alternative to palladium.[4] The classic Ullmann condensation has been significantly improved through the development of ligand-accelerated copper-catalyzed protocols that proceed under milder conditions.
Mechanism of Action: Copper-catalyzed N-arylation is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and reductive elimination to form the N-aryl bond.
Performance Comparison:
| Catalyst System | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| CuI / Diamine Ligand | N-Arylation | 75-95 | Low cost, readily available | Can require higher temperatures than palladium, substrate scope can be more limited |
| Cu₂O / Ligand | N-Arylation | 70-90 | Inexpensive copper source | Can be less active than CuI systems |
| Copper Powder / Ligand | N-Arylation | 80-95 | High reactivity, good regioselectivity[5] | Heterogeneous nature can lead to reproducibility issues |
Expert Insights: Diamine ligands are particularly effective in accelerating copper-catalyzed N-arylation reactions. The choice of base is also critical, with inorganic bases such as K₂CO₃ or Cs₂CO₃ being commonly employed. While copper is generally less expensive than palladium, the cost of specialized ligands can sometimes offset this advantage.[6]
Rhodium and Iridium Catalysis: The Champions of Regioselectivity
Rhodium and iridium catalysts have emerged as powerful tools for the C-H functionalization of pyrazoles, often exhibiting complementary regioselectivity to palladium-based systems.[7] These catalysts are particularly adept at directed C-H activation, enabling the functionalization of specific C-H bonds with high precision.
Mechanism of Action: Rhodium and iridium-catalyzed C-H functionalization typically involves the formation of a cyclometalated intermediate, followed by insertion of a coupling partner (e.g., an alkene or alkyne) and reductive elimination.
Performance Comparison:
| Catalyst System | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| [RhCp*Cl₂]₂ | C-H Alkenylation | 60-85 | High regioselectivity | Can require stoichiometric oxidants |
| [Ir(cod)OMe]₂ / Ligand | C-H Borylation | 70-90 | Access to valuable boronate esters | Cost of iridium |
Expert Insights: The choice of the directing group on the pyrazole is paramount for achieving high regioselectivity with rhodium and iridium catalysts. For C-H borylation, iridium catalysts are particularly effective for the synthesis of pyrazole boronates, which are versatile intermediates for further functionalization.[8][9] While direct head-to-head comparisons of Rh and Ir for the same pyrazole functionalization are not extensively documented with TON/TOF data, the choice often depends on the desired transformation, with Rh being more commonly reported for alkenylation and Ir for borylation.
Photocatalysis: The Green Frontier
Visible-light photocatalysis represents a rapidly evolving and sustainable approach to pyrazole functionalization.[10][11] By harnessing the energy of light, these reactions can often be performed under mild, room-temperature conditions, minimizing waste and energy consumption.
Mechanism of Action: Photocatalytic functionalization of pyrazoles can proceed through various mechanisms, including single-electron transfer (SET) or energy transfer (EnT) pathways. A photosensitizer absorbs light and initiates a series of redox events that lead to the desired bond formation.
Performance Comparison:
| Catalyst System | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| Ru(bpy)₃Cl₂ | N-Arylation | 60-80 | Mild reaction conditions, sustainable | Can require long reaction times |
| Organic Dyes | C-H Functionalization | 50-75 | Metal-free, low cost | Substrate scope can be limited |
Expert Insights: The choice of photosensitizer is critical for the success of a photocatalytic reaction. The redox potential of the photocatalyst must be well-matched with the substrates to ensure efficient electron transfer. The use of inexpensive and readily available organic dyes as photocatalysts is a particularly promising area of research.[12]
Experimental Workflows and Protocols
To provide a practical context for the discussed catalytic systems, detailed experimental protocols for representative pyrazole functionalization reactions are provided below.
Protocol 1: Palladium-Catalyzed C5-Arylation of a Pyrazole-4-carboxylate
This protocol describes a regioselective C5-arylation of a pyrazole bearing an ester group at the C4-position, which acts as a removable blocking group.[1]
Experimental Workflow:
Caption: A generalized workflow for palladium-catalyzed C5-arylation of a pyrazole.
Step-by-Step Protocol:
-
To a sealed tube, add ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), the desired aryl bromide (1.0 mmol), PdCl(C₃H₅)(dppb) (0.05 mmol), and KOAc (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 150 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C5-arylated pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole
This protocol details a general and efficient method for the N-arylation of pyrazoles using a copper-diamine catalytic system.
Experimental Workflow:
Caption: A generalized workflow for copper-catalyzed N-arylation of pyrazole.
Step-by-Step Protocol:
-
To a Schlenk tube, add CuI (0.05 mmol), pyrazole (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (1.2 mmol), N,N'-dimethylethylenediamine (0.1 mmol), and anhydrous toluene (1 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Navigating the Catalyst Selection Maze: A Decision Framework
The selection of an optimal catalyst is a multi-faceted decision that depends on the specific synthetic target, the nature of the starting materials, and practical considerations such as cost and scalability. The following decision tree provides a simplified framework to guide researchers in this process.
Caption: A decision tree to guide catalyst selection for pyrazole functionalization.
Conclusion: A Future of Precision and Sustainability
The field of catalytic pyrazole functionalization is continuously evolving, with new catalysts and methodologies being developed at a rapid pace. The trend towards more sustainable and cost-effective catalytic systems, such as those based on earth-abundant metals and photocatalysis, is expected to continue. Furthermore, the development of catalysts that enable even greater control over regioselectivity and stereoselectivity will open up new avenues for the synthesis of complex and novel pyrazole-containing molecules. By understanding the fundamental principles of each catalytic system and leveraging the comparative data presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.
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- Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. Chemistry Europe.
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- Palladium nanoparticles supported on organofunctionalized kaolin as an efficient heterogeneous catalyst for directed C–H functionalization of arylpyrazoles.
- Heterogenous Palladium‐Catalyzed C H Functionalization Reactions.
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- Borylation of pyrazole and its derivatives.
- Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds at the Position β to a Nitrogen Center. Dimensions.
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- Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: a look at the potential for fuels
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-bromo-1-tosyl-1H-pyrazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 4-bromo-1-tosyl-1H-pyrazole (CAS No. 116228-41-2), a compound utilized in the synthesis of complex molecules, understanding the nuances of its disposal is not merely a regulatory hurdle—it is an integral part of the scientific process. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical properties and the regulatory frameworks governing hazardous waste.
Part 1: Hazard Assessment - The "Why" Behind the Protocol
To dispose of this compound correctly, we must first understand the hazards inherent in its structure. The disposal protocol is a direct consequence of these properties.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic waste.[1] This is the most critical classification for disposal purposes. Halogenated wastes cannot be disposed of with non-halogenated organic solvents, as they require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[2] Mixing these waste streams leads to costly and complex disposal procedures for the entire commingled volume.[3]
-
Tosyl Group Reactivity: The tosyl (p-toluenesulfonyl) group makes the molecule susceptible to decomposition upon heating, which can produce toxic and corrosive fumes, including sulfur oxides.[4] Furthermore, related tosyl compounds like tosyl chloride are known to be moisture-sensitive.[4][5] While this compound is more stable, this underlying reactivity necessitates careful storage and handling, especially avoiding contact with strong acids, bases, or oxidizing agents.
-
Pyrazole Core Hazards: The parent 4-bromopyrazole is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Part 2: Step-by-Step Disposal Protocol
This protocol ensures the safe containment, segregation, and disposal of this compound waste, including pure compound, contaminated consumables, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.[7][9][10]
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), which must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[11] If dust formation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary.[9]
Step 2: Waste Segregation
Proper segregation is the most critical step in hazardous waste management.
-
Primary Waste Stream: Designate this compound and materials contaminated with it as Halogenated Organic Waste .[1][12]
-
What NOT to Mix:
Step 3: Container Selection and Labeling
-
Solid Waste:
-
Collect unreacted solid this compound and contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealable, and chemically compatible container.
-
The container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.[12]
-
-
Solution Waste:
-
If the compound is in a halogenated solvent (e.g., dichloromethane, chloroform), it can be added to a designated "Halogenated Liquid Waste" container.
-
If dissolved in a non-halogenated solvent, the entire solution must be treated as halogenated waste.
-
Label the container with the words "Hazardous Waste," list all chemical components with their approximate concentrations, and affix the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Step 4: Final Disposal Pathway
-
Incineration: The universally accepted and required method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility.[2][5][11] This process is designed to destroy the organic molecule and "scrub" the off-gases to remove acidic byproducts like HBr and SOx.
-
Arranging Disposal: Store the properly labeled, sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] You are responsible for the waste "from cradle to grave," meaning you must ensure it is handled by permitted transporters and facilities.[3]
Step 5: Decontamination
-
Empty Containers: The original product container is not truly empty. It should be triple-rinsed with a suitable solvent (like acetone or methanol). The rinsate must be collected and disposed of as halogenated organic waste. The defaced, rinsed container can then be disposed of as regular lab glass or plastic waste, per your institution's policy.
-
Glassware and Equipment: Decontaminate any glassware or equipment that came into contact with the compound by rinsing with a solvent. Collect this rinsate as halogenated organic waste.
Part 3: Spill Management Protocol
Accidental spills must be handled promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material without creating dust and place it in a sealed container for disposal as halogenated organic waste.[5]
-
Absorb: For a solution, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Scoop the absorbent material into a labeled container for disposal as halogenated organic waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal.
Summary of Disposal Procedures
| Item | PPE Requirements | Waste Container & Labeling | Disposal Method |
| Unused/Waste Solid Compound | Safety goggles, face shield, chemical-resistant gloves, lab coat. | Sealable container labeled "Halogenated Organic Waste" with the chemical name listed. | Collection by EHS for licensed incineration.[5] |
| Contaminated Consumables (Gloves, Wipes, etc.) | Safety goggles, chemical-resistant gloves, lab coat. | Sealable container labeled "Halogenated Organic Waste" with the chemical name listed. | Collection by EHS for licensed incineration. |
| Solutions in Halogenated Solvents | Safety goggles, face shield, gloves, lab coat, use in fume hood. | Sealable container labeled "Halogenated Liquid Waste" with all components listed. | Collection by EHS for licensed incineration.[12] |
| Solutions in Non-Halogenated Solvents | Safety goggles, face shield, gloves, lab coat, use in fume hood. | Sealable container labeled "Halogenated Liquid Waste" with all components listed. | Collection by EHS for licensed incineration.[3] |
| Empty Reagent Bottle | Safety goggles, gloves, lab coat. | N/A (after decontamination) | Triple-rinse with solvent, collect rinsate as halogenated waste. Dispose of defaced container per institutional policy. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions for waste generated from this compound.
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Navigating the Safe Handling of 4-bromo-1-tosyl-1H-pyrazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle complex reagents safely and effectively is paramount. This guide provides an in-depth operational plan for the safe handling of 4-bromo-1-tosyl-1H-pyrazole (CAS No. 116228-41-2), a compound with significant potential in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Hazard Landscape
While comprehensive toxicological data for this compound is not extensively documented, the available Safety Data Sheet (SDS) and the chemical's structural motifs—a brominated pyrazole core and a tosyl group—necessitate a cautious approach. The primary hazards identified are significant and demand respect[1]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Given the limited specific data, it is prudent to handle this compound with the same level of caution as other hazardous chemicals, adhering to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for laboratory standards[2][3][4]. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier against accidental exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and potential hazards.
| Body Part | Equipment | Specification and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles: Must be tightly fitting and provide a seal around the eyes to protect against splashes and fine dust, conforming to EN 166 (EU) or NIOSH (US) standards. Face Shield: To be worn over goggles, providing a secondary layer of protection for the entire face from splashes during transfers or solution handling. The serious eye irritation hazard (H319) underscores the criticality of this dual protection[1]. |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) | Gloves: Must be inspected for integrity before each use. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Given the skin irritation hazard (H315), double-gloving is recommended, especially during weighing and transfer operations. Contaminated gloves must be removed promptly and disposed of as hazardous waste[1]. |
| Body | Laboratory Coat and Chemical-Resistant Apron | Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement. Apron: A chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills, particularly when handling larger quantities. |
| Respiratory | NIOSH-Approved Respirator | Respirator: To be used in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, or if the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory to mitigate the risk of respiratory tract irritation (H335)[1]. |
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure at every stage of handling, from receipt of the compound to its ultimate disposal.
Caption: A visual representation of the safe handling workflow.
Operational Plan
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet for this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
-
Handling in a Controlled Environment:
-
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat or line the balance with aluminum foil to prevent contamination.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Plan for the Unexpected
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5]. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all brominated organic waste in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated waste streams[6].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations. Neutralization with sodium thiosulfate or other reducing agents may be a viable pre-treatment for some brominated waste streams, but this should only be performed by trained personnel following a validated standard operating procedure[7][8].
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly utilize this compound in their vital work, ensuring both personal safety and the integrity of their research environment.
References
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- OSHA Labor
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- Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. (1983, December). (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
